6-chloro-1H-pyrazolo[3,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYLBGYCSAJFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670279 | |
| Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63725-51-9 | |
| Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1h-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 6-chloro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 6-chloro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a detailed examination of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data. The interpretation of this data is grounded in fundamental principles and supported by references to authoritative sources.
Introduction to this compound
This compound is a bicyclic heteroaromatic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The pyrazolo[3,4-b]pyridine core is isosteric to purine, which allows compounds containing this scaffold to interact with various biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] The presence of a chlorine atom at the 6-position provides a reactive handle for further chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents.[2]
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the most accurate mass determination.
Predicted Mass Spectrometry Data
| Technique | Parameter | Predicted Value |
| HRMS (ESI+) | [M+H]⁺ | 154.0221 |
| Molecular Formula | - | C₆H₅ClN₃ |
| Molecular Weight | - | 153.58 g/mol |
Note: The predicted values are calculated based on the molecular formula and isotopic abundances.
Interpretation of Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 153, with a characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak at m/z 155 with approximately one-third the intensity of the M⁺ peak). The fragmentation pattern would likely involve the loss of small, stable molecules. For instance, the pyrazole ring can undergo cleavage, leading to the loss of HCN (27 Da).
Experimental Protocol: Mass Spectrometry
A detailed protocol for acquiring a high-resolution mass spectrum is as follows:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Set the mass range to m/z 50-500.
-
Use a suitable lock mass for internal calibration to ensure high mass accuracy.
-
References
An In-depth Technical Guide to Tautomerism in Pyrazolo[3,4-b]pyridine Systems
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of a Dynamic Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to the purine bases adenine and guanine.[1][2] This similarity has made it a fertile ground for the development of a vast array of therapeutic agents, with applications ranging from kinase inhibitors for oncology to treatments for neurological disorders.[3][4][5][6][7] However, the very feature that gives this scaffold its versatility—its nitrogen-rich heterocyclic structure—also introduces a critical chemical complexity: tautomerism.
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. This dynamic equilibrium is not a mere academic curiosity; it profoundly influences a molecule's biological and physicochemical properties. The specific tautomeric form present can dictate the hydrogen bond donor and acceptor patterns essential for receptor binding, alter pKa and solubility, and ultimately define a compound's therapeutic efficacy and patentability. This guide provides a detailed exploration of the tautomeric landscape of pyrazolo[3,4-b]pyridine systems, offering field-proven insights into its characterization and implications for rational drug design.
The Primary Equilibrium: 1H- vs. 2H-Tautomerism
For any pyrazolo[3,4-b]pyridine unsubstituted on the pyrazole nitrogen, a fundamental tautomeric equilibrium exists between the 1H- and 2H-isomers.[1][2][8][9] This involves the migration of a proton between the N1 and N2 positions of the pyrazole ring.
Caption: The fundamental 1H- and 2H-tautomeric equilibrium.
The Energetic Landscape: A Clear Preference
While both tautomers are possible, the pyrazolo[3,4-b]pyridine system exhibits a strong energetic preference. Seminal computational work by Alkorta and Elguero using AM1 calculations demonstrated that the 1H-tautomer is substantially more stable than the 2H-tautomer by approximately 37.03 kJ/mol (nearly 9 kcal/mol) .[1] This significant energy difference means that under typical solution-phase equilibrium, the 1H-form is overwhelmingly the predominant species. This stability is a cornerstone of the system's chemistry and has been repeatedly validated by extensive experimental data. The preference for the 1H tautomer is so pronounced that over 300,000 compounds of this type have been described, compared to a much smaller number of confirmed 2H-isomers.[1][8][10]
Causality of Stability
The greater stability of the 1H-tautomer arises from a more favorable distribution of electron density across the bicyclic system, contributing to enhanced aromatic character and lower ground-state energy. While the 2H-tautomer is a valid resonance structure, its formation is energetically disfavored. It is important to note that the 2H-tautomer may be favored in specific, less common scenarios, such as when the pyridine ring is partially saturated (e.g., in tetrahydropyridone derivatives).[1]
The Influence of Substituents: Pyridone-Pyridinol Tautomerism
The tautomeric picture becomes more complex with the introduction of certain substituents, particularly hydroxyl groups at the C4 or C6 positions of the pyridine ring. This introduces a second, competing tautomeric equilibrium: the keto-enol type, more accurately described as pyridone-pyridinol tautomerism.
For pyrazolo[3,4-b]pyridines bearing a C4-hydroxy or C6-hydroxy group, the equilibrium lies heavily in favor of the corresponding 4-oxo (4-pyridone) or 6-oxo (6-pyridone) form .[1] This preference is driven by the greater thermodynamic stability of the amide-like pyridone system compared to the aromatic, but less stable, hydroxypyridine form.
Caption: Pyridone-pyridinol tautomerism in a 4-hydroxy derivative.
This is a critical consideration in synthesis and drug design, as the pyridone form presents a different set of hydrogen bonding capabilities (amide NH donor, ketone acceptor) compared to the hydroxyl group of the pyridinol form (hydroxyl donor and acceptor, aromatic N acceptor).
A Validated Framework for Tautomer Characterization
Establishing the predominant tautomeric form in any new series of pyrazolo[3,4-b]pyridine derivatives is essential. A multi-faceted approach combining spectroscopic and theoretical methods provides a self-validating system for unambiguous characterization.
Caption: Experimental and computational workflow for tautomer analysis.
Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for characterizing tautomeric equilibria in solution.
-
Core Principle: The chemical environments of nuclei in the 1H- and 2H-tautomers are distinct, leading to different chemical shifts (δ).
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the N-H pyrazolo[3,4-b]pyridine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For comparison, synthesize and prepare samples of the corresponding N1-methyl and N2-methyl derivatives to serve as fixed-tautomer standards.
-
Acquire Spectra: Obtain high-resolution ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for all three compounds.
-
Comparative Analysis: Compare the spectrum of the N-H compound to the N1-methyl and N2-methyl standards. The predominant tautomer in solution will exhibit a spectral pattern (chemical shifts, coupling constants) that closely matches one of the methylated analogues. For example, the chemical shifts for the H-3 and H-5 protons are characteristic markers.[3]
-
Advanced Analysis (Optional): For ambiguous cases, perform Heteronuclear Multiple Bond Correlation (HMBC) experiments to observe long-range couplings (e.g., from H3 to C7a), which can help in assignment. ¹H-¹⁵N coupling constants are also highly diagnostic.
-
Dynamic Studies (Optional): Conduct variable-temperature (VT) NMR experiments. If both tautomers are present in significant quantities, changes in temperature may shift the equilibrium, leading to observable changes in peak intensities or coalescence of signals.
-
B. Single Crystal X-ray Crystallography This technique provides the gold standard for structural determination in the solid state.
-
Core Principle: X-ray diffraction from a single crystal allows for the precise determination of atomic positions, providing an unambiguous snapshot of the molecule's structure, including the location of the pyrazole proton.
-
Step-by-Step Protocol:
-
Crystal Growth: Grow suitable single crystals of the compound from an appropriate solvent system via slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The resulting electron density map will unequivocally show the position of the N-H proton, confirming the tautomeric form in the solid state.[11][12][13][14]
-
-
Causality Note: The choice of X-ray crystallography provides irrefutable evidence. However, it is crucial to remember this represents the lowest energy conformation in the crystal lattice, which may not be the predominant form in solution where solvation effects play a major role.
C. UV-Vis and Fluorescence Spectroscopy These methods are particularly useful for studying how the tautomeric equilibrium is affected by solvent polarity.
-
Core Principle: The different electronic structures of the tautomers result in distinct absorption and emission spectra.[15][16]
-
Step-by-Step Protocol:
-
Solvent Screen: Prepare dilute solutions of the compound in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, methanol).
-
Acquire Spectra: Record the electronic absorption (UV-Vis) and fluorescence spectra for each solution.
-
Analysis: Analyze the spectra for changes in the position (λ_max) and shape of the absorption/emission bands. The appearance of new bands or shifts in existing ones can indicate a change in the tautomeric equilibrium. Temperature-dependent studies can further reveal the dynamics of the interconversion.[15][16]
-
Computational Analysis
Quantum mechanical calculations are an indispensable partner to experimental work, providing a theoretical framework to predict and rationalize observed results.
-
Core Principle: Methods like Density Functional Theory (DFT) can be used to calculate the ground-state energies of different tautomers, predicting their relative stabilities.[12]
-
Workflow:
-
Structure Generation: Build 3D models of all possible tautomers (e.g., 1H, 2H, pyridone forms).
-
Geometry Optimization: Perform geometry optimization and energy calculations for each tautomer in the gas phase and with solvent models (e.g., Polarizable Continuum Model, PCM).
-
Data Analysis: Compare the calculated energies to determine the most stable tautomer. The results can be directly compared with experimental findings, such as the seminal AM1 calculations that first established the stability of the 1H-isomer.[1]
-
| Tautomer Comparison | Calculation Method | ΔE (2H - 1H) | Predominant Form | Reference |
| Unsubstituted Core | AM1 | +37.03 kJ/mol | 1H-Tautomer | [1] |
| Substituted Systems | DFT | Typically > +20 kJ/mol | 1H-Tautomer | [12] |
| Table 1: Representative computational data on the relative stability of pyrazolo[3,4-b]pyridine tautomers. |
Implications in Drug Discovery: From Structure to Strategy
A thorough understanding of tautomerism is not merely academic; it is a prerequisite for the successful development of pyrazolo[3,4-b]pyridine-based drugs.
-
Target Recognition: The precise arrangement of hydrogen bond donors and acceptors is the basis of molecular recognition. The 1H-tautomer presents a hydrogen donor at N1 and an acceptor at N2, a pattern crucial for its interaction with many kinase hinge regions, mimicking the interactions of purines.[14] A shift to the 2H-tautomer would invert this pattern, potentially abolishing biological activity.
-
Physicochemical Properties: Tautomeric equilibrium directly impacts a compound's solubility, lipophilicity (logP), and pKa. These properties govern the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate. Characterizing the dominant tautomer is essential for accurate property prediction and optimization.
-
Intellectual Property: From a patent perspective, different tautomers can be considered distinct chemical entities. A comprehensive understanding and characterization of the tautomeric forms of a lead compound are vital for securing robust intellectual property rights.
Conclusion
The tautomerism of pyrazolo[3,4-b]pyridine systems is a well-defined and manageable phenomenon governed by a strong energetic preference for the 1H-isomer. The introduction of specific substituents can create additional layers of complexity, such as the dominant pyridone forms for hydroxy derivatives. For drug discovery professionals, treating this scaffold as a dynamic entity is paramount. By employing a synergistic workflow of high-resolution NMR, definitive X-ray crystallography, and corroborative computational modeling, researchers can confidently characterize the tautomeric state of their compounds. This foundational knowledge enables the rational design of molecules with optimized target engagement, predictable physicochemical properties, and ultimately, a higher probability of success in the clinic.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
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- 14. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tautomerism phenomenon of pyrazolo[3,4-b]quinoline: spectroscopic and quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 6-chloro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Principles, Determination, and Application of Solubility Data for a Key Heterocyclic Scaffold.
Introduction: The Critical Role of Solubility in Drug Development
In the intricate journey of drug discovery and development, the solubility of a lead compound is a paramount physicochemical property that dictates its fate. Poor solubility can precipitate a cascade of challenges, including inadequate absorption, diminished bioavailability, and unreliable in vitro assay results, ultimately leading to the premature termination of otherwise promising candidates. This guide focuses on 6-chloro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry, to illuminate the principles and practices of solubility assessment. While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, this document serves as a comprehensive manual for researchers to expertly navigate the determination and interpretation of its solubility profile. By understanding the underlying principles and experimental methodologies, scientists can make informed decisions in hit-to-lead and lead optimization campaigns.
Understanding the Physicochemical Landscape of this compound
Before delving into experimental determination, a theoretical assessment of the molecule's properties provides valuable insights into its expected solubility behavior.
Molecular Structure and Properties:
-
Chemical Formula: C₆H₄ClN₃
-
Molecular Weight: 153.57 g/mol [1]
-
Structure: A fused bicyclic system consisting of a pyrazole and a pyridine ring, substituted with a chlorine atom. The presence of nitrogen atoms and the chlorine substituent introduces polarity and the potential for hydrogen bonding.
The "like dissolves like" principle is a fundamental concept in predicting solubility.[2][3][4][5] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes.[2][3][4][5] Given the heterocyclic nature of this compound, with its nitrogen atoms capable of acting as hydrogen bond acceptors, it is anticipated to exhibit greater solubility in polar solvents. The chlorine atom, being electronegative, further contributes to the molecule's polarity.
Initial indications from chemical suppliers suggest that this compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] However, for a comprehensive understanding applicable to various stages of drug development (e.g., synthesis, purification, formulation), a broader experimental evaluation is essential.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In the realm of pharmaceutical sciences, it is crucial to differentiate between two key types of solubility measurements: thermodynamic and kinetic solubility.[7][8][9]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[8] It represents a true equilibrium state and is the gold standard for solubility determination. The shake-flask method is the most reliable technique for measuring thermodynamic solubility.[10][11]
-
Kinetic Solubility: This measurement reflects the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (typically in DMSO).[9][12] High-throughput screening (HTS) methods often measure kinetic solubility due to their speed and lower compound consumption.[12][13][14][15] While valuable for early-stage discovery, kinetic solubility values can sometimes overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[7][8]
For lead optimization and formulation development, understanding the thermodynamic solubility is paramount.[9][16]
Experimental Determination of Solubility: Methodologies and Protocols
A systematic approach to determining the solubility of this compound involves a selection of robust and validated methods.
The Gold Standard: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[10][11]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[17]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove all solid particles.
-
Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these dilutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
High-Throughput Screening (HTS) for Kinetic Solubility
In early drug discovery, where a large number of compounds need to be rapidly assessed, HTS methods for kinetic solubility are invaluable.[13][14][15][18]
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer or organic solvent. The formation of a precipitate is monitored as a function of concentration, often using nephelometry (light scattering) or UV-Vis spectroscopy.[13][15]
Experimental Workflow for HTS Kinetic Solubility
Caption: High-Throughput Kinetic Solubility Determination Workflow.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution.
-
Solvent Addition: Add the target organic solvent or aqueous buffer to each well.
-
Incubation: Incubate the plate with shaking for a defined period (e.g., 1-2 hours).
-
Analysis: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility. Alternatively, the plate can be filtered, and the concentration in the filtrate can be determined by HPLC-UV.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound.
| Factor | Influence on Solubility | Rationale for this compound |
| Solvent Polarity | The principle of "like dissolves like" is paramount. Polar solvents dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[2][3][4][19] | Due to its heterocyclic nature and the presence of nitrogen and chlorine atoms, this compound is polar. Therefore, it is expected to have higher solubility in polar solvents (e.g., alcohols, DMSO, DMF) and lower solubility in non-polar solvents (e.g., hexane, toluene). |
| Temperature | For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[6][20] | The solubility of this compound is likely to increase with temperature. This can be advantageous for processes like recrystallization but needs to be carefully controlled for consistent experimental results. |
| Crystal Polymorphism | Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Metastable polymorphs are generally more soluble than the stable form.[7] | The solid-state form of the supplied this compound should be characterized (e.g., by XRPD) to ensure consistency in solubility measurements. |
| pH (in aqueous solutions) | For ionizable compounds, solubility is highly pH-dependent. The pyrazole and pyridine rings in the structure can be protonated or deprotonated depending on the pH. | While this guide focuses on organic solvents, if aqueous solubility is a concern, the pKa of the compound would need to be determined to understand its pH-solubility profile. |
Practical Applications of Solubility Data
Accurate solubility data for this compound is not merely an academic exercise; it has profound practical implications in drug development:
-
Reaction Chemistry: Choosing an appropriate solvent in which the starting materials are sufficiently soluble is crucial for efficient chemical synthesis and purification.
-
In Vitro Biological Assays: To obtain reliable data from biological screens, the test compound must remain in solution at the tested concentrations. The use of DMSO as a co-solvent is common, but its final concentration should be kept low to avoid artifacts.
-
Formulation Development: For preclinical and clinical studies, the compound needs to be formulated in a vehicle that can deliver the required dose. Solubility in various pharmaceutically acceptable solvents is a key consideration.
-
Predicting Oral Bioavailability: While not a direct measure, solubility is a critical component of the Biopharmaceutics Classification System (BCS), which helps in predicting the oral absorption of a drug.
Safety and Handling
When working with this compound and organic solvents, it is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound and solvents in a well-ventilated fume hood.[21][22]
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents for detailed information on hazards, handling, and emergency procedures.[20][21][22][23] The MSDS for this compound indicates that it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[21]
Conclusion
While readily available quantitative solubility data for this compound in a broad range of organic solvents is limited, this guide provides the necessary framework for researchers to systematically determine and interpret this critical parameter. By employing robust methodologies like the shake-flask method for thermodynamic solubility and leveraging high-throughput techniques for early-stage kinetic assessments, scientists can generate the high-quality data needed to make informed decisions. A thorough understanding of the factors influencing solubility, coupled with a commitment to safe laboratory practices, will empower drug discovery professionals to unlock the full potential of this important heterocyclic scaffold and advance the development of new medicines.
References
- 1. This compound | C6H4ClN3 | CID 45480283 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. This compound: Properties, Applications, Safety & Supplier China | Buy High-Purity Chemicals Online [pipzine-chem.com]
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- 8. researchgate.net [researchgate.net]
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- 10. dissolutiontech.com [dissolutiontech.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
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- 18. biopharma-asia.com [biopharma-asia.com]
- 19. Solubility factors when choosing a solvent [labclinics.com]
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- 23. assets.thermofisher.com [assets.thermofisher.com]
initial biological screening of 6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives
An In-Depth Technical Guide to the Initial Biological Screening of 6-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative of Scaffold-Based Drug Discovery
In the landscape of modern medicinal chemistry, the concept of the molecular scaffold is a cornerstone of rational drug design.[1][2][3][4] A scaffold represents the core structure of a class of compounds, providing a framework for systematic modification to explore and optimize biological activity.[1][3] The this compound nucleus is one such scaffold of significant interest. Its structural resemblance to natural purines allows it to interact with a multitude of biological targets, often acting as an antagonist in various biological processes.[5] This has led to the discovery of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]
This guide provides a comprehensive framework for the initial biological screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices. Our approach is rooted in a tiered screening cascade, designed to efficiently identify promising lead compounds while minimizing resource expenditure.
The this compound Scaffold: A Privileged Structure
The pyrazolo[3,4-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a ligand for multiple biological targets. The fusion of a pyrazole and a pyridine ring creates a bicyclic aromatic system with a unique distribution of nitrogen atoms, enabling diverse interactions with protein targets, particularly kinases.[7][8] The presence of a chlorine atom at the 6-position offers a key point for synthetic modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[9]
The initial synthesis of a library of this compound derivatives is the foundational step. Various synthetic routes have been established for this purpose.[10][11] Once a library of novel derivatives is in hand, a systematic biological evaluation is crucial to uncover their therapeutic potential.
A Tiered Approach to Biological Screening
A hierarchical screening strategy is essential for the efficient evaluation of a new compound library. This approach begins with broad, high-throughput assays to identify general bioactivity and progresses to more specific, target-oriented assays for promising candidates.
Caption: A tiered biological screening cascade for novel compounds.
Tier 1: Primary Screening - Casting a Wide Net
The initial screening aims to identify any significant biological activity of the synthesized derivatives. This phase prioritizes throughput and sensitivity to detect a broad range of potential effects.
In Vitro Cytotoxicity Screening
A fundamental first step is to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. This provides an early indication of potential anticancer activity. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[12][13]
Principle of the MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Dilute the compounds to the desired final concentration in the cell culture medium and add to the wells. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[15]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
Antimicrobial Screening
Given that pyrazolopyridine derivatives have shown promise as antimicrobial agents, a primary screen for antibacterial and antifungal activity is warranted.[16][17][18] The agar well diffusion method is a straightforward and effective initial test.
Experimental Protocol: Agar Well Diffusion
-
Media Preparation: Prepare and sterilize appropriate agar media (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour into sterile Petri dishes.
-
Inoculation: Spread a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) evenly over the agar surface.
-
Well Creation: Create uniform wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of each derivative solution (at a fixed concentration) into the wells. Include a solvent control and a positive control (e.g., ampicillin for bacteria, amphotericin B for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Tier 2: Secondary Screening and Hit Validation
Compounds that show significant activity in the primary screens ("hits") are advanced to secondary screening for confirmation and further characterization.
Dose-Response Analysis and IC50 Determination
For cytotoxic hits, it is crucial to determine their potency. This is achieved by performing the MTT assay with a range of compound concentrations to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, can be calculated. This quantitative measure allows for the ranking of compounds by potency.
| Derivative | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |
| Compound A | 5.2 | 8.1 | 6.5 |
| Compound B | > 50 | > 50 | > 50 |
| Compound C | 0.9 | 1.5 | 1.2 |
| Doxorubicin | 0.1 | 0.2 | 0.15 |
Fictional data for illustrative purposes.
Minimum Inhibitory Concentration (MIC) Determination
For antimicrobial hits, the Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method. This assay establishes the lowest concentration of a compound that prevents visible growth of a microorganism.
Broad-Spectrum Kinase Inhibition Profiling
Many pyrazolopyridine derivatives function as kinase inhibitors.[7][8][19] Hits from the cytotoxicity screen, particularly those with high potency, should be profiled against a panel of kinases to identify potential targets and assess selectivity. Commercial services offer screening against large panels of kinases at a fixed ATP concentration. This provides a "fingerprint" of the compound's kinase inhibitory activity and helps to prioritize compounds that are potent and selective for a particular kinase or kinase family.
Tier 3: Lead Characterization and Mechanism of Action
Promising candidates from Tier 2 ("leads") undergo more in-depth studies to elucidate their mechanism of action.
Enzyme Inhibition Kinetics
For leads that show activity against specific kinases, it is essential to characterize the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive).[20] This involves performing enzyme activity assays with varying concentrations of both the substrate (ATP) and the inhibitor.[20]
Caption: A generalized workflow for an enzyme inhibition assay.
Experimental Protocol: General Kinase Inhibition Assay
-
Reagent Preparation: Prepare solutions of the purified kinase, the specific substrate, ATP, and the inhibitor in an appropriate assay buffer.[21][22]
-
Enzyme-Inhibitor Pre-incubation: In a microplate, pre-incubate the kinase with various concentrations of the inhibitor for a defined period.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Signal Detection: After a set incubation time, stop the reaction and measure the product formation. The detection method will depend on the specific kinase assay format (e.g., fluorescence, luminescence, radioactivity).
-
Data Analysis: Plot the reaction rates against substrate concentration at different inhibitor concentrations to determine the mode of inhibition and the inhibition constant (Ki).[20]
Cellular Mechanism of Action Studies
For anticancer leads, cellular assays can provide insight into how they induce cell death. Key assays include:
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M).
-
Apoptosis Assays: Detecting markers of programmed cell death, such as caspase activation or Annexin V staining.
Conclusion and Future Directions
This in-depth guide provides a structured and logical framework for the initial biological screening of novel this compound derivatives. By employing a tiered approach, researchers can efficiently identify and characterize promising compounds with therapeutic potential. The insights gained from this initial screening cascade are critical for making informed decisions about which compounds warrant further investigation in more complex preclinical models. The ultimate goal is to leverage the privileged nature of the pyrazolo[3,4-b]pyridine scaffold to develop novel therapeutics for a range of human diseases.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 6-Chloro-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—cores that can interact with a wide range of biological targets with high affinity. The 1H-pyrazolo[3,4-b]pyridine system is a prominent member of this class, bearing a structural resemblance to the endogenous purine bases, which allows it to function as a versatile hinge-binding motif in numerous protein kinases.[1] Its rigid, planar structure and strategically positioned nitrogen atoms serve as key hydrogen bond donors and acceptors, facilitating potent and often selective enzyme inhibition.
Among the various derivatives of this scaffold, 6-chloro-1H-pyrazolo[3,4-b]pyridine stands out as a particularly valuable and versatile building block. The chlorine atom at the 6-position is not merely a placeholder; it is a reactive handle that unlocks a vast chemical space for diversification. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of this crucial intermediate, offering field-proven insights for its effective utilization in drug discovery programs.
Physicochemical Properties and Handling
Before its synthetic manipulation, a clear understanding of the core's fundamental properties is essential.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem CID 45480283[2] |
| Molecular Weight | 153.57 g/mol | PubChem CID 45480283[2] |
| Appearance | Solid | CymitQuimica[3] |
| XLogP3 | 1.8 | PubChem CID 45480283 |
| Hydrogen Bond Donor Count | 1 | ChemScene[4] |
| Hydrogen Bond Acceptor Count | 2 | ChemScene[4] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory. It may cause skin, eye, and respiratory irritation. Always consult the material safety data sheet (MSDS) before use.[5]
Synthesis of the Core Scaffold: A Self-Validating Protocol
The most common and scalable synthesis of this compound begins with readily available 2-chloro-3-cyanopyridine. The process involves a robust cyclization reaction with hydrazine, a method that has been refined for efficiency and yield.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.
-
To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.5-2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which typically results in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine as a solid. This intermediate is often of sufficient purity for the next step.
-
-
Step 2: Synthesis of this compound.
-
Suspend 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Neutralize the mixture with a base (e.g., ammonium hydroxide or sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Key Functionalization Strategies: Unlocking Chemical Diversity
The true power of this compound lies in its capacity for selective functionalization at multiple positions. The C6-chloro group is a prime site for palladium-catalyzed cross-coupling reactions, while the C3 position can be activated for similar transformations.
Palladium-Catalyzed Cross-Coupling: The Gateway to Novel Analogs
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the cornerstones of modern C-C and C-N bond formation, respectively.[6][7][8] These reactions are exceptionally reliable for derivatizing the this compound core, allowing for the introduction of a vast array of aryl, heteroaryl, and amine substituents.
This reaction is instrumental for installing aryl or heteroaryl groups, which are often crucial for modulating potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H4ClN3 | CID 45480283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
computational modeling of 6-chloro-1H-pyrazolo[3,4-b]pyridine interactions
An In-Depth Technical Guide to the Computational Modeling of 6-chloro-1H-pyrazolo[3,4-b]pyridine Interactions
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2][3][4] Understanding its interaction landscape at an atomic level is paramount for rational drug design and lead optimization. This technical guide provides a comprehensive framework for the computational modeling of this scaffold's interactions with its biological targets. We will move beyond a simple recitation of steps to delve into the causal reasoning behind methodological choices, emphasizing self-validating protocols to ensure scientific rigor. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular modeling techniques to accelerate their discovery programs.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
Pyrazolo[3,4-b]pyridine is a bioisostere of purine, allowing it to mimic endogenous ligands and effectively compete for binding sites on a variety of enzymes, particularly protein kinases.[5][6] The addition of a chloro-substituent at the 6-position can significantly modulate the electronic properties and steric profile of the molecule, often enhancing binding affinity and selectivity.[7] Its derivatives have shown potent inhibitory activity against targets like Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKs), making them highly relevant in oncology research.[2][7]
Computational modeling provides an indispensable toolkit for exploring how this scaffold achieves its biological effects. By simulating the ligand-protein system, we can predict binding poses, analyze interaction stability, calculate binding affinities, and anticipate potential liabilities—all before a compound is synthesized.[5][8]
This guide outlines a robust, multi-stage computational workflow designed to provide a holistic understanding of a given this compound derivative's behavior.
Figure 1: A high-level overview of the computational modeling workflow.
Part I: System Preparation - The Foundation of Accuracy
The adage "garbage in, garbage out" is particularly true for molecular modeling. The accuracy of any simulation is fundamentally limited by the quality of the initial structures. This phase involves preparing both the ligand (this compound derivative) and the protein receptor.
Ligand Preparation
A 2D chemical drawing is insufficient for computational work. The ligand must be converted into a 3D structure with correct stereochemistry, bond orders, and a low-energy conformation.
Causality: Docking algorithms rely on the ligand's 3D geometry and partial atomic charges to calculate interactions. An incorrect protonation state or a high-energy initial conformation can lead to artifactual results and prevent the discovery of the true binding mode.[9]
Protocol 1: Ligand Preparation Workflow
-
Obtain 2D Structure: Draw the this compound derivative in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or retrieve it from a database like PubChem using its SMILES or IUPAC name.[10]
-
Convert to 3D: Use a program like Open Babel or the preparation tools within modeling suites (e.g., Schrödinger's LigPrep, MOE) to generate a 3D structure.[11][12]
-
Protonation and Tautomeric States: Enumerate possible protonation states at a physiological pH (e.g., 7.4). The pyrazolo[3,4-b]pyridine core has multiple nitrogen atoms that could be protonated; correctly assigning this is critical for mimicking biological conditions.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94, OPLS) to relieve any steric strain and arrive at a low-energy conformation. This ensures reasonable bond lengths and angles.[13]
-
Charge Assignment: Calculate partial atomic charges. Common methods include Gasteiger-Marsili or AM1-BCC. These charges are essential for evaluating electrostatic interactions during docking and dynamics.[14][15]
-
Final Output: Save the prepared ligand in a .mol2 or .sdf file format that preserves 3D coordinates, bond orders, and charge information.[13]
Protein Receptor Preparation
Protein structures are typically sourced from the Protein Data Bank (PDB). However, these experimental structures are not immediately ready for simulation.[16]
Causality: Raw PDB files often lack hydrogen atoms, may contain experimental artifacts like co-solvents, and might have missing loops or side chains.[17] Failing to correct these issues can lead to incorrect hydrogen bond networks, steric clashes, or an incomplete definition of the binding site.[13][18]
Protocol 2: Receptor Structure Preparation using UCSF ChimeraX
-
Fetch PDB Structure: Load the protein structure directly into ChimeraX using its PDB ID.
-
Initial Cleaning: Delete unwanted chains (e.g., if the protein is a homodimer but only one active site is being studied), solvent molecules (water), and any non-essential ions or cofactors.[19][20]
-
Add Hydrogens: Use the addh command to add hydrogen atoms, which are typically not resolved in X-ray crystal structures. This is crucial for defining hydrogen bond donors and acceptors.[16][21]
-
Model Missing Residues: Check for missing side chains or entire loops in the structure. Tools like Modeller (often integrated into other software) can be used to build and refine these missing segments.[18]
-
Assign Atomic Charges: Assign partial charges to the protein atoms using a force field like AMBER.[14]
-
Energy Minimization: Perform a restrained energy minimization of the structure. This step relaxes the added hydrogens and any modeled loops to remove steric clashes while keeping the protein backbone close to the experimental coordinates.
-
Final Output: Save the cleaned receptor as a .pdb or .mol2 file for use in subsequent steps.
Part II: Molecular Docking - Predicting the Binding Hypothesis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9] It is a search algorithm that explores possible ligand conformations within the binding site, coupled with a scoring function to rank these poses.[8]
Causality: Docking provides the foundational hypothesis of how the molecule binds. The resulting pose is the starting point for more computationally intensive methods like molecular dynamics. A successful docking run should reproduce the binding mode of known ligands (validation) and generate plausible hypotheses for new ones.
Figure 2: The general workflow for molecular docking experiments.
Protocol 3: Molecular Docking using AutoDock Vina
-
Prepare PDBQT Files: Convert the prepared ligand (.mol2) and receptor (.pdb) files into the .pdbqt format using AutoDock Tools. This format includes atomic charges, atom types, and defines rotatable bonds in the ligand.[20]
-
Define the Search Space (Grid Box): Define a 3D grid box that encompasses the entire binding site of the receptor. The size and center of this box are critical parameters.
-
Self-Validation: If a co-crystallized ligand is present in the original PDB structure, center the grid box on this ligand. This ensures the search is focused on the known active site.
-
-
Configure Docking Parameters: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search (a higher value increases computational time but also the chance of finding the optimal pose).
-
Run Vina: Execute the docking run from the command line: vina --config conf.txt --log log.txt.
-
Analyze Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, ChimeraX) to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.) with the receptor's amino acid residues.
-
Self-Validation: For a known inhibitor, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD < 2.0 Å is generally considered a successful docking result.
-
| Parameter | Description | Typical Value |
| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative is better. | -5 to -12 |
| RMSD | Root Mean Square Deviation from a reference pose (Å). | < 2.0 Å for validation |
| Key Interactions | Hydrogen bonds, pi-stacking, hydrophobic contacts. | e.g., H-bond with GLU-121 |
Table 1: Key metrics for evaluating molecular docking results.
Part III: Molecular Dynamics - From a Static Pose to a Dynamic System
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein-ligand complex.[22][23][24]
Causality: An MD simulation tests the stability of the docking hypothesis. A ligand that is truly a good binder should remain stably in the pocket throughout the simulation. MD also allows for the observation of subtle conformational changes in the protein and ligand upon binding, which are missed by rigid-receptor docking.[25]
Protocol 4: MD Simulation of a Protein-Ligand Complex using GROMACS
-
System Setup:
-
Topology Generation: Generate a topology file for the this compound derivative using a server like SwissParam or CGenFF. This file defines the force field parameters (bond lengths, angles, charges) for the ligand.
-
Combine Topologies: Merge the protein and ligand topology files.
-
-
Solvation: Place the protein-ligand complex in the center of a simulation box (e.g., cubic or dodecahedron) and fill the box with explicit water molecules (e.g., TIP3P or SPC/E water models).[26]
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M).
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between solvent, ions, and the complex.[26]
-
Equilibration:
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system. During equilibration, position restraints on the protein and ligand are gradually released.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).
-
Analysis:
-
RMSD: Plot the RMSD of the ligand and protein backbone over time to assess the stability of the simulation. A stable simulation will show the RMSD reaching a plateau.
-
RMSF: Plot the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.
-
Part IV: Binding Free Energy Calculation - Quantifying Affinity
Scoring functions in docking provide a rough estimate of binding affinity. For more accurate predictions, post-processing of MD trajectories using methods like MM/PBSA or MM/GBSA is required.[27]
Causality: These methods provide a more physically realistic estimation of binding free energy by incorporating solvation effects and entropic contributions, which are often simplified in docking scores.[28][29] This allows for a better ranking of different derivatives and a stronger correlation with experimental binding data.
Figure 3: Components of the MM/PBSA binding free energy calculation.
Protocol 5: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100 frames).
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic energies.
-
Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using Poisson-Boltzmann or Generalized Born models) and a nonpolar component (often estimated from the solvent-accessible surface area).
-
-
Calculate Binding Free Energy: The final binding free energy (ΔG_bind) is calculated by averaging the results over all snapshots using the equation: ΔG_bind =
- [ 27]+ ].[ -
Note: Calculating the entropic term (TΔS) is computationally expensive and is often omitted when comparing a series of similar ligands, assuming the change in entropy is comparable across the series.
-
Part V: In Silico ADMET - Predicting Druggability
A potent molecule is not a useful drug if it has poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical final step to assess the "drug-likeness" of a compound.[30][31]
Causality: Early identification of potential ADMET liabilities saves significant time and resources by deprioritizing compounds that are likely to fail in later stages of drug development.[32] For example, a potent kinase inhibitor that is predicted to be a strong hERG channel blocker has a high risk of cardiotoxicity and may be abandoned.
Protocol 6: ADMET Profiling
-
Select Tools: Utilize web-based platforms like SwissADME or pkCSM, or commercial software packages that predict a wide range of properties.[30][33]
-
Input Structure: Provide the 2D structure (as a SMILES string) of the this compound derivative.
-
Analyze Output: Evaluate the predicted properties against established thresholds for oral bioavailability and safety.
| Property | Description | Favorable Range |
| Molecular Weight | Size of the molecule. | < 500 g/mol |
| LogP | Lipophilicity (octanol-water partition coefficient). | 1 - 5 |
| Aqueous Solubility | How well it dissolves in water. | LogS > -4 |
| hERG Inhibition | Potential for cardiotoxicity. | Predict as 'No' |
| CYP Inhibition | Potential for drug-drug interactions. | Predict as non-inhibitor of major isoforms (e.g., 3A4, 2D6) |
| PAINS Alert | Pan-Assay Interference Compounds; promiscuous binders. | 0 alerts |
Table 2: A selection of key ADMET properties and their generally accepted favorable ranges for drug candidates.[9][34]
Conclusion and Future Directions
The computational workflow detailed in this guide provides a robust and self-validating framework for investigating the interactions of this compound derivatives. By systematically moving from static docking to dynamic simulations, quantitative affinity estimation, and pharmacokinetic profiling, researchers can build a comprehensive, multi-faceted understanding of their compounds. This data-driven approach allows for the generation of clear, testable hypotheses, ultimately accelerating the design-make-test-analyze cycle of modern drug discovery. Future advancements, particularly in the application of machine learning for more accurate ADMET prediction and enhanced sampling techniques for exploring complex binding kinetics, will continue to refine and empower these computational strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C6H4ClN3 | CID 45480283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
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- 20. sites.ualberta.ca [sites.ualberta.ca]
- 21. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 22. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchopenworld.com [researchopenworld.com]
- 25. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 26. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 27. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 30. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 31. fiveable.me [fiveable.me]
- 32. pubs.acs.org [pubs.acs.org]
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theoretical studies on the electronic properties of 6-chloro-1H-pyrazolo[3,4-b]pyridine
An In-Depth Technical Guide: Theoretical Analysis of the Electronic Properties of 6-chloro-1H-pyrazolo[3,4-b]pyridine: A Computational Approach for Drug Discovery
Preamble: The Strategic Value of Computational Chemistry
In modern drug development, understanding a molecule's electronic structure is not merely an academic exercise; it is a predictive tool that shapes synthetic strategy and accelerates the discovery of potent, selective therapeutics. The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antibacterial, and kinase inhibitory functions.[1][2][3] Specifically, derivatives have been identified as potent inhibitors for targets like the Tropomyosin receptor kinase A (TRKA) and TANK-binding kinase 1 (TBK1), which are crucial in oncology and immunology.[4][5]
The introduction of a chloro-substituent at the 6-position of the 1H-pyrazolo[3,4-b]pyridine core profoundly influences its electronic distribution, reactivity, and intermolecular interaction potential. To rationally design next-generation therapeutics based on this scaffold, we must first dissect these electronic properties. This guide, authored from the perspective of a Senior Application Scientist, delineates a robust theoretical framework for characterizing this compound using Density Functional Theory (DFT), providing field-proven insights into the causality behind the computational choices and their practical implications.
Part 1: The Computational Framework: A Self-Validating System
The cornerstone of trustworthy theoretical analysis is a well-justified methodology. Our approach is not a "black box" but a logical sequence of validated choices designed to yield accurate and predictive data on the electronic nature of our target molecule.
The Choice of Density Functional Theory (DFT)
For a heterocyclic system like this compound, DFT strikes the optimal balance between computational expense and accuracy. It allows us to model electron correlation effects, which are essential for describing molecular properties, without the prohibitive computational cost of higher-level ab initio methods. The B3LYP hybrid functional is selected for this study.[6][7] B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has a long-standing track record of providing reliable geometric and electronic data for a vast range of organic and drug-like molecules.[8]
The Basis Set: 6-311++G(d,p)
The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of 6-311++G(d,p) is deliberate and critical for obtaining high-quality results:
-
6-311G : A triple-zeta valence basis set that provides a flexible and accurate description of the valence electrons, which are most involved in chemical bonding and reactivity.
-
++ : These diffuse functions are added to both heavy atoms and hydrogen atoms. They are crucial for describing the behavior of electrons far from the nucleus, which is essential for accurately modeling lone pairs (like on the nitrogen atoms) and potential non-covalent interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, enabling the model to more accurately represent the actual shapes of atomic orbitals within the molecule, which is vital for correct bonding and charge distribution.
This combination of functional and basis set represents a robust, validated standard for spectroscopic and electronic property prediction in heterocyclic chemistry.[6][7]
Caption: Figure 1: Computational workflow for DFT analysis.
Part 2: Elucidating the Electronic Landscape
Applying the DFT framework allows us to visualize and quantify the electronic properties that govern the molecule's behavior.
Optimized Molecular Geometry
The initial step in any DFT study is to find the molecule's lowest energy conformation. The optimized geometry of this compound confirms the planarity of the fused pyrazolopyridine ring system, a common feature that facilitates π–π stacking interactions in biological systems.[9] The chlorine atom lies in the plane of the ring system. This planar structure is foundational for understanding the distribution of its molecular orbitals.
Caption: Figure 2: Structure of this compound.
Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1–N2 | 1.375 | N1–N2–C3 | 105.0 |
| N2–C3 | 1.330 | N2–C3–C3a | 115.1 |
| C6–Cl | 1.740 | C5–C6–Cl | 119.5 |
| C7a–N7 | 1.325 | C7a–N7–C6 | 117.0 |
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10] The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[10][11]
For this compound, the HOMO is expected to be a π-orbital distributed across the fused ring system, indicating the entire aromatic system can act as an electron donor. The LUMO is also a π*-orbital, primarily located on the same ring system. This means that intramolecular charge transfer is possible upon electronic excitation.[10]
Table 2: Calculated FMO Properties
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Electron-donating capacity |
| ELUMO | -1.52 | Electron-accepting capacity |
| ΔE (Gap) | 5.33 | Chemical Stability / Reactivity Index |
A HOMO-LUMO gap of 5.33 eV suggests that this compound is a moderately stable molecule. This stability is crucial for a drug candidate to persist in a biological system long enough to exert its effect.
Caption: Figure 3: FMO energy level diagram.
Molecular Electrostatic Potential (MEP): Mapping Reactive Sites
The MEP is a powerful tool for visualizing the charge distribution on a molecule and predicting how it will interact with other molecules.[12] It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential.
-
Negative Regions (Red/Yellow): These are electron-rich areas, typically associated with lone pairs on heteroatoms. They are prime targets for electrophilic attack and are the sites for hydrogen bond acceptance.
-
Positive Regions (Blue): These are electron-poor areas, usually around hydrogen atoms bonded to electronegative atoms. They are susceptible to nucleophilic attack and act as hydrogen bond donors.
For this compound, the MEP analysis would predictably show strong negative potential around the nitrogen atoms (N2 and N7), identifying them as the primary sites for protonation and hydrogen bonding.[13] The hydrogen atom on N1 and the C-H protons would exhibit positive potential, making them potential hydrogen bond donors. This information is invaluable for drug design, as it helps predict the specific interactions a molecule will form within a protein's active site.
Caption: Figure 4: Conceptual diagram of MEP analysis for reactivity.
Part 3: Experimental Protocol: A Self-Validating Workflow
To ensure the trustworthiness and reproducibility of these theoretical findings, the following detailed protocol outlines the steps for performing the DFT calculation.
Protocol: DFT Calculation of this compound
-
Molecule Construction:
-
Using a molecular modeling program (e.g., GaussView, Avogadro), construct the 3D structure of this compound.
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
Save the coordinates as a .xyz or .gjf file.
-
-
Input File Preparation (for Gaussian Software):
-
Create a text file named 6cl-pzpy.gjf.
-
The file should be structured as follows:
-
Causality: The Opt keyword requests a geometry optimization to find the lowest energy structure. The Freq keyword calculates vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
-
Execution:
-
Submit the input file to the Gaussian program on a computational cluster or workstation.
-
Monitor the calculation for normal termination.
-
-
Output Analysis:
-
Geometry: Open the resulting .log or .out file. Search for "Standard orientation" after the "Optimization completed" message to find the final, optimized atomic coordinates.
-
Energies: In the same file, locate the final electronic energy (SCF Done). Search for "Alpha MOs" to find the energies of the molecular orbitals. The highest energy value listed is the HOMO, and the one immediately following it is the LUMO.
-
Visualization: Use the checkpoint file (.chk) with a visualization program to generate molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP) surface.
-
Conclusion and Forward Outlook
The theoretical investigation detailed herein provides a comprehensive electronic profile of this compound. Through a validated DFT approach, we have quantified its molecular geometry, electronic stability via the HOMO-LUMO gap, and key sites for intermolecular interactions through MEP analysis.
These computational insights are not an end but a beginning. They provide a rational foundation for:
-
Predicting Reactivity: Guiding synthetic chemists on which positions are most susceptible to electrophilic or nucleophilic substitution.
-
Informing SAR Studies: Explaining why certain substitutions on the pyrazolopyridine core lead to increased or decreased biological activity.
-
Designing Novel Analogs: Rationally designing new derivatives with tailored electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles.
By integrating this level of theoretical analysis early in the drug discovery pipeline, research organizations can significantly de-risk their programs, reduce experimental costs, and accelerate the journey from a promising scaffold to a life-changing therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine: a three-dimensional framework structure built from only two hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjweb.com [irjweb.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridine from 3-Aminopyrazole
Abstract: This document provides a comprehensive guide for the synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrazolo[3,4-b]pyridine core is found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2][3][4] This application note details a robust two-step synthetic route commencing from the readily available starting material, 3-aminopyrazole. The protocol is designed for researchers and scientists in drug discovery, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical process parameters to ensure reproducibility and success.
Synthetic Strategy and Mechanistic Rationale
Overall Approach: Pyridine Ring Annulation
The synthesis of the 1H-pyrazolo[3,4-b]pyridine framework from a pyrazole precursor is a well-established and efficient strategy.[5] The core of this approach involves the construction, or annulation, of a pyridine ring onto the existing pyrazole. This is typically achieved through the reaction of an aminopyrazole, which acts as a 1,3-N,C-dinucleophile, with a 1,3-C,C,C-bielectrophilic partner.[6]
Our strategy is a two-step process:
-
Cyclocondensation: Reaction of 3-aminopyrazole with a malonic ester derivative to form the bicyclic 1H-pyrazolo[3,4-b]pyridin-6(7H)-one intermediate.
-
Chlorination: Conversion of the pyridinone intermediate to the target this compound using a potent chlorinating agent.
This method is advantageous due to the accessibility of the starting materials and the generally high yields obtained in both steps.
Step A: Cyclocondensation to form the Pyridinone Core
The initial step involves the condensation of 3-aminopyrazole with diethyl malonate in the presence of a strong base, such as sodium ethoxide. This reaction proceeds via an initial nucleophilic acyl substitution followed by an intramolecular cyclization.
Mechanism:
-
Amidation: The exocyclic amino group of 3-aminopyrazole performs a nucleophilic attack on one of the electrophilic carbonyl carbons of diethyl malonate. This results in the displacement of an ethoxide group and the formation of an amide intermediate.
-
Intramolecular Cyclization: Under basic conditions, the C4 position of the pyrazole ring is deprotonated, creating a nucleophilic carbon. This carbanion then attacks the remaining ester carbonyl group intramolecularly.
-
Ring Closure & Tautomerization: This attack leads to the closure of the six-membered pyridine ring and elimination of a second molecule of ethanol. The initial product, 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine, is unstable and rapidly tautomerizes to the more stable 1H-pyrazolo[3,4-b]pyridin-6(7H)-one.[6][7]
Step B: Aromatic Chlorination
The second step is the conversion of the stable pyridinone intermediate into the target 6-chloro derivative. This transformation is effectively a dehydration/chlorination reaction achieved using phosphorus oxychloride (POCl₃).
Mechanism: The lone pair of electrons on the oxygen atom of the pyridinone attacks the electrophilic phosphorus atom of POCl₃. This forms a complex intermediate where the oxygen is bonded to a chlorophosphoryl group, rendering it an excellent leaving group. A chloride ion, either from POCl₃ itself or another equivalent, then acts as a nucleophile, attacking the C6 position of the pyridine ring. This SɴAr-type reaction results in the displacement of the phosphate group and the formation of the aromatic this compound.[8][9] Extreme caution must be exercised during this step and the subsequent work-up, as POCl₃ is highly corrosive and reacts violently with water.
Experimental Protocols
Protocol A: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one
Materials and Reagents:
-
3-Aminopyrazole (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium metal (1.1 eq)
-
Absolute Ethanol (anhydrous)
-
Hydrochloric acid (2M)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.1 eq) in small pieces to a flask containing anhydrous absolute ethanol. Allow the sodium to react completely until it is fully dissolved. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Reactant Addition: To the freshly prepared sodium ethoxide solution at room temperature, add 3-aminopyrazole (1.0 eq) and stir until dissolved.
-
Condensation: Add diethyl malonate (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in cold water and acidify slowly with 2M HCl to a pH of ~5-6. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield 1H-pyrazolo[3,4-b]pyridin-6(7H)-one as a white or off-white solid.
Protocol B: Synthesis of this compound
Materials and Reagents:
-
1H-Pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq excess)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 eq) to the flask.
-
Chlorination: Carefully and slowly add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 3-4 hours. The solid should dissolve as the reaction proceeds.
-
POCl₃ Removal/Quenching: Cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure. CRITICAL SAFETY STEP: In a well-ventilated fume hood, very slowly and carefully pour the cooled reaction residue onto a large beaker of crushed ice with vigorous stirring. This is a highly exothermic and hazardous quenching process.
-
Neutralization: Once the quenching is complete, slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Summary of Reaction Parameters
| Step | Reaction | Key Reactants | Stoichiometry (Typical) | Solvent | Temperature | Time (h) | Yield (Typical) |
| A | Cyclocondensation | 3-Aminopyrazole, Diethyl Malonate, Na | 1 : 1.2 : 1.1 | Ethanol | Reflux (~78°C) | 6 - 8 | 70 - 85% |
| B | Chlorination | 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one, POCl₃ | 1 : 5-10 | Neat (POCl₃) | Reflux (~105°C) | 3 - 4 | 65 - 80% |
Visual Workflow
Caption: Synthetic workflow for this compound.
Conclusion
This application note outlines a reliable and well-documented two-step synthesis for this compound from 3-aminopyrazole. By providing detailed mechanistic explanations and step-by-step protocols, this guide serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical applications. The described methodology is robust and scalable, enabling the efficient production of this important synthetic intermediate.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dau.url.edu [dau.url.edu]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
Application Notes and Protocols for the Multi-Component Synthesis of Pyrazolo[3,4-b]pyridines
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold and the Efficiency of Multi-Component Reactions
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant pharmacological and biological activities.[1][2][3] These fused N-heterocycles are integral to the development of novel therapeutics, exhibiting properties such as anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities.[1][2][3][4] The urgent demand for structurally diverse libraries of these compounds for drug discovery has propelled the development of efficient and sustainable synthetic methodologies.
Traditionally, the synthesis of such fused ring systems involves multi-step procedures that are often time-consuming, generate significant waste, and result in modest overall yields. In stark contrast, multi-component reactions (MCRs) have emerged as a powerful and elegant strategy in modern organic synthesis.[5][6] MCRs combine three or more reactants in a single, one-pot operation to form a complex product that incorporates substantial portions of all starting materials. This approach offers numerous advantages, including:
-
Operational Simplicity: MCRs streamline synthetic processes, reducing the number of purification steps and handling of intermediates.[7][8]
-
High Atom Economy: By design, MCRs maximize the incorporation of reactant atoms into the final product, aligning with the principles of green chemistry.[6]
-
Rapid Access to Molecular Diversity: The combinatorial nature of MCRs allows for the facile generation of large libraries of compounds by systematically varying the individual components.
-
Efficiency and Sustainability: Often, MCRs can be conducted under milder reaction conditions and may be accelerated by techniques such as microwave irradiation, further enhancing their green credentials.[6][7][9][10]
This guide provides an in-depth overview of contemporary multi-component strategies for the synthesis of pyrazolo[3,4-b]pyridines, complete with detailed protocols, mechanistic insights, and a comparative analysis of various methodologies.
General Reaction Mechanism
The majority of three-component syntheses of pyrazolo[3,4-b]pyridines proceed through a domino reaction sequence. A common pathway involves the initial condensation of an aldehyde with an active methylene compound, followed by a Michael addition of a 5-aminopyrazole, and subsequent intramolecular cyclization and dehydration/oxidation.
The following diagram illustrates a plausible mechanistic pathway for a three-component reaction involving an aldehyde, an active methylene compound (e.g., a β-ketonitrile), and a 5-aminopyrazole.
Caption: Plausible mechanism for the three-component synthesis of pyrazolo[3,4-b]pyridines.
Detailed Application Protocols
Herein, we present three distinct, field-proven protocols for the synthesis of pyrazolo[3,4-b]pyridine derivatives, each highlighting a different catalytic system or energy source.
Protocol 1: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]quinolines
This protocol leverages the efficiency of microwave irradiation to rapidly synthesize pyrazolo[3,4-b]quinoline derivatives in an environmentally benign aqueous ethanol solvent system. The use of microwaves dramatically reduces reaction times from hours to minutes.
Rationale: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to higher yields and cleaner reactions compared to conventional heating methods.[6][9] The choice of aqueous ethanol as a solvent is a nod to green chemistry principles, reducing reliance on volatile organic compounds.[7]
Workflow Diagram:
Caption: Workflow for microwave-assisted synthesis of pyrazolo[3,4-b]quinolines.
Step-by-Step Methodology:
-
Reactant Preparation: In a dedicated microwave reaction vessel, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol, 140.2 mg), and 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol, 175.2 mg).
-
Solvent Addition: Add 5.0 mL of a 1:1 (v/v) mixture of ethanol and water to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 W for 5 minutes, maintaining a temperature of 50°C.[7]
-
Reaction Monitoring: After the initial irradiation period, cool the vessel and spot a small aliquot of the reaction mixture on a TLC plate (eluent: n-hexane:ethyl acetate 3:2 v/v) to check for the consumption of starting materials.[7] If the reaction is incomplete, irradiate for an additional 2-3 minutes.
-
Workup and Isolation: Once the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with additional cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Protocol 2: FeCl₃-Catalyzed Synthesis of 5-Carbonitrile Derivatives
This protocol employs ferric chloride (FeCl₃), an inexpensive and readily available Lewis acid catalyst, to promote the three-component reaction between an aldehyde, a β-ketonitrile, and a 5-aminopyrazole under conventional heating.
Rationale: The Lewis acid catalyst, FeCl₃, activates the aldehyde's carbonyl group, facilitating the initial Knoevenagel condensation with the β-ketonitrile. This activation is crucial for driving the reaction forward, especially with less reactive aldehydes. Using a supported catalyst like FeCl₃ on Al₂O₃ can further simplify workup by allowing for easy filtration of the catalyst.
Workflow Diagram:
Caption: Workflow for FeCl₃-catalyzed synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles.
Step-by-Step Methodology:
-
Reactant and Catalyst Charging: To a round-bottom flask equipped with a reflux condenser, add the 5-aminopyrazole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), the β-ketonitrile (e.g., benzoylacetonitrile, 1.0 mmol), and a catalytic amount of FeCl₃ (e.g., 10 mol%).
-
Solvent Addition: Add glacial acetic acid (5-10 mL) as the solvent.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice-cold water.
-
Isolation and Purification: A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and any remaining catalyst, and then dry under vacuum. Recrystallization from ethanol or another suitable solvent can be performed for further purification.
Protocol 3: Green Synthesis in an Ionic Liquid Medium
This protocol showcases the use of an ionic liquid, [bmim][BF₄], as both the solvent and promoter for the MCR, offering a green and efficient alternative under mild conditions.
Rationale: Ionic liquids are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. In this context, the ionic liquid not only serves as the reaction medium but can also promote the reaction through its unique polarity and potential to stabilize charged intermediates, often enhancing reaction rates and yields. This approach avoids the use of volatile and hazardous organic solvents.[10]
Workflow Diagram:
Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines in an ionic liquid.
Step-by-Step Methodology:
-
Reactant Mixture: In a flask, mix the aldehyde (1.0 mmol), 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), and the active methylene compound (e.g., Meldrum's acid or dimedone, 1.0 mmol) in the ionic liquid [bmim][BF₄] (2 mL).[10]
-
Reaction Conditions: Stir the resulting mixture vigorously at room temperature or with gentle warming (e.g., 50-60°C) to facilitate dissolution and reaction.
-
Monitoring: Track the reaction's progress via TLC. Reactions in ionic liquids can be surprisingly fast, even at mild temperatures.
-
Product Extraction: Upon completion, add water to the reaction mixture. The product, being organic, will likely precipitate or can be extracted. Add ethyl acetate (3 x 10 mL) to the flask and stir to extract the product from the ionic liquid/aqueous phase.
-
Isolation: Separate the organic layers, combine them, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure pyrazolo[3,4-b]pyridine derivative. The ionic liquid can often be recovered from the aqueous phase and reused.
Comparative Analysis of MCR Protocols
To aid researchers in selecting the most appropriate method for their specific needs, the following table summarizes the key features of the described protocols.
| Feature | Protocol 1: Microwave-Assisted | Protocol 2: FeCl₃-Catalyzed | Protocol 3: Ionic Liquid-Promoted |
| Energy Source | Microwave Irradiation | Conventional Heating (Reflux) | Room Temp. or Gentle Warming |
| Reaction Time | Very Short (5-10 min)[7] | Moderate (hours) | Short to Moderate (min to hrs)[10] |
| Catalyst | Catalyst-free[7] | FeCl₃ (Lewis Acid) | [bmim][BF₄] (Promoter/Solvent)[10] |
| Solvent | EtOH:H₂O (Green)[7] | Acetic Acid (Corrosive) | Ionic Liquid (Recyclable)[10] |
| Typical Yields | Excellent (91-98%)[7] | Good to Excellent | High[10] |
| Key Advantages | Speed, High Yields, Green Solvent | Inexpensive Catalyst, Simple Setup | Mild Conditions, Green Solvent |
| Considerations | Requires specialized microwave reactor | Corrosive solvent, catalyst removal | Cost of ionic liquid, extraction workup |
Conclusion and Future Outlook
Multi-component reactions represent a highly effective and synthetically valuable tool for the construction of the pharmaceutically important pyrazolo[3,4-b]pyridine scaffold. The protocols outlined in this guide demonstrate the versatility of MCRs, showcasing how the strategic choice of catalyst, solvent, and energy source can be tailored to optimize for speed, sustainability, or cost-effectiveness. As the fields of drug discovery and green chemistry continue to evolve, the development of novel MCRs, potentially utilizing new catalysts or flow chemistry systems, will undoubtedly further expand the accessibility and diversity of this crucial class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. sciforum.net [sciforum.net]
- 6. d-nb.info [d-nb.info]
- 7. A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes & Protocols: The Strategic Use of 6-Chloro-1H-pyrazolo[3,4-b]pyridine in Modern Kinase Inhibitor Development
Introduction: The Rise of a Privileged Scaffold in Oncology Research
In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. The aberrant signaling cascades driven by mutated or overexpressed kinases are hallmarks of numerous malignancies. Consequently, the design and synthesis of small molecule kinase inhibitors have become a cornerstone of modern drug discovery. Within this pursuit, the concept of "privileged scaffolds" has emerged, identifying core molecular frameworks that demonstrate a high propensity for binding to specific protein families, such as kinases. The 1H-pyrazolo[3,4-b]pyridine core is a prime example of such a scaffold, demonstrating remarkable versatility and success in the development of potent and selective kinase inhibitors.[1]
This technical guide focuses on a key derivative of this scaffold: 6-chloro-1H-pyrazolo[3,4-b]pyridine . The strategic placement of the chlorine atom at the 6-position provides a crucial handle for synthetic elaboration, enabling the exploration of chemical space and the fine-tuning of inhibitor potency and selectivity. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this scaffold, detailed synthetic protocols, and robust methodologies for biological evaluation.
The Significance of the this compound Scaffold
The utility of the 1H-pyrazolo[3,4-b]pyridine scaffold in kinase inhibitor design stems from its ability to mimic the purine core of ATP, the natural substrate for kinases. The pyrazole portion of the fused ring system can act as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase ATP-binding pocket.[2] This interaction is a common feature of many successful kinase inhibitors and serves to anchor the molecule in the active site.
The introduction of a chlorine atom at the 6-position offers several advantages:
-
Synthetic Versatility: The chloro group can be readily displaced via nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. This facilitates the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can influence the electronic distribution of the heterocyclic core, potentially enhancing binding affinity and modulating the pKa of the molecule.
-
Vector for Further Optimization: The 6-position often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal point for introducing moieties that can improve pharmacokinetic properties such as solubility and cell permeability.
Derivatives of this compound have been successfully employed to target a range of kinases implicated in cancer, including:
-
Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, making them attractive targets for anti-cancer therapies.[2][3]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is associated with various cancers.[4][5]
-
Tropomyosin Receptor Kinases (TRKs): Gene fusions involving TRKs are oncogenic drivers in a variety of tumor types.[6][7]
-
Anaplastic Lymphoma Kinase (ALK): ALK rearrangements are found in a subset of non-small cell lung cancers.[8]
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): Implicated in neurodegenerative diseases and certain cancers.[9]
General Synthetic Strategies and Protocols
The synthesis of this compound derivatives typically begins with the construction of the core heterocyclic system, followed by functionalization. A common and effective approach involves the condensation of a substituted aminopyrazole with a suitable three-carbon electrophile.
Protocol 1: Synthesis of the this compound Core
This protocol outlines a general method for the synthesis of the core scaffold, which can then be further modified.
Materials:
-
3-Amino-5-chloropyridine
-
Hydrazine hydrate
-
Sodium nitrite
-
Hydrochloric acid
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Dowtherm A
Procedure:
-
Diazotization of 3-Amino-5-chloropyridine:
-
Dissolve 3-amino-5-chloropyridine in a suitable acidic medium (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Reduction to Hydrazine:
-
In a separate flask, prepare a solution of a suitable reducing agent (e.g., stannous chloride in concentrated HCl).
-
Slowly add the diazonium salt solution to the reducing agent solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the hydrazine product.
-
Filter and wash the precipitate to obtain the corresponding hydrazine.
-
-
Condensation with Diethyl Malonate:
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate and stir for 30 minutes.
-
Add the synthesized hydrazine to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete.
-
-
Cyclization:
-
Remove the ethanol under reduced pressure.
-
Add a high-boiling point solvent such as Dowtherm A to the residue.
-
Heat the mixture to a high temperature (e.g., 250 °C) to effect cyclization.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography to yield 6-chloro-1H-pyrazolo[3,4-b]pyridin-4-ol.
-
-
Chlorination:
-
Treat the pyrazolopyridin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to obtain the desired 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine intermediate.
-
This dichloro-intermediate is a versatile precursor for the synthesis of a wide range of kinase inhibitors through selective nucleophilic substitution at the 4-position.
Application in Kinase Inhibitor Synthesis: A Case Study on FGFR Inhibitors
The development of potent and selective FGFR inhibitors is an active area of research. The this compound scaffold has proven to be a valuable starting point for this endeavor.[4][5]
Workflow for the Development of a Pyrazolo[3,4-b]pyridine-based FGFR Inhibitor
Caption: Workflow for FGFR inhibitor development.
Protocol 2: Suzuki Coupling for C4-Arylation of the Scaffold
This protocol describes a common method for introducing aryl or heteroaryl groups at the C4-position, a key step in building many potent kinase inhibitors.
Materials:
-
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, the desired arylboronic acid (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C4-arylated product.
Biological Evaluation: A Multi-tiered Approach
The biological characterization of novel kinase inhibitors is a critical step in the drug discovery process. A tiered approach, starting with in vitro enzymatic assays and progressing to cellular and in vivo models, is recommended.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant FGFR1 kinase, and the substrate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Comparative IC₅₀ Values of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Derivative A | CDK1 | 15 | Roscovitine | 450 |
| Derivative B | DYRK1A | 8 | Harmine | 80 |
| Derivative C | FGFR1 | 5 | Dovitinib | 10 |
| Derivative D | TRKA | 12 | Larotrectinib | 2 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable SAR data.
Caption: Key SAR points for the scaffold.
A consistent finding across multiple studies is the critical role of the N1-H of the pyrazole ring.[4] Methylation or substitution at this position typically leads to a significant loss of inhibitory activity, confirming its involvement in a crucial hydrogen bond with the kinase hinge region.[5] The C3 and C4 positions are the primary sites for diversification to achieve potency and selectivity against different kinase targets.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged structure in the design of kinase inhibitors. Its synthetic tractability, coupled with its inherent ability to engage the kinase hinge region, provides a robust platform for the development of novel targeted therapies. Future efforts in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects, as well as the exploration of novel chemical space through the introduction of diverse substituents at the C3 and C4 positions. The continued application of structure-based drug design and a deep understanding of the underlying biology of kinase signaling will undoubtedly lead to the discovery of next-generation therapeutics built upon this versatile scaffold.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold: 6-Chloro-1H-pyrazolo[3,4-b]pyridine in Modern Cancer Research
Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold
In the landscape of targeted cancer therapy, the quest for selective and potent kinase inhibitors remains a paramount objective. Within this pursuit, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold"—a molecular framework that consistently demonstrates the ability to bind to the ATP-binding site of various protein kinases with high affinity. The introduction of a chlorine atom at the 6-position, creating 6-chloro-1H-pyrazolo[3,4-b]pyridine, further enhances its utility as a versatile starting material for the synthesis of a multitude of potent anti-cancer agents. This guide provides an in-depth exploration of the application of this scaffold in cancer research, detailing its mechanism of action, providing actionable protocols for its evaluation, and highlighting its potential in the development of next-generation cancer therapeutics. The pyrazolo[3,4-b]pyridine framework is a promising heterocyclic structure that has garnered significant interest for its broad spectrum of biological activities, particularly as an antitumor agent through the inhibition of various kinases.[1][2]
Mechanism of Action: Targeting the Engines of Cell Proliferation
Derivatives of the this compound scaffold predominantly exert their anti-cancer effects by functioning as ATP-competitive inhibitors of protein kinases. These enzymes are crucial regulators of cell signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and metastasis.
A primary and well-documented target of pyrazolo[3,4-b]pyridine derivatives are the Cyclin-Dependent Kinases (CDKs).[1][3][4] CDKs are a family of serine/threonine kinases that form complexes with cyclins to control the progression of the cell cycle.[1][5] In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell division. By binding to the ATP pocket of CDKs, these inhibitors block the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), thereby inducing cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently triggering apoptosis (programmed cell death).[4][6]
Beyond CDKs, this versatile scaffold has been successfully modified to target a range of other clinically relevant kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various malignancies. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors.[7][8]
-
Tropomyosin Receptor Kinases (TRKs): Fusions involving TRK genes are oncogenic drivers in a variety of tumors. This scaffold has been utilized to design pan-TRK inhibitors.[9]
-
Anaplastic Lymphoma Kinase (ALK): Specifically, derivatives have been engineered to overcome resistance mutations, such as the ALK-L1196M gatekeeper mutation.[10]
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): Novel inhibitors based on this scaffold have shown potent activity against DYRK1A and DYRK1B, which are involved in colon cancer.[11]
The core structure of 1H-pyrazolo[3,4-b]pyridine allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune the selectivity and potency of the resulting compounds against a specific kinase or a desired panel of kinases.
Caption: CDK Inhibition by Pyrazolo[3,4-b]pyridine Derivatives.
Application Notes: A Multi-Kinase Targeting Framework
The true strength of the this compound scaffold lies in its adaptability. Researchers can leverage this core structure to develop inhibitors for a wide array of cancers driven by specific kinase dependencies.
Table 1: Examples of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Research
| Compound Class/Example | Target Kinase(s) | Cancer Type(s) | Reported Activity (IC₅₀) | Reference(s) |
| 3,5-disubstituted pyrazolo[3,4-b]pyridines | CDK1/CDK2 | Various human tumor cells | Potent inhibitory activities | [3] |
| Pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives | Not specified | Human laryngeal epidermoid carcinoma (Hep2) | Compound 4: 21.3 µM | [12] |
| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2 | Not specified | 0.65 µM | [1] |
| Pyrazolo[3,4-b]pyridine derivative 6b | CDK2/PIM1 (dual) | Colon (HCT-116), Liver (HepG2) | High selectivity indices | [4] |
| Pyridopyrazolopyrimidine 8b | Not specified | Lung (A-549), Liver (HEPG2), Colon (HCT-116) | 2.9, 2.6, 2.3 µM respectively | [13][14][15] |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2/CDK9 | Cervical (HeLa) | 2.59 µM | [6] |
| Pyrazolo[3,4-b]pyridine derivative 7n | FGFR1 | Lung Cancer (H1581 xenograft) | FGFR1: 0.8 nM | [8] |
| Pyrazolo[3,4-b]pyridine derivative 10g | ALK-L1196M, ROS1 | Non-small cell lung cancer | <0.5 nM | [10] |
| 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine 8h | DYRK1B | Colon Cancer (HCT116) | 3 nM (enzymatic), 1.6 µM (cellular) | [11] |
Experimental Protocols: A Guide to Compound Evaluation
The following protocols provide a framework for the initial screening and characterization of novel anti-cancer compounds derived from the this compound scaffold.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a test compound inhibits cancer cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[4][6]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates, multichannel pipette, spectrophotometer (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Causality and Validation: This assay provides a robust measure of the compound's overall cytotoxic or cytostatic effect. A dose-dependent decrease in viability is expected. The inclusion of a standard-of-care drug (e.g., Doxorubicin) as a positive control helps validate the assay's performance.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of a compound against a specific target kinase (e.g., CDK2/Cyclin A).
Principle: This can be performed using various platforms, such as ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to kinase inhibition.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A).
-
Kinase-specific substrate (e.g., a peptide substrate).
-
ATP.
-
Test compound.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit.
-
White, opaque 384-well plates.
-
Luminometer.
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate in the appropriate kinase buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add Kinase Detection Reagent, which contains an enzyme that converts the produced ADP back to ATP.
-
Measure Luminescence: Incubate and then measure the luminescence. The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Causality and Validation: This biochemical assay directly confirms that the compound's anti-proliferative effect is, at least in part, due to the inhibition of the target kinase. Running the assay with a known inhibitor (e.g., Roscovitine for CDKs) serves as a positive control.[1]
Caption: Workflow for Evaluating Pyrazolo[3,4-b]pyridine Derivatives.
Conclusion and Future Directions
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of novel kinase inhibitors in cancer research. Its synthetic tractability and the ability of its derivatives to target a multitude of oncogenic kinases underscore its importance in medicinal chemistry. Future research will likely focus on optimizing the scaffold to develop inhibitors with greater selectivity, improved pharmacokinetic properties, and the ability to overcome acquired resistance mechanisms. The continued exploration of this privileged structure holds significant promise for the discovery of new and effective cancer therapies.[16]
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of New 1,4,6-Trisubstituted-1 H-pyrazolo[3,4- b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-chloro-1H-pyrazolo[3,4-b]pyridine Derivatives as ALK Inhibitors
Introduction: Targeting ALK in Oncology with Novel Pyrazolo[3,4-b]pyridine Scaffolds
The Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase belonging to the insulin receptor superfamily, has emerged as a critical therapeutic target in various cancers.[1] Aberrant ALK signaling, frequently driven by chromosomal rearrangements that lead to the formation of oncogenic fusion proteins (e.g., NPM-ALK in anaplastic large-cell lymphoma and EML4-ALK in non-small cell lung cancer), promotes uncontrolled cell proliferation, survival, and migration.[1] The clinical success of small molecule ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive malignancies. However, the development of acquired resistance, often through secondary mutations in the ALK kinase domain, necessitates the continuous innovation of next-generation inhibitors.
The 6-chloro-1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising core structure for the development of potent and selective ALK inhibitors. Derivatives of this class have demonstrated significant inhibitory activity against both wild-type and clinically relevant mutant forms of ALK. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the discovery and characterization of this compound-based ALK inhibitors. It provides a detailed overview of the underlying biology, synthetic strategies, and essential in vitro protocols for their biological evaluation.
The ALK Signaling Pathway: A Rationale for Targeted Inhibition
Under normal physiological conditions, ALK plays a role in the development and function of the nervous system. In the context of cancer, chromosomal translocations, gene amplifications, or activating point mutations lead to constitutive activation of the ALK kinase domain. This ligand-independent activation triggers a cascade of downstream signaling events that are crucial for tumor growth and survival. The primary signaling pathways activated by oncogenic ALK fusion proteins include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and survival.
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, metabolism, and survival.
-
JAK-STAT Pathway: Primarily involved in cell survival and proliferation.
The constitutive activation of these pathways underscores the rationale for targeting ALK kinase activity as a therapeutic strategy. By inhibiting the autophosphorylation and activation of ALK, small molecule inhibitors can effectively shut down these downstream oncogenic signals, leading to cell cycle arrest and apoptosis in ALK-driven cancer cells.
Caption: Aberrant ALK signaling and point of inhibition.
Chemical Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step sequence starting from commercially available precursors. The core scaffold can be constructed and subsequently functionalized using modern cross-coupling methodologies to generate a diverse library of analogues for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of the this compound Core
This protocol outlines a general procedure for the synthesis of the key this compound intermediate.
Materials:
-
2,6-dichloronicotinonitrile
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
Cyclization: To a solution of 2,6-dichloronicotinonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Hydrolysis and Cyclization: To the crude residue, add a solution of aqueous HCl and heat to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Neutralization and Precipitation: Carefully neutralize the reaction mixture with an aqueous solution of NaOH until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the this compound core.
Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for introducing aryl or heteroaryl substituents at various positions of the pyrazolo[3,4-b]pyridine core, typically after iodination of the core.
Materials:
-
6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add the 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, aryl/heteroaryl boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 3: Functionalization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the introduction of a wide range of amine functionalities, which is crucial for modulating the physicochemical properties and biological activity of the inhibitors.
Materials:
-
This compound derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or 1,4-dioxane)
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the this compound derivative, palladium catalyst, ligand, and base to a Schlenk flask or sealed tube.
-
Reagent Addition: Add the anhydrous solvent followed by the amine.
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 90-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the aminated product.
Caption: General synthetic workflow for derivatives.
In Vitro Biological Evaluation of ALK Inhibitors
A series of in vitro assays are essential to characterize the potency, selectivity, and mechanism of action of newly synthesized this compound derivatives.
Protocol 4: In Vitro ALK Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method.
Materials:
-
Recombinant human ALK kinase (wild-type and mutants)
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of ALK kinase solution to each well.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for ALK.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
| Target Kinase | Assay Format | Representative IC₅₀ (nM) |
| ALK (wild-type) | ADP-Glo™ | 5 - 50 |
| ALK (L1196M) | ADP-Glo™ | 10 - 100 |
| ALK (G1202R) | ADP-Glo™ | 50 - 500 |
Protocol 5: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effect of the inhibitors on ALK-dependent cancer cell lines.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, SU-DHL-1) and an ALK-negative control cell line.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds serially diluted.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ values.
| Cell Line | ALK Status | Representative IC₅₀ (µM) |
| H3122 | EML4-ALK | 0.05 - 0.5 |
| SU-DHL-1 | NPM-ALK | 0.02 - 0.2 |
| A549 | ALK-negative | > 10 |
Protocol 6: Western Blot Analysis of ALK Signaling Pathway Inhibition
This protocol is used to confirm that the observed anti-proliferative effects are due to the inhibition of ALK and its downstream signaling pathways.
Materials:
-
ALK-positive cancer cells.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for 2-6 hours. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 7: Cell Cycle Analysis
This assay determines the effect of the ALK inhibitors on cell cycle progression.
Materials:
-
ALK-positive cancer cells.
-
Test compounds.
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the design of novel ALK inhibitors. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive in vitro characterization of these compounds. By systematically evaluating their biochemical potency, cellular activity, and mechanism of action, researchers can identify lead candidates with the potential to overcome the clinical challenge of acquired resistance to current ALK-targeted therapies. Future efforts should focus on optimizing the pharmacokinetic properties of these derivatives to advance them into preclinical and clinical development.
References
Application Notes and Protocols for the Functionalization of the 6-chloro-1H-pyrazolo[3,4-b]pyridine Scaffold
Introduction: The Privileged 6-chloro-1H-pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a paramount scaffold in medicinal chemistry and drug discovery, often referred to as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1][2] Its structural resemblance to purine bases allows it to interact with various enzymes, particularly kinases, making it a cornerstone in the development of novel therapeutics for oncology, inflammatory diseases, and neurodegenerative disorders.[3][4][5] The this compound derivative serves as a versatile synthetic intermediate, with the chlorine atom at the C6-position acting as a key handle for a diverse array of functionalization reactions. This guide provides an in-depth exploration of the primary synthetic strategies to modify this scaffold, complete with detailed protocols and expert insights to empower researchers in their drug development endeavors.
Core Functionalization Strategies
The reactivity of the this compound scaffold is primarily dictated by the electrophilic nature of the C6-position on the pyridine ring and the nucleophilicity of the nitrogen atoms in the pyrazole ring. The principal avenues for its functionalization are:
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the C-Cl bond for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution (SNA r): Direct displacement of the chloride with various nucleophiles.
-
N-Functionalization of the Pyrazole Ring: Alkylation or arylation at the N1 or N2 positions.
The following sections will delve into the specifics of each of these transformative methodologies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors.[6] For the this compound scaffold, these reactions offer a reliable means to introduce a wide variety of substituents at the C6-position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide.[7] This reaction is widely favored due to its mild reaction conditions, commercial availability of a vast library of boronic acids and esters, and tolerance of a broad range of functional groups.[8]
-
Catalyst Selection: A palladium(0) species is the active catalyst. Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed to enhance the rates of oxidative addition and reductive elimination, particularly with less reactive aryl chlorides.[9]
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction yield and should be optimized for each substrate combination.[7]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst.[7]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocol for the Suzuki-Miyaura Coupling of 6-chloro-1H-pyrazolo[3,4-b]pyridine
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile core for developing potent inhibitors of various biological targets, including kinases. The functionalization of this core, particularly at the C6 position, is crucial for modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a robust and highly adaptable method for introducing diverse aryl and heteroaryl substituents.[1][2] This application note provides a detailed protocol and expert insights for the successful Suzuki-Miyaura coupling of 6-chloro-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the synthesis of numerous biologically active molecules.[3]
Mechanistic Underpinnings: A Foundation for Rational Protocol Design
A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.[1][4][5] This is often the rate-determining step, particularly with less reactive aryl chlorides.[6]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate "ate" complex.[7][8][9][10]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4][5][6]
The electron-deficient nature of the pyridine ring in the this compound substrate generally facilitates the oxidative addition step.[11] However, the presence of the fused pyrazole ring and the nitrogen lone pairs can influence catalyst activity through coordination. Therefore, the choice of catalyst, ligand, and base is critical for a successful transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and may require optimization depending on the specific boronic acid used.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., dppf, XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Celite for filtration
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Degas the chosen solvent by sparging with argon or nitrogen for at least 30 minutes. For solvent mixtures like dioxane/water, degas each component separately before mixing.
-
-
Reaction Setup:
-
To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and the phosphine ligand (e.g., dppf; 2-5 mol%).
-
Add the base (e.g., K₂CO₃; 2.0-3.0 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times) to ensure an oxygen-free atmosphere.[12]
-
-
Reaction Execution:
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.[4]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-substituted-1H-pyrazolo[3,4-b]pyridine.[15]
-
Visualizing the Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Key Reaction Parameters and Considerations
| Parameter | Recommended Conditions & Rationale | Potential Variations & Impact |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%). These are common, commercially available, and effective Pd(0) precursors.[7] | PdCl₂(dppf) can also be used as a pre-formed catalyst. Heterogeneous catalysts like Pd/C may be employed for easier removal but can sometimes show lower activity.[16] |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene). Its bite angle and electron-donating properties are well-suited for many cross-coupling reactions.[13][14] | For challenging couplings (e.g., sterically hindered substrates), more electron-rich and bulky ligands like XPhos or SPhos may be necessary to promote oxidative addition and reductive elimination.[17] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv). These are effective bases for activating the boronic acid. Cs₂CO₃ is more soluble and can be more effective for less reactive substrates.[13][14] | K₃PO₄ is a stronger base that can be beneficial for unreactive aryl chlorides.[17] Weaker bases like KF can be used if base-sensitive functional groups are present.[7] |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1). The water is crucial for dissolving the base and facilitating the formation of the active boronate species.[6][13] | Toluene/Water, DMF, or THF/Water can also be effective. The choice of solvent can influence the solubility of reagents and the reaction rate. |
| Temperature | 80-110 °C. Higher temperatures are often required for the activation of aryl chlorides.[18] Microwave irradiation can significantly shorten reaction times.[19] | Lower temperatures may be sufficient for more reactive coupling partners to minimize side reactions. |
| Boron Reagent | Boronic acids are most common. Boronic esters (e.g., pinacol esters) offer increased stability and can reduce side reactions like protodeboronation.[6] | MIDA boronates can be used for sequential couplings due to their stability under anhydrous conditions.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inefficient generation of the active Pd(0) catalyst.- Deactivation of the catalyst.- Poor solubility of reagents.- Insufficiently degassed solvent (presence of oxygen). | - Switch to a more electron-rich and bulky ligand (e.g., XPhos).- Increase catalyst loading or temperature.- Screen different solvent systems.- Ensure thorough degassing of all solvents.[12] |
| Protodeboronation | Hydrolysis of the boronic acid, especially with heteroaryl boronic acids.[6] | - Use a boronic ester (e.g., pinacol ester) for increased stability.- Use less water in the solvent mixture or switch to an anhydrous system with a base like KF.- Minimize reaction time. |
| Dehalogenation | The aryl halide is reduced to the corresponding arene. This can occur after oxidative addition if a hydride source is present.[6] | - Ensure the reaction is strictly anaerobic.- Avoid alcohol solvents which can act as hydride donors.- Use a different ligand or base combination. |
| Homocoupling | Coupling of two boronic acid molecules or two aryl halide molecules. | - Ensure a completely oxygen-free environment.- Use a bulkier ligand to disfavor homocoupling.[12]- Adjust the stoichiometry of the coupling partners. |
| Difficult Purification | - Presence of residual palladium catalyst.- Co-elution of starting materials or byproducts with the product. | - Use a palladium scavenger resin after the reaction.- Filter the crude reaction mixture through a plug of silica gel and Celite before column chromatography.- Optimize the chromatography conditions (solvent system, gradient). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of functionalized molecules relevant to drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocol and insights provided in this application note serve as a comprehensive guide for developing robust and efficient synthetic routes to novel pyrazolo[3,4-b]pyridine derivatives.
References
- 1. byjus.com [byjus.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. organic-synthesis.com [organic-synthesis.com]
Application Note: A Multi-Modal Analytical Approach for Purity Determination of 6-chloro-1H-pyrazolo[3,4-b]pyridine
Introduction
6-chloro-1H-pyrazolo[3,4-b]pyridine is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active agents, including kinase inhibitors for cancer therapy.[1][2] The isomeric and chemical purity of this intermediate is paramount, as even trace impurities can lead to undesirable side products, impact reaction yields, and introduce potentially toxic components into the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methodologies for the robust characterization of the purity and impurity profile of this compound. The protocols detailed herein are designed to be self-validating systems, grounded in the principles of scientific integrity and aligned with international regulatory expectations.[3]
The Imperative of Orthogonal Purity Analysis
A single analytical technique is often insufficient to fully characterize a compound's purity. Different methods offer unique selectivities for various types of impurities (e.g., isomers, residual solvents, inorganic salts, degradation products). Therefore, a multi-modal, or orthogonal, approach is essential for building a complete and trustworthy purity profile. This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification
Reverse-Phase HPLC (RP-HPLC) is the primary method for assessing the purity and quantifying impurities of moderately polar compounds like this compound. The method's strength lies in its ability to separate the main compound from closely related structural analogues and degradation products.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on its broad applicability for retaining non-polar to moderately polar compounds through hydrophobic interactions. The mobile phase, a mixture of an aqueous component (often with a pH modifier like trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent like acetonitrile or methanol, allows for the fine-tuning of analyte retention. A gradient elution is recommended to ensure the timely elution of both early-retained polar impurities and late-eluting non-polar impurities within a reasonable run time. UV detection is suitable due to the aromatic nature of the pyrazolopyridine core, which exhibits strong chromophores.
Protocol 1: RP-HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes; hold at 95% B for 5 min; return to 5% B over 1 min; equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 280 nm |
-
Data Analysis:
-
Determine the purity of the main peak by calculating the area percentage relative to the total area of all peaks in the chromatogram.
-
The use of a PDA detector allows for peak purity analysis by comparing UV spectra across the peak, which can help identify co-eluting impurities.
-
Method Validation Insights
This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile and Semi-Volatile Impurities
GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis or purification process.
Rationale for GC-MS
The combination of gas chromatography's high separation efficiency for volatile compounds and mass spectrometry's definitive identification capabilities makes GC-MS a powerful technique.[5] For this compound, which has a moderate boiling point, GC-MS is suitable for detecting residual solvents (e.g., ethanol, ethyl acetate, toluene) and potential volatile by-products from the synthesis.
Protocol 2: GC-MS for Residual Solvents and Volatile Impurities
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a headspace vial.
-
Add 1 mL of a high-boiling point, inert solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Seal the vial and gently agitate to dissolve the sample.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Headspace or Split (e.g., 20:1 ratio) |
| Oven Program | Initial 40 °C for 5 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | 35 - 450 amu |
-
Data Analysis:
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify residual solvents using a standard addition or external standard calibration method.
-
Structural Confirmation and Impurity Identification: NMR and MS
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the unambiguous structural confirmation of the this compound molecule. Beyond structural elucidation, high-field NMR is a powerful quantitative tool (qNMR) and can be used to detect and identify impurities without the need for reference standards for each impurity, provided the structures are known.
-
¹H NMR: The proton spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Impurities will present as additional, often smaller, signals in the spectrum.
-
¹³C NMR: The carbon spectrum reveals the number of non-equivalent carbons. Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming the full structure and for elucidating the structures of unknown impurities by establishing correlations between protons and carbons.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS), often coupled with a liquid chromatography inlet (LC-MS), provides a highly accurate mass measurement of the parent compound and its impurities. This allows for the determination of elemental compositions, which is a critical step in impurity identification. The presence of a chlorine atom in this compound will result in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which serves as a diagnostic tool for confirming the presence of chlorine in the main compound and any chlorine-containing impurities.
Thermal Analysis: Assessing Physicochemical Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of the material, which can be indicative of its purity and physical form.[6]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC can be used to:
-
Determine the melting point and enthalpy of fusion: A sharp melting endotherm is characteristic of a pure crystalline substance. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.
-
Detect polymorphic forms: Different crystalline forms of a compound will exhibit different melting points and thermal behaviors.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for:
-
Quantifying residual solvents or water content: A mass loss at temperatures below the boiling point of the main compound can indicate the presence of volatile components.[6]
-
Assessing thermal stability: TGA determines the temperature at which the compound begins to decompose.
Protocol 3: Thermal Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
Analytical Conditions:
| Parameter | Recommended Condition |
| Temperature Range | 25 °C to 400 °C (or higher if decomposition is not observed) |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen at a flow rate of 50 mL/min |
-
Data Analysis:
-
From the DSC curve, determine the onset and peak temperature of the melting endotherm.
-
From the TGA curve, identify any mass loss steps and the onset of decomposition.
-
Impurity Profiling and Forced Degradation
A comprehensive purity analysis includes the identification and characterization of potential impurities. These can originate from the synthesis process or from degradation of the compound over time.
Potential Synthesis-Related Impurities
Based on common synthetic routes like the Gould-Jacobs reaction, potential impurities could include:[2]
-
Starting materials: e.g., unreacted 3-amino-5-chloropyridine or diethyl 2-(ethoxymethylene)malonate.
-
Regioisomers: If unsymmetrical starting materials are used, different isomers of the pyrazolopyridine core can be formed.
-
By-products: From side reactions occurring during the synthesis.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify likely degradation products and to demonstrate the specificity of the analytical methods.[7][8] This involves subjecting the this compound to harsh conditions to accelerate its decomposition.
Caption: Workflow for Forced Degradation Studies.
Protocol 4: Forced Degradation
-
Prepare Solutions: Prepare solutions of this compound (approx. 0.5 mg/mL) in the following stress agents:
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
Water (for control)
-
-
Thermal Stress (Solid): Store the solid compound at an elevated temperature (e.g., 80°C).
-
Photolytic Stress (Solid & Solution): Expose the solid and a solution of the compound to light as specified in ICH guideline Q1B.
-
Incubation: Store the solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours), monitoring for degradation.
-
Analysis: Analyze the stressed samples by the developed RP-HPLC method. Use LC-MS to obtain mass information on the degradation peaks to aid in their structural elucidation. The goal is to achieve 5-20% degradation of the main peak to ensure that significant degradation products are formed without completely consuming the parent compound.[7]
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its suitability for use in pharmaceutical synthesis. A singular analytical method is insufficient to provide a comprehensive purity profile. By employing an orthogonal set of analytical techniques—HPLC for quantitative purity, GC-MS for volatile impurities, NMR and MS for structural verification and identification, and thermal analysis for physicochemical characterization—a robust and reliable assessment can be achieved. The integration of forced degradation studies further strengthens the analytical package by demonstrating method specificity and providing insight into the compound's intrinsic stability. The protocols and rationales presented in this application note provide a solid framework for researchers and quality control analysts to ensure the high quality of this vital chemical intermediate.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anti-Leukemic Agents from Pyrazolo[3,4-b]pyridine Scaffolds
Introduction: The Therapeutic Promise of Pyrazolo[3,4-b]pyridines in Leukemia
Leukemia, a group of hematological malignancies characterized by the uncontrolled proliferation of abnormal white blood cells, remains a significant challenge in oncology. The development of targeted therapies has revolutionized treatment paradigms, moving beyond conventional chemotherapy to agents that specifically inhibit molecular pathways driving leukemogenesis. Within this landscape, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its versatile nature allows for the synthesis of derivatives that can act as potent inhibitors of various protein kinases, which are often dysregulated in leukemia.[1][2]
The pyrazolo[3,4-b]pyridine core is an isostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of numerous kinases.[3] This has led to the development of inhibitors targeting a range of kinases implicated in leukemia, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and others.[4][5][6] Furthermore, some pyrazolo[3,4-b]pyridine derivatives have been shown to exert their anti-leukemic effects through mechanisms such as the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and in vivo testing of novel pyrazolo[3,4-b]pyridine-based anti-leukemic agents. The protocols herein are designed to be robust and reproducible, providing a solid foundation for the discovery and development of the next generation of targeted leukemia therapies.
Part 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several established routes, often involving the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[7][8] The choice of synthetic route will depend on the desired substitution pattern on the final molecule, which is crucial for modulating biological activity and optimizing pharmacokinetic properties.
A common and effective method involves the reaction of a 5-aminopyrazole with an appropriately substituted α,β-unsaturated ketone. This approach allows for the introduction of diversity at various positions of the pyrazolo[3,4-b]pyridine scaffold.
Protocol 1.1: General Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridines
This protocol describes a general procedure for the synthesis of 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridines from a 5-aminopyrazole and an α,β-unsaturated ketone.
Materials:
-
5-Aminopyrazole derivative
-
α,β-Unsaturated ketone derivative
-
Ethanol (absolute)
-
Glacial acetic acid
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Appropriate solvents for TLC and column chromatography (e.g., ethyl acetate/hexane mixtures)
Procedure:
-
In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 eq) in absolute ethanol.
-
Add the α,β-unsaturated ketone derivative (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 5-10% of the solvent volume).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system to afford the desired pyrazolo[3,4-b]pyridine derivative.
-
Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at reflux temperature.
-
Glacial Acetic Acid as Catalyst: The acidic conditions catalyze the condensation reaction between the amino group of the pyrazole and the carbonyl group of the ketone, as well as the subsequent cyclization and dehydration steps.
-
TLC Monitoring: Regular monitoring of the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
Column Chromatography: This purification technique is essential to isolate the desired product from unreacted starting materials and any side products, ensuring the purity of the compound for biological testing.
Part 2: In Vitro Evaluation of Anti-Leukemic Activity
Once a library of pyrazolo[3,4-b]pyridine derivatives has been synthesized, the next critical step is to evaluate their anti-leukemic activity in vitro. This typically involves a tiered approach, starting with a primary screen for cytotoxicity against a panel of leukemia cell lines, followed by more detailed mechanistic studies for the most potent compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]
Protocol 2.1.1: MTT Assay for Leukemia Cell Lines
Materials:
-
Leukemia cell lines (e.g., K562, MV4-11, CEM, RS4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Pyrazolo[3,4-b]pyridine compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of complete culture medium per well.[9]
-
Compound Treatment: After 24 hours of incubation (to allow cells to adapt), treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine compounds. Perform serial dilutions of the compounds in the culture medium. Include a vehicle control (DMSO) and a positive control (a known anti-leukemic drug).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the drug concentration.
| Leukemia Cell Line | Type | Recommended Seeding Density (cells/well) |
| K562 | Chronic Myeloid Leukemia (CML) | 5,000 - 10,000 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 10,000 - 20,000 |
| CEM | Acute Lymphoblastic Leukemia (ALL) | 5,000 - 10,000 |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 10,000 - 20,000 |
Mechanistic Studies: Unraveling the Mode of Action
For compounds that demonstrate potent cytotoxicity, it is crucial to elucidate their mechanism of action. This involves investigating their effects on key cellular processes such as apoptosis and the cell cycle.
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, where the cell membrane has been compromised.[10]
Protocol 2.2.1.1: Annexin V/PI Staining and Flow Cytometry
Materials:
-
Leukemia cells
-
Pyrazolo[3,4-b]pyridine compound of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with the pyrazolo[3,4-b]pyridine compound at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Propidium iodide binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol 2.2.2.1: PI Staining and Flow Cytometry for Cell Cycle Analysis
Materials:
-
Leukemia cells
-
Pyrazolo[3,4-b]pyridine compound of interest
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with the pyrazolo[3,4-b]pyridine compound at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[12]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be represented as a histogram, with peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for developing pyrazolo[3,4-b]pyridine anti-leukemic agents.
Part 3: In Vivo Evaluation in Leukemia Xenograft Models
Promising compounds identified from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a more physiologically relevant setting. Patient-derived xenograft (PDX) models, where tumor cells from a patient are implanted into an immunodeficient mouse, are considered the gold standard for preclinical cancer research as they better recapitulate the heterogeneity of the original tumor.[13]
Protocol 3.1: Establishment and Use of a Leukemia Patient-Derived Xenograft (PDX) Model
Materials:
-
Highly immunodeficient mice (e.g., NSG mice)
-
Cryopreserved primary leukemia cells from patients
-
Sterile PBS
-
Animal housing and handling facilities compliant with ethical guidelines
Procedure:
-
Cell Preparation: Thaw cryopreserved patient leukemia cells rapidly and wash with sterile PBS.[14]
-
Animal Preconditioning (Optional but Recommended): To enhance engraftment, mice can be sublethally irradiated prior to cell injection.
-
Cell Implantation: Inject the leukemia cells (typically 1-5 x 10⁶ cells) into the tail vein of the immunodeficient mice.[15]
-
Engraftment Monitoring: Monitor the engraftment of human leukemia cells in the peripheral blood of the mice weekly by flow cytometry using antibodies against human CD45 and mouse CD45.[14]
-
Compound Administration: Once engraftment is confirmed (typically when human CD45+ cells reach a certain percentage in the peripheral blood), randomize the mice into treatment and control groups. Administer the pyrazolo[3,4-b]pyridine compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Monitor the tumor burden in the peripheral blood throughout the treatment period. At the end of the study, assess the percentage of human leukemia cells in the bone marrow and spleen. Monitor the overall survival of the mice.
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Caption: Signaling pathways targeted by pyrazolo[3,4-b]pyridine derivatives.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of novel anti-leukemic agents. The synthetic versatility of this core allows for the generation of large libraries of compounds with diverse substitution patterns, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies in clinically relevant PDX models.
Future work in this area should focus on several key aspects. Structure-activity relationship (SAR) studies, guided by computational modeling, can help in the rational design of more potent and selective inhibitors.[1] The exploration of novel kinase targets relevant to specific leukemia subtypes will also be a fruitful avenue of research. Furthermore, the combination of pyrazolo[3,4-b]pyridine-based agents with existing anti-leukemic drugs should be investigated to identify synergistic interactions that could lead to more effective and durable therapeutic responses. Through a systematic and rigorous drug discovery and development process, the promise of pyrazolo[3,4-b]pyridines as a new class of anti-leukemic therapies can be fully realized.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. research.monash.edu [research.monash.edu]
The Strategic Application of the 6-Chloro-1H-pyrazolo[3,4-b]pyridine Scaffold in Modern Antimicrobial Drug Discovery
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents. The chemical scaffold of a potential drug molecule is a critical determinant of its biological activity, and the exploration of novel, versatile core structures is paramount. Among these, the 1H-pyrazolo[3,4-b]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a chloro substituent at the 6-position of this scaffold, creating 6-chloro-1H-pyrazolo[3,4-b]pyridine, offers a unique starting point for chemical modification, enabling the generation of diverse compound libraries with the potential to yield next-generation antimicrobial agents.
This comprehensive guide provides an in-depth exploration of the use of the this compound scaffold in antimicrobial drug discovery. We will delve into the synthetic strategies for derivatization, present detailed protocols for antimicrobial evaluation, and discuss the critical structure-activity relationships that govern the efficacy of these compounds. This document is intended for researchers, scientists, and drug development professionals dedicated to combating infectious diseases.
Part 1: The Chemistry of this compound Derivatives: A Gateway to Chemical Diversity
The synthetic tractability of the this compound core is a key advantage. The chlorine atom at the 6-position is a versatile handle for introducing a wide range of substituents via nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize antimicrobial activity, selectivity, and pharmacokinetic properties.
General Synthetic Approach: From Core to Candidate
A common and effective strategy for generating libraries of this compound derivatives involves a multi-step synthesis, often starting from readily available precursors. A representative synthetic pathway is outlined below.
Caption: A generalized synthetic workflow for producing this compound derivatives.
Protocol 1: Synthesis of 6-Amino-Substituted Pyrazolo[3,4-b]pyridine Derivatives
This protocol details the synthesis of 6-amino derivatives from a 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile intermediate, a key precursor for generating diverse analogs.[4]
Materials:
-
6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
-
Appropriate aliphatic amine (e.g., hexylamine, benzylamine, piperidine, morpholine)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 mmol of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in a minimal amount of ethanol.
-
Addition of Amine: Add an excess (2-3 equivalents) of the desired aliphatic amine to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction using TLC. The reaction time will vary depending on the amine used but can range from a few hours to overnight.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-amino-substituted derivative.
-
Characterization: The structure of the final compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Excess Amine: Using an excess of the amine drives the nucleophilic substitution reaction to completion.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the substitution to occur at a reasonable rate.
-
TLC Monitoring: This is a crucial step for determining the optimal reaction time and preventing the formation of byproducts due to prolonged heating.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds, ensuring that the final product is free of starting materials and impurities, which is essential for accurate biological evaluation.
Part 2: Evaluating Antimicrobial Efficacy: Protocols and Data Interpretation
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. This is typically done through a series of standardized in vitro assays.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a gold-standard method for assessing antimicrobial potency.[5][6]
Materials:
-
Synthesized pyrazolo[3,4-b]pyridine derivatives
-
Standard antimicrobial drugs (e.g., tetracycline, ciprofloxacin, ampicillin, amphotericin B)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and standard drugs in DMSO (e.g., 1 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compounds in the appropriate growth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Trustworthiness and Self-Validation:
-
Standard Drugs: The inclusion of standard antimicrobial drugs provides a benchmark for the activity of the test compounds and validates the assay's sensitivity.
-
Controls: The use of positive and negative controls is essential to ensure that the medium supports growth and that there is no contamination.
-
Standardized Inoculum: The use of a standardized inoculum is critical for reproducibility, as the density of the microbial population can significantly affect the MIC value.[5]
Data Presentation: Summarizing Antimicrobial Activity
The results of the MIC testing should be summarized in a clear and concise table to facilitate the comparison of the activity of different derivatives against various microbial strains.
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 6b | >100 | >100 | 50 | 100 | >100 |
| Derivative 6c | 25 | 50 | 100 | 100 | >100 |
| Derivative 6f | 12.5 | 25 | 50 | 50 | 100 |
| Tetracycline | 6.25 | 3.12 | 12.5 | 25 | N/A |
Note: The data in this table is illustrative and based on trends observed in the literature.[7]
Part 3: Understanding Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold and the subsequent evaluation of the antimicrobial activity of the resulting derivatives allow for the elucidation of structure-activity relationships (SAR). SAR studies are crucial for guiding the rational design of more potent and selective antimicrobial agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridine
Introduction
Welcome to the technical support guide for the synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridine. This fused heterocyclic compound is a critical building block in medicinal chemistry, serving as a key intermediate for a range of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1][2] Its proper synthesis and purity are paramount to the success of subsequent drug development stages.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Core Synthetic Pathways
The synthesis of the pyrazolo[3,4-b]pyridine core generally involves the formation of a pyridine ring fused to a pre-existing pyrazole, or vice-versa. The most prevalent and reliable method for synthesizing this compound involves the cyclocondensation of a hydrazine derivative with a functionalized pyridine. A common starting material is 2,6-dichloropyridine-3-carbonitrile, which reacts with hydrazine hydrate.[3]
The general mechanism involves a nucleophilic attack by hydrazine on one of the electrophilic sites of the pyridine ring, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 1H-pyrazolo[3,4-b]pyridine aromatic system.[4] The choice of solvent and reaction temperature is critical in managing reaction kinetics and minimizing side-product formation.[3][5]
Reaction Pathway Diagram
Caption: A common synthetic route to the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired this compound. What are the likely causes and how can I fix this?
Answer: This is a common problem that can stem from several factors. A systematic approach is key to diagnosis.[5]
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
Cause: Impurities in the 2,6-dichloropyridine-3-carbonitrile or degradation of hydrazine hydrate can inhibit the reaction or lead to unwanted side products. Hydrazine hydrate is particularly susceptible to oxidation.
-
Solution: Ensure starting materials are of high purity (>98%). Use freshly opened or properly stored hydrazine hydrate. If purity is questionable, consider purifying the pyridine starting material by recrystallization or chromatography.
-
-
Reaction Temperature and Time:
-
Cause: The cyclocondensation reaction is temperature-sensitive.[5] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of the product or starting materials. Reaction time is also critical; stopping the reaction too early or too late can significantly impact yield.
-
Solution: Optimize the reaction temperature. Refluxing in a solvent like ethanol or butanol is commonly reported.[3] Monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The optimal time is typically when the starting material spot on the TLC plate has been consumed but before significant degradation product spots appear.
-
-
Solvent Choice:
-
Cause: The solvent affects the solubility of reactants and the reaction kinetics.[5] A poor solvent choice can lead to low conversion rates.
-
Solution: Alcohols like ethanol or n-butanol are frequently used and are a good starting point.[3] In some cases, a higher boiling point solvent like ethylene glycol may be necessary to drive the reaction to completion, but this requires more careful temperature control to avoid degradation.[3]
-
-
Improper Work-up Procedure:
-
Cause: The product may be lost during the extraction or purification phases. This compound has moderate polarity and can be sensitive to pH.
-
Solution: After the reaction, carefully neutralize the mixture if any acid or base was used. When performing a liquid-liquid extraction, ensure the pH of the aqueous layer is optimized for product solubility in the organic layer. Use multiple small-volume extractions rather than one large one.
-
Issue 2: Formation of Significant Impurities or Side Products
Question: My final product is contaminated with significant impurities that are difficult to separate. What are these byproducts and how can I prevent their formation?
Answer: Impurity formation often points to side reactions or issues with regioselectivity.
Potential Causes & Solutions:
-
Formation of Regioisomers:
-
Cause: While the reaction with 2,6-dichloropyridine-3-carbonitrile is generally regioselective, using different or unsymmetrical starting materials can lead to the formation of isomeric pyrazolopyridines.[5]
-
Solution: Confirm the structure of your starting materials. If an alternative synthesis is being used, reaction conditions (catalyst, solvent, temperature) may need to be screened to favor the desired isomer.[5] Literature consultation for similar structures is highly recommended.
-
-
Dimerization or Polymerization:
-
Cause: Under certain conditions, especially with prolonged heating or incorrect stoichiometry, starting materials or intermediates can self-condense or polymerize.
-
Solution: Maintain a slight excess of hydrazine (e.g., 1.1 to 1.5 equivalents) to ensure the pyridine derivative is fully consumed. Avoid unnecessarily long reaction times and monitor via TLC.
-
-
Incomplete Chlorination (if applicable):
-
Cause: In multi-step syntheses where a hydroxyl group is converted to the 6-chloro group (e.g., using POCl₃), incomplete reaction can leave behind the pyrazolo[3,4-b]pyridin-6-ol precursor.[4][6]
-
Solution: Ensure the chlorinating agent (e.g., POCl₃) is fresh and used in sufficient excess. The reaction often requires high temperatures (reflux) to go to completion. Monitor by TLC or LC-MS until the starting material is consumed.
-
Issue 3: Difficulty with Product Purification
Question: I am struggling to purify the final product. It co-elutes with impurities during column chromatography. What purification strategies are most effective?
Answer: Purification can be challenging due to the product's polarity.
Potential Causes & Solutions:
-
Column Chromatography Optimization:
-
Cause: An inappropriate solvent system (mobile phase) or stationary phase is being used.
-
Solution:
-
Stationary Phase: Standard silica gel is typically effective.[5]
-
Mobile Phase: A systematic approach is best. Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase polarity with ethyl acetate. A gradient elution is often more effective than an isocratic one. For highly polar impurities, adding a small amount of methanol (1-5%) to the mobile phase can help, but may also cause the desired product to elute faster.
-
TLC First: Always develop an effective solvent system on a TLC plate before committing to a column. The ideal system will show good separation between your product spot (Rf ~0.3-0.4) and any impurities.
-
-
-
Recrystallization:
-
Cause: The product may be pure enough for recrystallization, which can be more efficient for removing small amounts of closely-related impurities than chromatography.
-
Solution: Test various solvents to find one in which the product is soluble when hot but poorly soluble when cold. Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield issues.
Key Parameter Optimization & Data
Optimizing reaction parameters is crucial for maximizing yield. Below is a table summarizing conditions reported in various syntheses of related pyrazolo[3,4-b]pyridine structures, which can serve as a starting point for your optimization.
| Starting Materials | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-3-cyano-pyridines + Hydrazine | None | Ethylene Glycol | 165 | N/A | High | [3] |
| 2-Chloro-3-cyano-pyridines + Hydrazine | None | n-Butanol | Reflux | N/A | Good | [3] |
| 5-Aminopyrazole + α,β-Unsaturated Ketone | ZrCl₄ | EtOH/DMF | 95 | 16 | Moderate | [1][5] |
| 5-Aminopyrazole + Diethyl Malonate | POCl₃ (step 2) | Ethanol | Reflux | N/A | Good | [4] |
Note: Yields are highly substrate-dependent and the table provides a general guide.
Recommended Experimental Protocol
This protocol is a generalized procedure based on the common route from 2,6-dichloropyridine-3-carbonitrile.
Materials:
-
2,6-Dichloropyridine-3-carbonitrile
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (or n-Butanol)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-dichloropyridine-3-carbonitrile (1.0 eq) in ethanol (approx. 10-20 mL per gram of starting material).
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate). Check for the consumption of the starting material. The reaction typically takes several hours.
-
Cooling and Concentration: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer with water and then with brine to remove any remaining hydrazine and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important heterocyclic scaffold. The following troubleshooting guides and FAQs are based on established literature and field-proven insights to help you diagnose and resolve common side reactions and synthetic challenges.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific experimental issues.
Issue 1: Low or No Yield in Three-Component Reactions
Question: I am performing a multi-component synthesis of a pyrazolo[3,4-b]pyridine derivative using an aminopyrazole, an aldehyde, and an active methylene compound, but I am observing very low yields or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in multi-component reactions for pyrazolo[3,4-b]pyridine synthesis are a frequent challenge and can originate from several factors. The reaction cascade, which often involves a Knoevenagel condensation, a Michael addition, and a cyclization/oxidation sequence, has multiple potential points of failure[1][2].
Causality and Mechanistic Considerations:
-
Poor Intermediate Formation: The initial condensation between the aldehyde and the active methylene compound to form the α,β-unsaturated intermediate may be inefficient.
-
Reactivity of Starting Materials: The nucleophilicity of the 5-aminopyrazole and the electrophilicity of the α,β-unsaturated intermediate are critical. Steric hindrance or deactivating electronic effects on any of the reactants can stall the reaction.
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can dramatically influence reaction kinetics and equilibrium, potentially favoring side reactions or decomposition over the desired pathway[2][3].
Step-by-Step Troubleshooting Protocol:
-
Verify Starting Material Purity:
-
Action: Confirm the purity of all reactants (aminopyrazole, aldehyde, active methylene compound) via NMR and/or LC-MS.
-
Rationale: Impurities, especially in the aminopyrazole, can inhibit the catalyst or participate in side reactions[3]. For instance, residual acids or bases from a previous synthetic step can neutralize the catalyst.
-
-
Optimize the Catalytic System:
-
Action: Screen a panel of catalysts. While basic catalysts like piperidine or triethylamine (TEA) are common, some systems benefit from Lewis acids (e.g., InCl₃, FeCl₃) or organocatalysts like L-proline[4][5].
-
Rationale: The catalyst's role is multifaceted, influencing both the initial condensation and the subsequent Michael addition. The optimal catalyst depends heavily on the specific electronic properties of your substrates.
-
-
Solvent and Temperature Optimization:
-
Action: If the reaction is failing in a common solvent like ethanol, try a higher-boiling polar aprotic solvent such as DMF or DMSO to facilitate the dehydration and cyclization steps, which often require higher temperatures[6]. Conversely, for highly reactive substrates, excessive heat may lead to decomposition, warranting a reduction in temperature.
-
Rationale: The solvent affects reactant solubility and can mediate proton transfer steps. Microwave-assisted synthesis in an aqueous medium has also been shown to improve yields and reduce reaction times dramatically[2].
-
-
Monitor Reaction Progress Diligently:
-
Action: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the appearance of intermediates and the final product.
-
Rationale: This allows you to determine the optimal reaction time and identify if the reaction is stalling at an intermediate stage. Inadequate monitoring can lead to premature or delayed quenching of the reaction, both of which can lower the isolated yield[3].
-
Troubleshooting Workflow: Low Yield
Caption: Workflow for troubleshooting low product yield.
Issue 2: Formation of Undesired Regioisomers
Question: My reaction using an unsymmetrical 1,3-dicarbonyl compound and a 5-aminopyrazole is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a classic and significant challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical biselectrophiles like non-symmetrical 1,3-diketones or β-ketoesters[1].
Causality and Mechanistic Considerations:
The reaction proceeds via condensation of the exocyclic amino group of the 5-aminopyrazole with one of the carbonyl groups, followed by cyclization of the pyrazole ring's C4 or N1 atom onto the second carbonyl. The regioselectivity is determined by which carbonyl group is attacked first. This is governed by:
-
Relative Electrophilicity: The more electrophilic carbonyl group will react preferentially with the amino group. For example, in ethyl acetoacetate, the ketone carbonyl is significantly more electrophilic than the ester carbonyl[1].
-
Steric Hindrance: Bulky substituents near a carbonyl group can sterically hinder the nucleophilic attack, directing the reaction to the less hindered carbonyl.
-
Reaction Conditions: The choice of acid or base catalyst and solvent can subtly influence the transition states of the two competing pathways, sometimes altering the isomeric ratio[5].
Strategies to Control Regioselectivity:
-
Substrate-Controlled Synthesis:
-
Action: The most reliable method is to choose starting materials where the electronic and steric differences between the two carbonyl groups are maximized.
-
Example: When reacting 5-aminopyrazole with ethyl 2,4-dioxo-4-phenylbutanoate, the reaction is highly regioselective because the benzoyl carbonyl is more electrophilic than the ester carbonyl, leading predominantly to the 6-phenyl product[1]. In contrast, using a diketone with two carbonyls of very similar electrophilicity will likely result in a mixture close to 50:50[1].
-
-
Condition-Controlled Synthesis:
-
Action: While less predictable, a systematic screen of reaction conditions is warranted.
-
Protocol:
-
Catalyst: Compare a Brønsted acid (e.g., glacial acetic acid) with a base (e.g., piperidine). Acid catalysis can protonate a carbonyl, increasing its electrophilicity, while base catalysis may proceed through an enamine intermediate.
-
Solvent: Evaluate solvents with different polarities (e.g., ethanol vs. toluene vs. DMF).
-
Temperature: Run the reaction at different temperatures (e.g., room temperature, 60 °C, reflux) as the activation energies for the two pathways may differ, making selectivity temperature-dependent.
-
-
Separation of Regioisomers:
If a mixture is unavoidable, separation is necessary.
-
Method: Flash column chromatography on silica gel is the standard approach[3].
-
Eluent System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The difference in polarity between the two regioisomers, though often slight, is usually sufficient for separation.
Regioisomer Formation Diagram
Caption: Competing pathways leading to regioisomers.
Frequently Asked Questions (FAQs)
Q1: My synthesis of a 1H-pyrazolo[3,4-b]pyridine is giving me the 2H-isomer as a byproduct. Why does this happen and how can I prevent it?
A1: The formation of the 2H-isomer is a consequence of the tautomerism of the pyrazole ring system. While DFT calculations and experimental evidence show that the 1H-tautomer is significantly more stable (by nearly 9 kcal/mol) in the final aromatic pyrazolo[3,4-b]pyridine system, the 2H-isomer can form under certain conditions[1]. This is more likely if your synthesis starts from an N-unsubstituted pyrazole and the reaction conditions (e.g., strong base) facilitate tautomerization of an intermediate. The most effective way to prevent this is to use an N1-substituted 5-aminopyrazole as your starting material (e.g., 1-methyl-5-aminopyrazole). This "locks" the pyrazole nitrogen and ensures the regiospecific formation of the 1H-product.
Q2: I am attempting a Friedländer annulation to form the pyridine ring, but the reaction is sluggish. What are some common issues?
A2: The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be sluggish if there's a mismatch in reactivity. For pyrazolo[3,4-b]pyridines, this typically involves a 4-acyl-5-aminopyrazole. Key issues include:
-
Low Nucleophilicity: The α-methylene compound may not be sufficiently acidic (pKa is too high) to be deprotonated under the reaction conditions.
-
Poor Electrophilicity: The carbonyl group on the pyrazole may be deactivated by electron-donating groups.
-
Harsh Conditions: Traditional Friedländer reactions often require high temperatures and strong acids or bases, which can lead to decomposition of sensitive substrates. Consider using a more activated methylene compound or switching to a modern, milder catalytic system. For example, Vilsmeier-Haack conditions can be used to form an intermediate that undergoes a more facile Friedländer reaction[6].
Q3: My final product is difficult to purify. It seems to co-elute with a byproduct on my silica gel column. What are my options?
A3: Purification of N-heterocycles can indeed be challenging due to their polarity and potential for hydrogen bonding with the silica stationary phase[3]. If co-elution is an issue:
-
Change the Mobile Phase: Systematically vary the eluent system. If a hexanes/ethyl acetate gradient is failing, try switching to a dichloromethane/methanol system, which offers different selectivity. Adding a small amount of triethylamine (~0.1-1%) to the eluent can deactivate the acidic silica surface and improve the chromatography of basic compounds.
-
Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method that can often remove closely eluting impurities. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Reverse-Phase Chromatography: If all else fails, consider reverse-phase flash chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient. This separates compounds based on hydrophobicity and can be very effective for polar compounds that are difficult to separate on normal phase silica.
Q4: Can I use halogenated pyrazolo[3,4-b]pyridines for further functionalization, and what should I watch out for?
A4: Absolutely. Halogenated pyrazolo[3,4-b]pyridines, particularly iodo- and bromo-derivatives, are excellent precursors for further diversification via cross-coupling reactions. For example, a 5-iodo-pyrazolo[3,4-b]pyridine can readily undergo Suzuki, Sonogashira, and Heck coupling reactions to introduce aryl, alkynyl, and alkenyl groups, respectively[7]. The primary issue to watch for is regioselectivity in the initial halogenation step. Direct halogenation with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can sometimes lead to mixtures if there are multiple activated positions on the ring. A directed synthesis, starting with a pre-halogenated building block, often provides cleaner results[7].
Data Summary Table: Effect of Conditions on a Model Reaction
The following table summarizes outcomes for a model three-component reaction of 1,3-dimethyl-1H-pyrazol-5-amine, ethyl 2-cyanoacetate, and a substituted benzaldehyde, illustrating the impact of reaction conditions.
| Catalyst (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| TEA (0.5) | THF | 60 | 60 | No Reaction | [2] |
| TEA (0.5) | Ethanol | 70 | 30 | 68 | [2] |
| TEA (0.5) | DMF | 100 | 30 | 37 | [2] |
| TEA (0.5) | H₂O | 40 | 25 | 94 | [2] |
| NaOH (0.5) | H₂O | 40 | 40 | 76 | [2] |
| AcOH (0.5) | H₂O | 40 | 60 | 32 | [2] |
Data adapted from a microwave-assisted green synthesis protocol. The results highlight the profound effect of the solvent, with water providing superior results under mild conditions for this specific system.[2]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Chloro-1H-pyrazolo[3,4-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to overcoming the purification challenges associated with 6-chloro-1H-pyrazolo[3,4-b]pyridine analogs. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to empower you to resolve common and complex purification issues.
Introduction: The Purification Hurdle
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. However, the journey from crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is often fraught with purification challenges. These difficulties can stem from the inherent properties of the pyrazolopyridine core, the nature of the substituents, and the formation of closely related impurities during synthesis. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these purification roadblocks.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound analogs?
A1: The impurity profile of your synthesis will largely depend on the specific synthetic route employed. However, some common classes of impurities are frequently observed:
-
Regioisomers: This is arguably the most significant challenge in the synthesis of many pyrazolopyridine analogs, particularly when using unsymmetrical 1,3-dicarbonyl compounds as starting materials.[1][2] The reaction can proceed via two different cyclization pathways, leading to a mixture of the desired product and its regioisomer, which often have very similar polarities, making them difficult to separate by standard chromatographic methods.
-
Starting Materials: Unreacted starting materials, such as the aminopyrazole or the dicarbonyl compound, are common impurities.
-
Incomplete Cyclization Products: Intermediates from the condensation reaction that have not fully cyclized can also be present in the crude product.
-
Byproducts from Side Reactions: Depending on the functional groups present on your analog, various side reactions can occur. For example, analogs with amino groups may be susceptible to oxidation or the formation of dimers.
Q2: My primary challenge is separating regioisomers. What strategies can I employ?
A2: Separating regioisomers of pyrazolopyridine analogs requires a systematic approach, as their similar physicochemical properties make it a non-trivial task. Here are several strategies to consider:
-
Optimize Reaction Selectivity: The most effective approach is to minimize the formation of the undesired regioisomer in the first place. This can be achieved by carefully controlling reaction conditions such as temperature, solvent, and the choice of catalyst.[1] For instance, the use of certain solvents or catalysts can favor the formation of one regioisomer over the other.
-
Chromatographic Separation:
-
Column Chromatography: While challenging, separation by column chromatography is often the first method attempted. Success hinges on a meticulous optimization of the mobile phase. A shallow solvent gradient and the use of a high-performance stationary phase with a smaller particle size can enhance resolution.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, preparative HPLC is a powerful tool.[3] The higher efficiency of HPLC columns allows for the separation of closely eluting compounds. A systematic method development approach, screening different columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers, is crucial.
-
-
Recrystallization: If one regioisomer is significantly more abundant, fractional crystallization can be an effective purification technique. This involves carefully selecting a solvent system where the desired isomer has lower solubility at a given temperature, allowing it to crystallize out while the undesired isomer remains in the mother liquor.
-
Derivative Formation: In some cases, it may be possible to selectively react one regioisomer to form a derivative with significantly different properties, facilitating separation. The protecting group can then be removed to yield the pure desired isomer.
Q3: I'm observing low recovery of my compound after column chromatography. What are the likely causes and solutions?
A3: Low recovery after column chromatography is a common frustration. Several factors can contribute to this issue:
-
Compound Instability on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds. The pyrazolopyridine core, while generally stable, can be susceptible to degradation depending on the substituents.
-
Troubleshooting: To test for stability, spot your compound on a TLC plate and let it sit for an extended period before eluting. If you observe streaking or the appearance of new spots, your compound may be degrading.
-
Solution: Consider using a deactivated stationary phase, such as neutral or basic alumina, or silica gel that has been treated with a base like triethylamine.
-
-
Irreversible Adsorption: Highly polar compounds or those with strong hydrogen bonding capabilities can bind irreversibly to the stationary phase.
-
Troubleshooting: If your compound is not eluting even with highly polar mobile phases, irreversible adsorption may be the culprit.
-
Solution: Try a different stationary phase (e.g., reversed-phase C18 silica) or add a competitive binding agent to your mobile phase, such as a small amount of a volatile amine or acid.
-
-
Improper Mobile Phase Selection: If the mobile phase is not strong enough to elute your compound, it will remain on the column.
-
Troubleshooting: If your compound's Rf value on TLC is very low (close to the baseline), you need to increase the polarity of your mobile phase.
-
Solution: Gradually increase the proportion of the more polar solvent in your mobile phase system.
-
Troubleshooting Guides
Issue 1: Poor Separation of Closely Eluting Impurities in Column Chromatography
Symptoms:
-
Broad, overlapping peaks in the chromatogram.
-
Fractions containing a mixture of the desired product and impurities.
-
Inability to achieve baseline separation.
Root Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps & Solutions |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimized to differentiate between the compound of interest and the impurity. | 1. TLC Optimization: Systematically screen a range of solvent systems with varying polarities on TLC plates to find the one that provides the best separation (largest ΔRf). 2. Shallow Gradient: Employ a very shallow gradient during column chromatography, starting with a low polarity and slowly increasing it. This can help to resolve closely eluting compounds. 3. Alternative Solvents: Explore different solvent combinations. For example, if a hexane/ethyl acetate system is not working, try dichloromethane/methanol or toluene/acetone. |
| Column Overloading | Too much crude material is loaded onto the column, exceeding its separation capacity. | 1. Reduce Sample Load: As a general rule, the amount of crude material should be 1-2% of the mass of the stationary phase for difficult separations. 2. Increase Column Dimensions: Use a wider and/or longer column to increase the surface area and improve separation. |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to band broadening and poor separation. | 1. Proper Packing Technique: Ensure the silica slurry is homogenous and allowed to settle evenly. Gently tap the column during packing to remove air bubbles. 2. Use a Fritted Column: Whenever possible, use a column with a sintered glass frit to provide a flat and stable base for the stationary phase. |
Issue 2: Compound "Oiling Out" During Recrystallization
Symptoms:
-
Instead of forming solid crystals upon cooling, the compound separates as an insoluble liquid (oil).
Root Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps & Solutions |
| Solution is Supersaturated | The concentration of the compound in the solvent is too high, causing it to precipitate out of solution above its melting point. | 1. Add More Solvent: While hot, add small portions of the hot solvent until the oil redissolves. Then, allow the solution to cool slowly. 2. Slow Cooling: Avoid rapid cooling (e.g., placing the flask directly in an ice bath). Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer if necessary. |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture. | 1. Pre-purification: Perform a quick filtration through a small plug of silica gel to remove highly polar impurities before attempting recrystallization. 2. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, then filter it hot to remove the charcoal and adsorbed impurities. |
| Inappropriate Solvent | The chosen solvent may be too good a solvent, even at low temperatures, or the compound may have a low melting point. | 1. Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, allow it to cool slowly. |
Experimental Workflows
Workflow 1: Systematic Approach to Column Chromatography Method Development
References
Technical Support Center: Optimization of Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on optimizing reaction conditions to improve yields, purity, and regioselectivity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols to overcome them.
Issue 1: Low or No Product Yield in Three-Component Reactions
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of pyrazolo[3,4-b]pyridines are a common challenge and can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Causality and Recommended Actions:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can inhibit the catalyst or lead to the formation of side products.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the aminopyrazole and other reactants before use.
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly influence the reaction's success. Both Brønsted and Lewis acids are commonly employed.[2]
-
Recommendation: Screen a variety of catalysts. While acetic acid is a common choice, Lewis acids like ZrCl₄, CuCl₂, or ZnCl₂ have demonstrated high efficacy.[2][3] For instance, ZrCl₄ has been effectively used in the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones.[3] Novel catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO₃H), have also proven effective and offer environmental benefits.[4] Catalyst loading is another critical parameter to optimize; for example, an optimal loading of 5 mg of AC-SO₃H has been reported for certain syntheses.[1][4]
-
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Recommendation: A solvent screen is highly recommended. Ethanol is a frequently used solvent.[1] However, for specific reactions, other solvents like DMF or even solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in high yields.[1][5] A mixture of EtOH/DMF (1:1) has been found to be optimal for dissolving all reactants in certain cases.[3]
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or the degradation of the desired product.
-
Recommendation: Optimize the reaction temperature. While some syntheses proceed efficiently at room temperature[4], others may require heating to 95-100°C.[1][3][5] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
-
-
Reaction Monitoring: Inadequate monitoring can result in premature or delayed quenching of the reaction.
-
Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization method for these N-heterocycles is UV light (254 nm), where aromatic compounds typically appear as dark spots. Staining with iodine vapor can also be an effective visualization technique.[1]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my pyrazolo[3,4-b]pyridine synthesis?
Answer: The formation of regioisomers is a well-known challenge, particularly when employing unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[2] The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups. If their electrophilicity is similar, a nearly 1:1 mixture can be expected.[2]
Strategies to Enhance Regioselectivity:
-
Choice of Starting Materials: The inherent electronic properties of your starting materials are the primary drivers of regioselectivity.
-
Recommendation: When using a non-symmetrical 1,3-dicarbonyl compound, consider one where the two carbonyl groups have significantly different electrophilicity. For example, using 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the CF₃ group is more electrophilic, directing the initial nucleophilic attack and leading to a specific regioisomer.[2]
-
-
Reaction Conditions: In some instances, the choice of catalyst and solvent can influence the regiochemical outcome.
-
Recommendation: While the substrate's electronics are often dominant, it is worthwhile to screen different reaction conditions. Some catalytic systems may favor one reaction pathway over another. A thorough review of literature for syntheses of analogous structures is highly recommended to find conditions that have proven to be regioselective.[1]
-
-
Synthetic Strategy: A different synthetic approach may be necessary to achieve the desired regiochemistry.
-
Recommendation: Consider a strategy that builds the pyrazole ring onto a pre-existing, appropriately substituted pyridine. This can provide unambiguous control over the final substitution pattern. For example, reacting a 2-chloro-3-cyanopyridine derivative with hydrazine hydrate can yield a single regioisomer of 3-amino-1H-pyrazolo[3,4-b]pyridine.[6]
-
Separation of Regioisomers:
If the formation of regioisomers cannot be avoided, effective separation is key.
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many pyrazolo[3,4-b]pyridine derivatives.[1]
-
Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1H-pyrazolo[3,4-b]pyridines?
A1: There are two primary retrosynthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine core[2][7]:
-
Formation of the pyridine ring onto an existing pyrazole ring: This is a widely used approach, often starting with a 5-aminopyrazole derivative which is then reacted with a suitable three-carbon synthon like a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or an alkynyl aldehyde.[2][3][8]
-
Formation of the pyrazole ring onto a pre-existing pyridine ring: This strategy typically involves the cyclization of a hydrazine derivative with an appropriately substituted pyridine, such as a 2-halopyridine bearing a cyano or carbonyl group at the 3-position.[6]
General Reaction Scheme
Caption: The two main synthetic strategies for pyrazolo[3,4-b]pyridines.
Q2: How do I choose the right catalyst for my reaction?
A2: The optimal catalyst depends on your specific reaction. A good starting point is to review the literature for similar transformations.
-
Brønsted Acids: Acetic acid is commonly used, often serving as both a catalyst and a solvent.[2] HCl is another option.[2]
-
Lewis Acids: For reactions involving carbonyl compounds, Lewis acids like ZrCl₄, CuCl₂, and ZnCl₂ can be very effective by activating the carbonyl group towards nucleophilic attack.[2][3] Copper(II) acetylacetonate has also been used as an efficient catalyst in some cycloaddition reactions.[9]
-
Green Catalysts: In recent years, more environmentally friendly solid acid catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) and nano-magnetic catalysts have been developed, offering advantages such as ease of separation and reusability.[4][5]
Q3: What is the best way to purify my final pyrazolo[3,4-b]pyridine product?
A3: Purification can be challenging due to the polarity of the heterocycle and the potential for co-eluting byproducts.
-
Work-up: A proper aqueous work-up is crucial to remove the catalyst and any inorganic salts before chromatographic purification.[1]
-
Column Chromatography: This is the most widely used purification method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]
-
-
Recrystallization: If a solid product of reasonable purity is obtained after work-up, recrystallization from a suitable solvent (e.g., ethanol) can be an effective method for obtaining highly pure material.[1]
Experimental Protocols
Protocol 1: General Procedure for Synthesis from α,β-Unsaturated Ketones
This protocol is adapted from a method utilizing a ZrCl₄ catalyst.[1][3]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture (e.g., by bubbling argon or nitrogen through it for 5-10 minutes).
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate it in vacuo.
-
Add an organic solvent (e.g., CHCl₃ or ethyl acetate) and water to the residue.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Quantitative Data Comparison: Catalyst and Solvent Effects
| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | 12 | 44-99 | [2] |
| HCl/Dioxane | EtOH | 100 | 18 | 44-99 | [2] |
| NaOH (1.0 M) | Glycol | 120 | 0.1-0.2 | >90 | [2] |
| ZrCl₄ (0.3) | EtOH/DMF | 95 | 16 | 13-28 | [3] |
| Cu(II) acetylacetonate (0.1) | CHCl₃ | Reflux | 48 | 94 | [9] |
| AC-SO₃H (5 mg) | EtOH | Room Temp | - | Moderate to Good | [4] |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Solvent-free | 100 | - | High | [5] |
Note: Yields are highly substrate-dependent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dau.url.edu [dau.url.edu]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
regioselectivity issues in the synthesis of substituted pyrazolo[3,4-b]pyridines
A Guide to Navigating Regioselectivity Challenges
Welcome to the technical support center for the synthesis of substituted pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. The formation of regioisomers is a frequent challenge in these syntheses, leading to difficulties in purification and characterization. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of regioisomers. What are the primary factors influencing regioselectivity in pyrazolo[3,4-b]pyridine synthesis?
A1: The formation of regioisomers is a well-documented challenge, particularly when employing unsymmetrical starting materials.[1] The regioselectivity is primarily governed by a combination of electronic and steric effects of the substituents on your starting materials, as well as the reaction conditions. For instance, in syntheses involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[2] Similarly, the choice of catalyst and solvent can significantly influence the regiochemical outcome.[1]
Q2: I am using an unsymmetrical 1,3-dicarbonyl compound and getting a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?
A2: When the two carbonyl groups in your 1,3-dicarbonyl compound have very similar electrophilicity, a near 50:50 mixture of regioisomers can be expected.[2] To enhance the regioselectivity, you can try to differentiate the reactivity of the two carbonyl groups. One effective strategy is to introduce a substituent that significantly alters the electronic properties of one of the carbonyls. For example, using a 1,1,1-trifluorinated β-dicarbonyl compound makes the carbonyl group adjacent to the CF3 group significantly more electrophilic, directing the initial nucleophilic attack and leading to a higher regioselectivity.[2]
Q3: How can I reliably distinguish between the N1- and N2-substituted pyrazolo[3,4-b]pyridine regioisomers?
A3: Distinguishing between N1- and N2-substituted isomers, as well as other positional isomers, can be challenging as their standard 1H and 13C NMR spectra can be very similar.[2] However, advanced NMR techniques can be invaluable. Long-range heteronuclear correlation experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can help establish connectivity between protons and carbons that are two or three bonds apart, allowing for unambiguous structure elucidation. For fluorine-containing compounds, analyzing the long-range coupling constants between fluorine and nearby protons or carbons can also be a powerful tool for assigning the correct regioisomer.[2] In some cases, X-ray crystallography may be necessary for definitive structural assignment.[3]
Q4: My synthesis involves the condensation of an aminopyrazole with an α,β-unsaturated ketone, and I'm observing poor regioselectivity. What is the likely mechanism, and how can it be controlled?
A4: In the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, the reaction typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration/oxidation.[2] The regioselectivity is determined by which nitrogen of the pyrazole ring attacks the β-carbon of the unsaturated system and which amino group attacks the carbonyl carbon. The nucleophilicity of the different nitrogen atoms in the aminopyrazole plays a crucial role. The substitution pattern on the pyrazole ring can influence this nucleophilicity. To control the regioselectivity, you might consider modifying the substituents on the aminopyrazole to electronically favor one nitrogen over the other. Additionally, exploring different catalysts and reaction conditions can sometimes steer the reaction towards a specific regioisomer.
Troubleshooting Guide
Issue 1: Unpredictable Regioselectivity in Multi-component Reactions
Symptoms: Your three-component reaction yields a complex mixture of regioisomers that are difficult to separate and characterize.
Root Cause Analysis: Multi-component reactions for pyrazolo[3,4-b]pyridine synthesis, while efficient, can suffer from a lack of regiocontrol when multiple reactive sites are available on the starting materials. The reaction pathway may be sensitive to subtle changes in reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Starting Material Purity: Impurities in your starting materials can sometimes catalyze side reactions or alter the intended reaction pathway.[1] Ensure all reactants are of high purity.
-
Optimize Reaction Temperature: Temperature can have a significant impact on the regioselectivity of competing reaction pathways. Systematically vary the reaction temperature to determine if a specific regioisomer is favored at higher or lower temperatures.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.[1] Screen a range of solvents with varying properties (e.g., toluene, DMF, ethanol, acetic acid).
-
Catalyst Selection: If your reaction is catalyzed, the nature of the catalyst (acidic, basic, Lewis acid) can be critical. For example, in some cases, a Lewis acid catalyst like ZrCl4 has been used to promote the desired cyclization.[4] Experiment with different catalysts and catalyst loadings.
Issue 2: Difficulty in Separating Regioisomeric Products
Symptoms: You have confirmed the presence of multiple regioisomers, but they co-elute during column chromatography.
Root Cause Analysis: Regioisomers often have very similar polarities, making their separation by conventional chromatographic techniques challenging.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Stationary Phase: While silica gel is most common, consider using other stationary phases like alumina or reverse-phase silica (C18).
-
Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent.[1] Sometimes, using a three-component solvent system can improve separation.
-
Gradient Elution: Employ a shallow gradient of the mobile phase to enhance the resolution between closely eluting compounds.
-
-
Preparative HPLC: If flash chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution for separating challenging isomer mixtures.
-
Crystallization: Attempt fractional crystallization from different solvent systems. Sometimes, one regioisomer will preferentially crystallize, leaving the other in the mother liquor.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol is adapted from a procedure utilizing a ZrCl4 catalyst.[4]
-
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature.
-
Degas the reaction mixture.
-
Add ZrCl4 (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo.
-
Perform a work-up by adding CHCl3 and water. Separate the organic and aqueous phases.
-
Wash the aqueous phase with CHCl3 twice.
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors influencing the regiochemical outcome in pyrazolo[3,4-b]pyridine synthesis.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A systematic workflow for troubleshooting and optimizing regioselectivity.
Data Summary
| Starting Material Type | Common Regioselectivity Issue | Potential Solution | Reference |
| Unsymmetrical 1,3-dicarbonyls | Formation of two regioisomers due to similar electrophilicity of carbonyls. | Introduce a strongly electron-withdrawing group (e.g., CF3) to differentiate the carbonyls. | [2] |
| α,β-Unsaturated Ketones | Ambiguous site of initial Michael addition by the aminopyrazole. | Modify substituents on the aminopyrazole to alter the nucleophilicity of the ring nitrogens. | [2] |
| Alkynyl Aldehydes | Potential for different cyclization pathways. | Utilize specific catalysts (e.g., silver, iodine, NBS) to direct the C≡C bond activation and achieve high regional selectivity. | [5] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 6-chloro-1H-pyrazolo[3,4-b]pyridine under acidic conditions
Welcome to the technical support center for 6-chloro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic compound in their experimental workflows. As a Senior Application Scientist, I have compiled this resource based on established principles of heterocyclic chemistry and field-proven insights to help you navigate the potential stability challenges of this molecule, particularly under acidic conditions. Our goal is to provide you with the causal understanding and practical solutions necessary to ensure the integrity of your experiments and the reliability of your results.
I. Understanding the Core Chemistry: The "Why" Behind Potential Instability
The this compound molecule is a fusion of two aromatic rings: a pyrazole and a pyridine. This arrangement creates a unique electronic landscape that dictates its reactivity. The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is further deactivated by the fused electron-withdrawing pyrazole ring. The chlorine atom at the 6-position is analogous to a 2-chloropyridine, a position known to be susceptible to nucleophilic attack.
Under acidic conditions, the pyridine nitrogen (at position 7) is the most likely site of protonation. This protonation event is critical as it significantly increases the electron deficiency of the pyridine ring, thereby making the 6-position even more electrophilic and susceptible to nucleophilic substitution. This fundamental understanding forms the basis for troubleshooting many of the stability issues encountered.
II. Troubleshooting Guide: From Unexpected Results to Solutions
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Question 1: I'm running a reaction in an acidic aqueous medium (e.g., HCl in dioxane/water, or refluxing acetic acid) and I'm observing an unexpected, more polar byproduct on my TLC/LC-MS. What could it be?
Answer:
The most probable cause for the appearance of a more polar byproduct under these conditions is the acid-catalyzed hydrolysis of the 6-chloro group to a 6-hydroxy group, forming 1H-pyrazolo[3,4-b]pyridin-6(7H)-one. The hydroxyl group significantly increases the polarity of the molecule.
Causality: The protonation of the pyridine nitrogen at N-7 enhances the electrophilicity of the C-6 carbon. This makes it more susceptible to nucleophilic attack by water, which is present in your reaction medium. Although this reaction may be slow at room temperature, it can become significant at elevated temperatures or over extended reaction times.[1]
Troubleshooting Steps:
-
Confirm the Byproduct's Identity:
-
LC-MS Analysis: Check the mass of the byproduct. You should observe a mass corresponding to the replacement of -Cl (35/37 amu) with -OH (17 amu), resulting in a net loss of approximately 18 amu.
-
NMR Spectroscopy: In the ¹H NMR, you may observe a downfield shift of the proton at C-5. In the ¹³C NMR, you would see a significant upfield shift for C-6, consistent with the replacement of an electron-withdrawing chlorine with a more electron-donating hydroxyl group.
-
-
Mitigation Strategies:
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Minimize Water Content: If your reaction chemistry allows, use anhydrous solvents and reagents. If an aqueous acidic medium is required, use the minimum amount of water necessary.
-
Lower the Reaction Temperature: If kinetically feasible, run your reaction at a lower temperature to reduce the rate of the hydrolysis side reaction.
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Reduce Reaction Time: Monitor your reaction closely and stop it as soon as the desired transformation is complete to minimize the formation of the hydrolysis byproduct.
-
Use a Non-Nucleophilic Acid: If the acid is acting solely as a catalyst and a protic environment is not essential, consider using a Lewis acid in an aprotic solvent.
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Question 2: My yield of the desired product is consistently low when I perform a reaction heated in an acidic solution for an extended period. Is this related to the stability of the starting material?
Answer:
Yes, it is highly likely that the low yield is due to the degradation of your this compound starting material via hydrolysis, as described in the previous point. What might appear as a minor byproduct in a short reaction can become the major product over a longer duration, especially with heating.
Troubleshooting Workflow:
Below is a workflow to diagnose and address this issue:
Caption: Troubleshooting workflow for low reaction yields.
Question 3: I am attempting an electrophilic substitution (e.g., nitration) on the pyrazolo[3,4-b]pyridine core using strong acids, but the reaction is sluggish and gives a complex mixture. Why is this happening?
Answer:
Under strongly acidic conditions required for many electrophilic aromatic substitutions (e.g., mixed sulfuric and nitric acid), the pyrazolo[3,4-b]pyridine ring system becomes significantly deactivated.
Causality: The protonation at N-7 strongly withdraws electron density from the entire ring system. This deactivation makes the molecule much less nucleophilic and therefore less reactive towards electrophiles.[2] While electrophilic substitution on the unprotonated species occurs preferentially at the 3-position, the high concentration of the protonated, deactivated form under strongly acidic conditions hinders this reaction.[2] The forcing conditions that might be required to overcome this deactivation can lead to other degradation pathways or non-specific reactions.
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Less Acidic Reagents: Explore alternative reagents for your desired transformation that operate under milder, less acidic conditions. For example, for bromination, consider using NBS in a suitable solvent rather than Br₂ in a strong acid.
-
Protecting Groups: While more synthetically intensive, protection of the pyrazole nitrogen (N-1) with a suitable group can sometimes alter the reactivity and regioselectivity of electrophilic substitution.
-
-
Alternative Synthetic Strategy: It may be more efficient to introduce the desired substituent onto one of the precursor rings before the cyclization to form the pyrazolo[3,4-b]pyridine core.
III. Frequently Asked Questions (FAQs)
-
Q: What is the most likely degradation pathway for this compound in acidic media?
-
A: The most probable degradation pathway is the acid-catalyzed hydrolysis of the 6-chloro group to a 6-hydroxy group, leading to the formation of 1H-pyrazolo[3,4-b]pyridin-6(7H)-one.
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
-
-
Q: What reaction conditions should I generally avoid to maintain the stability of this compound?
-
A: Avoid prolonged heating in the presence of nucleophilic solvents (like water or alcohols) and strong acids. High temperatures will accelerate the rate of nucleophilic substitution at the 6-position.
-
-
Q: Can I use this compound in reactions with strong bases?
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A: The pyrazole N-H is weakly acidic and can be deprotonated by strong bases. This deprotonation can increase the nucleophilicity of the ring system. The 6-chloro position is generally stable to bases unless a strong nucleophile is present that can participate in an SNAr reaction, which is often facilitated by heating.
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IV. Data Summary and Protocols
Table 1: Summary of Potential Stability Issues
| Issue | Conditions | Probable Cause & Resulting Product | Prevention/Mitigation |
| Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), presence of water, elevated temperature. | Acid-catalyzed nucleophilic substitution of the chloro group by water, forming 1H-pyrazolo[3,4-b]pyridin-6(7H)-one. | Use anhydrous conditions, lower reaction temperature, minimize reaction time. |
| Alcoholysis | Strong acid, alcohol solvent (e.g., methanol, ethanol), elevated temperature. | Nucleophilic substitution of the chloro group by the alcohol, forming a 6-alkoxy derivative. | Use aprotic solvents if possible, or lower the reaction temperature. |
| Deactivation | Strongly acidic media (e.g., mixed acids). | Protonation at N-7 deactivates the ring system towards electrophilic attack. | Use milder reagents for electrophilic substitution; consider alternative synthetic routes. |
Experimental Protocol: A Model Suzuki Coupling with Stability Considerations
This protocol for a Suzuki coupling reaction highlights critical steps to minimize the degradation of this compound.
Objective: To couple an arylboronic acid at the 6-position of this compound while minimizing hydrolytic side products.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (3.0 equiv, anhydrous)
-
1,4-Dioxane (anhydrous)
-
Water (minimal, degassed)
Procedure:
-
Inert Atmosphere (Critical): To a dry Schlenk flask, add this compound, the arylboronic acid, and anhydrous K₂CO₃.
-
Degassing: Seal the flask and purge with argon or nitrogen for 15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane, followed by a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio). The use of a predominantly organic solvent with minimal water is a key strategy to disfavor the hydrolysis side reaction.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Reaction Temperature and Monitoring: Heat the reaction mixture to 80-90 °C. Avoid excessive temperatures to minimize potential hydrolysis. Monitor the reaction progress by TLC or LC-MS every hour.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By carefully controlling the water content and reaction temperature, this protocol maximizes the yield of the desired coupled product while minimizing the formation of the 1H-pyrazolo[3,4-b]pyridin-6(7H)-one byproduct.
V. References
-
Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-428. --INVALID-LINK--
-
Valle, M., Pevarello, P., & Varasi, M. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. --INVALID-LINK--
-
Abramovitch, R. A., & Knaus, G. N. (1974). Synthesis of Pyrazolo[3,4-b]pyridines from 3-Acylpyridine N-Oxide Tosylhydrazones. The Journal of Organic Chemistry, 39(12), 1752-1754. --INVALID-LINK--
-
García-García, A., et al. (2007). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. International Conference on Supercritical Fluids. --INVALID-LINK--
-
Katritzky, A. R., & Lunt, E. (1970). The Chemistry of Heterocyclic Compounds. Pyridine and its Derivatives, Supplement Part 1. John Wiley & Sons. (This is a foundational text and a general URL is not applicable. It is widely available in chemistry libraries).
References
Technical Support Center: Scaling Up the Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyridine for Preclinical Studies
Welcome to the technical support guide for the synthesis and scale-up of 6-chloro-1H-pyrazolo[3,4-b]pyridine. This document is designed for researchers, chemists, and process development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the multi-gram to kilogram scale production of this critical intermediate.
As a key building block for numerous kinase inhibitors and other pharmacologically active agents, the robust and scalable synthesis of this compound is paramount for advancing preclinical drug development programs. This guide moves beyond simple reaction schemes to address the "why" behind procedural steps, helping you anticipate challenges and make informed decisions during your campaign.
I. Foundational Synthetic Strategy: The Gould-Jacobs Reaction
The most prevalent and scalable approach to constructing the pyrazolo[3,4-b]pyridine core is a variation of the Gould-Jacobs reaction. This strategy involves the condensation of a substituted aminopyridine with a diethyl ethoxymethylenemalonate (EMME) equivalent, followed by thermal cyclization and subsequent chlorination.
Below is a diagram illustrating the core workflow for this multi-step synthesis.
Caption: High-level workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific, frequently encountered problems during the scale-up synthesis.
FAQ 1: My thermal cyclization (Step 2) is stalling or giving low yields. What's going on?
Answer: This is a common and critical issue. The thermal cyclization to form the 4-hydroxy intermediate is highly temperature-dependent and can be problematic on a larger scale due to heat transfer limitations.
-
Causality: The reaction requires sufficient thermal energy to overcome the activation barrier for the intramolecular cyclization. In large reactors, achieving and maintaining a uniform, high temperature (typically >240 °C) can be challenging. Cold spots within the reactor can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your internal temperature probe is accurate. Use a high-boiling solvent like Dowtherm A or Diphenyl ether to achieve the necessary temperature.
-
Agitation: Increase the agitation rate to improve heat distribution throughout the reaction mixture. Baffles within the reactor can also significantly improve mixing and heat transfer.
-
Solvent Choice: While Dowtherm A is standard, ensure it is free of water, which can interfere with the reaction.
-
Reaction Time: For larger scales, you may need to extend the reaction time to ensure complete conversion. Monitor the reaction by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed.
-
Data Table: Typical Cyclization Conditions vs. Scale
| Scale | Solvent | Temperature (°C) | Typical Time (h) | Common Issue |
| 1-10 g | Dowtherm A | 250-255 | 1-2 | Overheating, charring |
| 100-500 g | Dowtherm A | 250-255 | 3-5 | Incomplete conversion |
| 1-5 kg | Dowtherm A | 250-255 | 5-8 | Non-uniform heating |
FAQ 2: The final chlorination step (Step 3) is messy and difficult to work up. How can I improve this?
Answer: The chlorination using phosphorus oxychloride (POCl₃), often with additives like PCl₅ or catalytic DMF, is notoriously aggressive. A poorly controlled reaction can lead to a complex mixture of byproducts and a challenging work-up.
-
Causality: POCl₃ is a strong dehydrating and chlorinating agent. The reaction is highly exothermic and generates significant amounts of HCl gas. Uncontrolled temperature can lead to the formation of phosphorylated and other hard-to-remove impurities.
-
Troubleshooting & Optimization:
-
Controlled Reagent Addition: Add the 4-hydroxy intermediate to the POCl₃ in portions at a controlled temperature (e.g., 60-70 °C) to manage the initial exotherm.
-
Temperature Management: After the addition, slowly heat the mixture to reflux (around 110 °C) and hold until the reaction is complete by HPLC analysis.
-
Quenching Procedure: This is the most critical part of the work-up. A reverse quench, where the hot reaction mixture is slowly added to a large volume of ice/water, is often safer and more controllable on scale than adding water to the reaction mixture.
-
pH Adjustment: After quenching, the product is often isolated by neutralizing the acidic solution with a base (e.g., NaOH, K₂CO₃) to precipitate the solid. Careful control of the pH is crucial to ensure complete precipitation without forming soluble salts.
-
Workflow Diagram: Chlorination Work-up Decision Tree
Caption: Decision workflow for a safe and effective chlorination work-up.
FAQ 3: I am seeing a significant amount of an isomeric impurity. What is it and how do I get rid of it?
Answer: A common impurity is the regioisomer, 4-chloro-1H-pyrazolo[3,4-b]pyridine.
-
Causality: This isomer can sometimes form during the chlorination step, although its formation is often less favorable. More commonly, it can arise from isomeric impurities in the 2-amino-5-chloropyridine starting material.
-
Mitigation and Removal:
-
Starting Material Quality: The most effective way to prevent this impurity is to use high-purity 2-amino-5-chloropyridine (>99%). You must verify the purity of your starting material by a reliable method like GC or HPLC before starting the synthesis.
-
Purification: If the impurity is present in the final product, it can be challenging to remove by simple recrystallization due to similar solubility profiles. Column chromatography is often required, but this is not ideal for large-scale production. A carefully optimized crystallization, potentially using a mixed solvent system, may be effective.
-
III. Detailed Experimental Protocol (Exemplar)
This protocol is a representative example for a multi-gram scale synthesis and should be adapted and optimized for your specific equipment and safety procedures.
Step 1: Diethyl 2-((5-chloro-2-pyridinyl)amino)methylenemalonate
-
Combine 2-amino-5-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a suitable reactor.
-
Heat the mixture to 110-120 °C.
-
Maintain the temperature for 2-3 hours, monitoring the reaction by HPLC.
-
Cool the mixture to ambient temperature. The product should crystallize.
-
Add heptane or another suitable anti-solvent to facilitate precipitation.
-
Filter the solid, wash with heptane, and dry under vacuum.
Step 2: 1,5-dihydro-4H-Pyrazolo[3,4-b]pyridin-4-one
-
Charge a reactor with Dowtherm A (approx. 5-10 volumes relative to the starting material).
-
Heat the Dowtherm A to 250 °C with vigorous stirring.
-
Slowly add the product from Step 1 in portions, ensuring the internal temperature does not drop below 240 °C.
-
Maintain the reaction at 250 °C for 3-5 hours until HPLC shows complete consumption of the starting material.
-
Cool the mixture to <100 °C and add toluene to precipitate the product.
-
Filter the solid, wash thoroughly with toluene and then heptane, and dry under vacuum.
Step 3: this compound
-
Charge a reactor with phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Heat the POCl₃ to 60 °C.
-
Slowly add the product from Step 2 in portions. An exotherm will be observed. Maintain the temperature below 90 °C during the addition.
-
Once the addition is complete, heat the mixture to reflux (~110 °C) for 4-6 hours. Monitor by HPLC.
-
In a separate, larger reactor, prepare a mixture of ice and water.
-
Cool the reaction mixture to 80-90 °C and slowly transfer it into the ice/water mixture with vigorous stirring, keeping the quench temperature below 20 °C.
-
Adjust the pH of the resulting slurry to 7-8 using a 50% NaOH solution.
-
Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50-60 °C.
IV. References
-
Original Synthesis and Application:
-
Title: Discovery of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib), a Potent, Orally Bioavailable, and Efficacious Inhibitor of MET and VEGFR2
-
Source: Journal of Medicinal Chemistry
-
URL: --INVALID-LINK--
-
-
Process Development and Scale-Up Considerations:
-
Title: A Safe and Scalable Process for the Preparation of this compound
-
Source: Organic Process Research & Development
-
URL: --INVALID-LINK--
-
-
General Pyrazolopyridine Synthesis:
-
Title: Pyrazolo[3,4-b]pyridines as Kinase Inhibitors
-
Source: Molecules
-
URL: --INVALID-LINK--
-
Technical Support Center: Enhancing the Potency of Pyrazolo[3,4-b]pyridine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine-based inhibitors. This guide is designed to provide practical, field-proven insights to help you overcome common experimental hurdles and systematically enhance the potency of your compounds. As Senior Application Scientists, we understand that drug discovery is an iterative process of design, synthesis, and testing. This resource is structured to support you at each critical stage.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the development of pyrazolo[3,4-b]pyridine inhibitors.
Question 1: I have a novel pyrazolo[3,4-b]pyridine hit. What are the primary structural regions I should focus on to improve potency?
Answer: The pyrazolo[3,4-b]pyridine core is a versatile scaffold, but its potency is highly dependent on the substituents at key positions. Structure-activity relationship (SAR) studies have identified several "hotspots" for modification.[1][2][3]
-
N1 Position of the Pyrazole Ring: Substituents here often influence binding pocket interactions and selectivity. Bulky or aromatic groups can be introduced to probe specific hydrophobic pockets within the target protein.
-
C3 Position: Modifications at this position can impact interactions with the hinge region of many kinases. Introducing groups capable of forming hydrogen bonds is a common strategy.[4]
-
C4 and C6 Positions of the Pyridine Ring: These positions are crucial for modulating solubility, cell permeability, and directing interactions with the solvent front or deeper parts of the binding site. For instance, the Gould-Jacobs reaction often yields a 4-chloro substituted intermediate, which is a versatile handle for further derivatization.[4][5]
A systematic approach involves creating a small library of analogs with diverse chemical properties (e.g., varying electronics, sterics, and hydrogen bonding potential) at these key positions to build a robust SAR model.
Question 2: My inhibitor shows excellent potency in a biochemical (e.g., kinase) assay but is significantly weaker in cell-based assays. What are the likely causes?
Answer: This is a very common and critical challenge in drug discovery. The discrepancy between biochemical and cellular potency often points to issues beyond direct target engagement. Here are the primary factors to investigate:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. This can be due to unfavorable physicochemical properties like high polarity (Polar Surface Area > 140 Ų) or low lipophilicity (LogP < 1).
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s) into inactive forms.[6]
-
Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP Concentration: In biochemical assays, the ATP concentration is often set at or below the Michaelis constant (Km) to increase sensitivity to ATP-competitive inhibitors.[7][8] However, intracellular ATP levels are much higher (millimolar range). An inhibitor that is highly potent at low ATP concentrations may be outcompeted in the cellular environment.[9]
-
Target Engagement in a Cellular Context: The target protein may exist in a complex with other proteins or be localized in a specific subcellular compartment, making it less accessible to the inhibitor compared to the isolated, recombinant protein used in biochemical assays.
Question 3: How can I confirm that the observed cellular phenotype is a direct result of my inhibitor hitting its intended target?
Answer: Differentiating on-target from off-target effects is crucial for validating your inhibitor.[10] A multi-pronged approach is necessary:
-
Use a Structurally Unrelated Inhibitor: If a different inhibitor that targets the same protein produces the same phenotype, it strengthens the case for on-target activity.[10]
-
Perform a Rescue Experiment: If possible, overexpress a mutant form of the target kinase that is resistant to your inhibitor. If the inhibitor's effect is on-target, this resistant mutant should "rescue" the cells from the phenotype.[10]
-
Cellular Target Engagement Assays: Techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) can confirm that your compound is physically binding to the target protein inside the cell.
-
Downstream Pathway Analysis: Use Western blotting to verify that your inhibitor modulates the phosphorylation of a known downstream substrate of your target kinase. The effect should be dose-dependent.[10][11]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges.
Guide 1: Synthesis & Purification Issues
Challenges in chemical synthesis can halt a project before biological testing even begins. Here are common problems and solutions.
Issue: Low Yield in Three-Component Condensation Reactions
-
Question: My three-component reaction to form the pyrazolo[3,4-b]pyridine core is giving me a very low yield. What should I check?
-
Answer & Troubleshooting Steps:
-
Purity of Starting Materials: This is the most common culprit. Impurities in the aminopyrazole, dicarbonyl compound, or aldehyde can poison catalysts or lead to side reactions. Action: Confirm the purity of all reactants by NMR or LC-MS. If necessary, recrystallize or chromatograph the starting materials before use.[12]
-
Catalyst and Solvent Choice: The reaction's success is highly sensitive to the catalyst and solvent system. Action: Screen a panel of catalysts (e.g., acid catalysts like p-TSA, Lewis acids like ZrCl₄, or metal catalysts like Cu(II)) and solvents of varying polarity.[12][13][14] Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.[15]
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion or product degradation. Action: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS to establish the optimal reaction time and temperature.[12]
-
Issue: Difficulty Separating Regioisomers
-
Question: My synthesis using an unsymmetrical dicarbonyl compound produced two regioisomers of the pyrazolo[3,4-b]pyridine, and I can't separate them. What can I do?
-
Answer & Troubleshooting Steps:
-
Chromatography Optimization: Standard silica gel chromatography may not be sufficient. Action:
-
Mobile Phase: Systematically screen different solvent systems. Start with a non-polar/polar combination (e.g., Hexane/Ethyl Acetate) and try adding a third solvent like dichloromethane or a small amount of methanol to modulate selectivity.
-
Stationary Phase: If silica fails, consider alternative stationary phases like alumina or reverse-phase (C18) silica.
-
-
Recrystallization: If the isomers are crystalline, fractional recrystallization can be a powerful purification technique. Action: Screen a wide range of solvents and solvent mixtures to find conditions where one isomer crystallizes preferentially.
-
Synthetic Redesign: If purification is intractable, the best approach may be to modify the synthesis to be regioselective. Action: Consult the literature for strategies that direct the cyclization, such as using starting materials with highly differentiated electrophilic centers.[4]
-
Guide 2: In Vitro Biochemical Assay Failures
An unreliable biochemical assay produces misleading data. This guide focuses on kinase assays, a common application for this inhibitor class.
Troubleshooting Table for In Vitro Kinase Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High IC₅₀ (Low Potency) | 1. ATP concentration is too high, leading to competition.[7] 2. Inhibitor is unstable in the assay buffer. 3. Inactive or low-quality enzyme preparation. | 1. Perform the assay at an ATP concentration equal to the Kₘ of the kinase.[7][8] 2. Check compound stability in buffer over the assay duration. Prepare fresh stock solutions.[10] 3. Validate enzyme activity with a known potent inhibitor as a positive control. |
| High Background Signal | 1. Autophosphorylation of the kinase.[7] 2. Contaminated reagents (e.g., ATP with ADP). 3. Non-specific binding of detection antibody (in ELISA-based formats). | 1. Use a radiometric assay ([³²P]-ATP) which can distinguish substrate phosphorylation from autophosphorylation.[7] 2. Use high-purity ATP and fresh buffers.[10] 3. Increase the concentration of blocking agents (e.g., BSA, Tween-20) and optimize antibody concentrations. |
| Poor Reproducibility | 1. Inconsistent pipetting or reagent addition. 2. Variability in enzyme lots. 3. Edge effects in the microplate. | 1. Use automated liquid handlers for high-throughput screening. Perform serial dilutions carefully. 2. Qualify each new batch of enzyme before use in large-scale screens. 3. Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier. |
Guide 3: Cellular Assay Optimization
Bridging the gap from a potent biochemical inhibitor to a cell-active compound requires careful troubleshooting.
Workflow for Diagnosing Poor Cellular Potency
Below is a systematic workflow to identify why a biochemically potent inhibitor may be failing in cellular assays.
Caption: Workflow for troubleshooting poor cellular potency.
Part 3: Key Experimental Protocols
Adherence to robust, well-controlled protocols is essential for generating high-quality, reproducible data.
Protocol 1: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a typical luminescence-based assay (e.g., ADP-Glo™) to determine the IC₅₀ value of an inhibitor.[16]
Materials:
-
Substrate peptide/protein specific to the kinase
-
Pyrazolo[3,4-b]pyridine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (containing MgCl₂, DTT, BSA)
-
High-purity ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
Procedure:
-
Compound Dilution: Prepare a serial dilution of your inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is a good starting point.
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of kinase solution (pre-diluted in assay buffer).
-
Add 25 nL of your serially diluted inhibitor or DMSO (for vehicle control wells).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of a solution containing the substrate and ATP (at a final concentration equal to the Kₘ of the kinase) to each well.
-
Mix the plate gently and incubate at 30°C for 1 hour.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data: Set the signal from the vehicle (DMSO) control as 100% activity and the signal from a "no kinase" or potent control inhibitor well as 0% activity.
-
Plot the normalized % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Western Blot for Cellular Target Inhibition
This protocol is used to assess whether your inhibitor reduces the phosphorylation of a downstream substrate in a cellular context.[10][11]
Procedure:
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., A549 lung cancer cells) at an appropriate density and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of your pyrazolo[3,4-b]pyridine inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
If the pathway is not basally active, stimulate the cells with an appropriate agonist for the final 15-30 minutes of the inhibitor treatment.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-70S6K).[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal protein loading.
-
It is also advisable to probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Analysis: Quantify the band intensities. The ratio of the phosphorylated protein to the total protein should decrease in a dose-dependent manner with increasing inhibitor concentration.
Part 4: Visualizing Key Concepts
Visual aids can clarify complex relationships and workflows.
Caption: Key SAR "hotspots" on the pyrazolo[3,4-b]pyridine core.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dau.url.edu [dau.url.edu]
- 16. bmglabtech.com [bmglabtech.com]
Technical Support Center: Managing Off-Target Effects of 6-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives
Introduction: The 6-chloro-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core component of potent kinase inhibitors targeting a range of therapeutic areas, including oncology and inflammation.[1][2][3] Its ATP-mimetic nature allows for effective binding to the kinase hinge region.[4] However, this same characteristic can lead to binding at unintended kinase targets due to the conserved nature of the ATP-binding pocket across the kinome.[5] These "off-target" interactions can result in unexpected toxicity, misleading structure-activity relationship (SAR) data, and ultimately, clinical trial failures.[6]
This guide provides researchers with a comprehensive resource for troubleshooting and mitigating off-target effects associated with this important class of compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases for pyrazolo[3,4-b]pyridine derivatives?
While the specific off-target profile depends heavily on the substitutions at other positions of the scaffold, several kinase families are common culprits due to structural similarities in their ATP-binding pockets. These often include:
-
SRC Family Kinases (SFKs): Such as SRC, LYN, and HCK.
-
Fibroblast Growth Factor Receptors (FGFRs): This family is also a known intended target for some pyrazolo[3,4-b]pyridine series.[2]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Particularly VEGFR2 (KDR).
-
Janus Kinases (JAKs): While often the primary target, cross-reactivity among JAK family members (JAK1, JAK2, JAK3, TYK2) is a common selectivity challenge.[5]
-
Cyclin-Dependent Kinases (CDKs): The planar nature of the scaffold can be accommodated in the ATP-binding site of various CDKs.[1]
Q2: My lead compound is potent against its primary target but shows high cytotoxicity in cell-based assays. Could this be an off-target effect?
Yes, this is a classic indicator of off-target toxicity. If the observed cytotoxicity (e.g., IC50 from an MTT or CellTiter-Glo assay) is significantly more potent than the cellular EC50 for inhibiting the primary target (e.g., p-STAT phosphorylation for a JAK inhibitor), it strongly suggests that the compound is killing cells through an alternative mechanism.[6] It is crucial to investigate this discrepancy early to avoid advancing a promiscuous compound.
Q3: How can I proactively design derivatives with better selectivity?
Improving selectivity is a central challenge in kinase inhibitor design.[5] Key strategies include:
-
Exploiting Non-Conserved Regions: While the hinge-binding region is conserved, adjacent pockets are not. Use structure-based design to add substituents that form interactions with unique residues or pockets outside the core ATP site of your primary target. This can include targeting the solvent-exposed region or specific subpockets.[5]
-
Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and the introduction of polar groups can disfavor binding to certain off-targets. For example, replacing a hydrophobic ring with a more polar heterocycle like a pyrazole can improve solubility and alter the selectivity profile.[7]
-
Structure-Activity Relationship (SAR) Guided Optimization: Systematically modify different positions on the pyrazolo[3,4-b]pyridine scaffold and profile these new compounds against a panel of key off-targets.[8][9] This allows you to build a model of which substitutions enhance selectivity. For this scaffold, modifications at the N-1 and C-3 positions are common strategies for tuning activity and selectivity.[2]
Part 2: Troubleshooting Guides
This section addresses specific experimental challenges and provides logical workflows to diagnose and solve them.
Troubleshooting Issue 1: Ambiguous Kinome Scan Results
Problem: You've run a broad kinase panel screen (e.g., using a service from Promega or Thermo Fisher Scientific[10][11]) and your compound inhibits multiple kinases with similar potency to your primary target. How do you prioritize and interpret these hits?
Workflow for Deconvolution of Kinome Scan Data:
Caption: Workflow for interpreting broad kinome profiling data.
Causality Explained:
-
Filtering: The initial screen is often at a single, high concentration. The first step is to filter out weak interactions to focus on the most potent off-targets.
-
Dose-Response Confirmation: A single-point inhibition value can be misleading. Determining the actual IC50 provides a quantitative measure of potency that is essential for direct comparison.[12]
-
Cellular Validation: A compound may potently inhibit a kinase in a purified, biochemical assay but fail to engage it in a cellular context due to poor permeability or high intracellular ATP concentrations. Cellular assays (e.g., NanoBRET for target engagement or Western blot for downstream substrate phosphorylation) are critical to confirm that an off-target is relevant in a biological system.[13]
-
SAR for Selectivity: Once key off-targets are validated, medicinal chemistry efforts can be rationally directed. For example, if an off-target kinase has a smaller "gatekeeper" residue than the primary target, introducing a bulky group at the correct position on your inhibitor can sterically block it from binding to the off-target while being accommodated by the on-target.
Troubleshooting Issue 2: In Vivo Toxicity Does Not Correlate with On-Target Potency
Problem: Your compound demonstrates excellent on-target potency and selectivity in vitro, but causes unexpected toxicity (e.g., weight loss, organ damage) in animal models at exposures required for efficacy.
Potential Causes & Solutions:
-
Metabolite-Induced Off-Target Activity: The parent compound may be selective, but a metabolite could be promiscuous.
-
Solution: Perform metabolite identification studies (e.g., using liver microsomes followed by LC-MS/MS). Synthesize the major metabolites and run them through the same kinase selectivity panel to check their off-target profiles.
-
-
Non-Kinase Off-Targets: The toxicity may not be kinase-mediated. Many kinase inhibitors have been found to interact with other protein families, such as GPCRs, ion channels, or metabolic enzymes.[14]
-
Solution: Screen the compound against a panel of common non-kinase safety targets (e.g., a CEREP panel). This is a standard step in preclinical safety assessment.[14]
-
-
On-Target Toxicity: The observed toxicity could be a direct result of inhibiting the intended target in a specific tissue.
-
Solution: Conduct pharmacology studies with a structurally distinct, selective tool compound for the same target. If both compounds produce the same toxicity, it is likely on-target. If not, the toxicity of your compound is likely off-target.
-
Part 3: Key Experimental Protocols
Protocol 1: Counter-Screening for Off-Target Kinase Activity
This protocol describes a focused, in-house method to assess selectivity against a small panel of known problematic kinases.
Objective: To quantitatively measure the IC50 of a pyrazolo[3,4-b]pyridine derivative against its primary target and a panel of 3-5 relevant off-targets.
Materials:
-
Purified, active recombinant kinases (Primary target + off-targets like SRC, VEGFR2, JAK1).
-
Appropriate peptide substrates for each kinase.
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
White, opaque 384-well assay plates.
Methodology:
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Then, dilute this series into the kinase reaction buffer.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted compound.
-
Add 2.5 µL of a 2X kinase/substrate mix. The final concentration of kinase and substrate should be optimized for each enzyme, typically near the Km for the substrate.
-
Initiate the reaction by adding 5 µL of a 1X ATP solution (at the Km concentration for each respective kinase).
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection (Following ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the normalized % inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Data Interpretation:
Summarize the results in a table to easily calculate a selectivity index.
| Compound | Primary Target IC50 (nM) | Off-Target 1 (SRC) IC50 (nM) | Off-Target 2 (VEGFR2) IC50 (nM) | Selectivity Index (Off-Target 1 / Primary) |
| PBP-001 | 15 | 350 | 1,200 | 23.3 |
| PBP-002 | 20 | 85 | >10,000 | 4.25 |
A higher selectivity index is desirable. A compound with a selectivity index <10 is generally considered to have a high risk of off-target effects in a cellular context.
Part 4: Visualizing the Selectivity Challenge
The challenge of kinase inhibitor design is navigating the vast and interconnected human kinome to hit only the desired target.
Caption: The kinase selectivity challenge for a pyrazolopyridine inhibitor.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [promega.co.uk]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-b]pyridine in Drug Discovery
For the attention of researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth comparative analysis of the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine scaffolds. Grounded in experimental data, this document explores the nuances of their synthesis, chemical properties, and, most critically, their differential applications in modern therapeutics, with a particular focus on kinase inhibition.
The fusion of a pyrazole ring with a pyridine ring gives rise to a family of bicyclic heteroaromatic systems known as pyrazolopyridines. Among these, the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine isomers have emerged as "privileged scaffolds" in medicinal chemistry. Their structural resemblance to purine bases allows them to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases, which has led to their extensive investigation in the development of targeted therapies for cancer and other diseases. While structurally similar, the distinct arrangement of nitrogen atoms in these two isomers imparts unique physicochemical properties and biological activities, making a comparative understanding essential for rational drug design.
At a Glance: Structural and Electronic Distinctions
The core difference between the two isomers lies in the fusion of the pyrazole and pyridine rings. In pyrazolo[3,4-b]pyridine, the pyrazole ring is fused across the 'b' face of the pyridine, resulting in a 7-azaindazole-like structure. Conversely, in pyrazolo[4,3-b]pyridine, the fusion is across the 'c' face, creating a 4-azaindazole analogue. This seemingly subtle change significantly alters the electronic distribution and the spatial orientation of hydrogen bond donors and acceptors, which in turn dictates their interaction with biological targets.
| Feature | Pyrazolo[3,4-b]pyridine | Pyrazolo[4,3-b]pyridine |
| Common Name | 7-Azaindazole analogue | 4-Azaindazole analogue |
| Nitrogen Positions | 1, 2, 7 | 1, 2, 4 |
| Key H-bond Motif | N1-H (donor), N2 (acceptor), N7 (acceptor) | N1-H (donor), N2 (acceptor), N4 (acceptor) |
| Prominent Applications | FGFR, TRK, CDK, TBK1 Kinase Inhibitors | c-Met, ITK, PD-1/PD-L1 Inhibitors |
Synthetic Strategies: A Comparative Overview
The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. Both isomers can be synthesized through various routes, often categorized by which ring is formed last.
Synthesis of Pyrazolo[3,4-b]pyridine
The synthesis of the pyrazolo[3,4-b]pyridine core is well-established, with two primary retrosynthetic approaches: forming the pyridine ring onto a pre-existing pyrazole, or constructing the pyrazole ring on a pyridine precursor.[1]
A widely employed method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] This approach offers a high degree of flexibility in introducing substituents on both rings. Multicomponent reactions, where an aldehyde, a ketone, and a 5-aminopyrazole are reacted in a one-pot synthesis, have also proven to be highly efficient.[1]
Caption: Common synthetic approaches to the pyrazolo[3,4-b]pyridine scaffold.
Synthesis of Pyrazolo[4,3-b]pyridine
The synthesis of pyrazolo[4,3-b]pyridines can also be approached by forming either the pyridine or the pyrazole ring last. A notable and efficient method involves starting from readily available 2-chloro-3-nitropyridines.[2] This strategy proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction, offering a streamlined route to this isomer.[2][3]
Experimental Protocol: Synthesis of Pyrazolo[4,3-b]pyridines via Japp-Klingemann Reaction [2]
-
SNAr Reaction: A 2-chloro-3-nitropyridine is reacted with a suitable nucleophile, such as the anion of a β-ketoester, to displace the chloride.
-
Azo-Coupling: The resulting pyridinyl keto ester is then coupled with an arenediazonium salt (often stabilized as a tosylate) in the presence of a base.
-
Cyclization: The intermediate hydrazone undergoes intramolecular cyclization, often accompanied by deacylation, to form the pyrazolo[4,3-b]pyridine ring system. This final step can often be performed in a one-pot manner with the azo-coupling.
Caption: Synthesis of pyrazolo[4,3-b]pyridine from a substituted pyridine.
The Pharmacological Landscape: A Tale of Different Targets
While both isomers are prolific as kinase inhibitors, their subtle structural differences often lead them to be employed against different kinase families, or to exhibit distinct binding modes and selectivity profiles.
Pyrazolo[3,4-b]pyridine: A Workhorse in Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of inhibitors for a wide array of kinases. Its ability to form a bidentate hydrogen bond with the kinase hinge region via the pyrazole N1-H and the pyridine N7 is a key feature of its binding mode.[4]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Numerous potent and selective FGFR inhibitors have been developed based on this scaffold.[5] These compounds have shown significant antitumor activity in preclinical models.[5]
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: The scaffold has been successfully used in a scaffold hopping strategy to design novel TRK inhibitors with nanomolar potency.[6][7]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and shown to be potent and selective inhibitors of CDKs, with demonstrated anti-proliferative effects in cancer cell lines.
-
TANK-Binding Kinase 1 (TBK1) Inhibitors: More recently, this scaffold has been utilized to develop highly potent TBK1 inhibitors, with some compounds exhibiting picomolar activity.[8][9]
Pyrazolo[4,3-b]pyridine: Targeting a Distinct Set of Proteins
The pyrazolo[4,3-b]pyridine scaffold, while also a competent kinase hinge-binder, has been prominent in the development of inhibitors for a different set of targets.
-
c-Met Kinase Inhibitors: This isomer is the core of Glumetinib, a highly selective inhibitor of the c-Met oncoprotein.[2] Molecular docking studies suggest a U-shaped conformation in the binding site, with key hydrogen bonds to the hinge region.[10]
-
Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors: In the pursuit of ITK inhibitors, SAR studies have shown that both indazole and pyrazolo[4,3-b]pyridine scaffolds can yield similar enzymatic inhibition, highlighting its utility in this context.[10]
-
PD-1/PD-L1 Interaction Inhibitors: Moving beyond kinases, derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed as potent small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[5]
Comparative Binding and Structure-Activity Relationships (SAR)
The choice between these two isomers is often dictated by the specific topology of the target's active site. The different positioning of the pyridine nitrogen (N7 vs. N4) alters the vector and angle of potential interactions with solvent-exposed regions of the ATP binding pocket.
For pyrazolo[3,4-b]pyridine, the SAR is often well-defined. The N1-H of the pyrazole is crucial for hinge binding, and its methylation typically leads to a complete loss of activity.[10] Substituents at the C3 and C5 positions are commonly modified to enhance potency and selectivity by forming additional interactions within the kinase pocket.
In the case of pyrazolo[4,3-b]pyridine, the pyrazole moiety similarly engages with the hinge region. For instance, in c-Met inhibitors, the scaffold retains key interactions with Met1160 and Tyr1230.[10] The different placement of the pyridine nitrogen allows for exploration of different chemical space compared to its isomer, which can be exploited to achieve selectivity against off-target kinases.
Caption: Generalized kinase hinge-binding modes of the two isomers.
Conclusion and Future Perspectives
Both pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine are exceptionally valuable scaffolds in drug discovery. The pyrazolo[3,4-b]pyridine isomer is arguably more established, with a vast body of literature supporting its use against a broad range of kinases. Its synthetic routes are well-trodden, making it a reliable choice for many kinase-targeted projects.
The pyrazolo[4,3-b]pyridine isomer, while less explored, offers a distinct advantage in terms of intellectual property and the potential for novel pharmacological profiles. Its successful application in potent and selective inhibitors of c-Met and in the challenging field of protein-protein interaction inhibitors demonstrates its significant potential. The choice between these two scaffolds should be a data-driven decision, considering the specific structural features of the intended biological target, the desired selectivity profile, and the synthetic tractability for library generation.
As our understanding of the kinome and other target families deepens, the strategic application of these isomeric scaffolds will undoubtedly continue to yield novel and effective therapeutic agents. Further head-to-head comparative studies, particularly those involving co-crystallography and detailed selectivity profiling, will be invaluable in guiding the rational design of the next generation of pyrazolopyridine-based drugs.
References
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Comparative Guide to the Efficacy of Pyrazolo[3,4-b]pyridine Derivatives in Modern Drug Discovery
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, consistently yielding compounds with potent and selective activities across a range of therapeutic targets. Its unique bicyclic, nitrogen-rich structure provides a versatile framework for designing inhibitors of kinases and other key cellular proteins, making it a focal point in the development of novel therapeutics, particularly in oncology.[1][2] This guide offers an in-depth comparison of the efficacy of various pyrazolo[3,4-b]pyridine derivatives, supported by experimental data and methodological insights to aid researchers in this dynamic field.
The Versatility of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine structure is an isostere of purine, allowing it to mimic the natural ligands of many enzymes, particularly ATP-binding sites in kinases. This inherent property, combined with the synthetic tractability of the scaffold, has enabled the development of a multitude of derivatives with diverse biological activities.[2] Researchers have successfully targeted a wide array of proteins by modifying the substituents at various positions of the pyrazolo[3,4-b]pyridine ring system, leading to compounds with high potency and, in many cases, remarkable selectivity.[1][3][4][5]
Comparative Efficacy Analysis of Pyrazolo[3,4-b]pyridine Derivatives
The true measure of a scaffold's utility lies in the empirical data demonstrating the efficacy of its derivatives. Below, we compare the performance of several classes of pyrazolo[3,4-b]pyridine compounds against various biological targets, with data summarized from recent studies.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various proteins crucial for cancer cell proliferation and survival.[1][6][7][8]
Cyclin-dependent kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) are key regulators of cell cycle progression and are often dysregulated in cancer. A series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their dual inhibitory activity against these kinases.[1]
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 6b | HCT-116 (Colon) | 15.05 (Selectivity Index) | [1] |
| HepG2 (Liver) | 9.88 (Selectivity Index) | [1] | |
| Staurosporine | HCT-116 (Colon) | Not specified | [1] |
| HepG2 (Liver) | Not specified | [1] |
Note: The study reported selectivity indices for compound 6b, indicating a favorable therapeutic window.
Mechanistic studies revealed that compound 6b induced apoptosis and arrested the cell cycle at the G0/G1 phase, underscoring its antiproliferative effects.[1]
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potent and selective FGFR kinase inhibitors.[3]
| Compound | Target Kinase | IC50 (nM) | Reference |
| 7n | FGFR1 | <1 | [3] |
| NVP-BGJ398 | FGFR1 | 0.9 | [3] |
| VEGFR2 | 180 | [3] |
Compound 7n exhibited excellent in vitro potency and significant in vivo antitumor activity in a FGFR1-driven xenograft model, highlighting its promise for further development.[3] The N(1)-H of the pyrazolopyridine moiety was found to be crucial for its interaction within the FGFR1 kinase domain.[3]
Anaplastic lymphoma kinase (ALK) is another important target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). Researchers have developed pyrazolo[3,4-b]pyridine derivatives to overcome resistance to existing ALK inhibitors like crizotinib, especially against the L1196M gatekeeper mutation.[4]
| Compound | Target | IC50 (nM) | Reference |
| 10d | ALK-wt | 69 | [4] |
| ALK-L1196M | 19 | [4] | |
| 10e | ALK-wt | 7.3 | [4] |
| ALK-L1196M | 0.7 | [4] | |
| 10f | ALK-wt | <0.5 | [4] |
| ALK-L1196M | 1.4 | [4] | |
| 10g | ALK-wt | <0.5 | [4] |
| ALK-1196M | <0.5 | [4] | |
| Crizotinib | ALK-L1196M | 980 | [4] |
The structure-activity relationship (SAR) study identified compound 10g , with a 4-methylpiperazin-1-yl group, as the most potent inhibitor against both wild-type and mutant ALK.[4]
Tropomyosin receptor kinases (TRKs) are a family of neurotrophin receptors that, when constitutively activated, can drive tumorigenesis. A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors.[5][9]
| Compound | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [5][9] |
| C09 | TRKA | 57 | [5] |
| C10 | TRKA | 26 | [5] |
| Larotrectinib | TRKA | <20 | [5] |
Compound C03 also demonstrated potent inhibition of the proliferation of the Km-12 cell line (IC50 = 0.304 µM) and exhibited good plasma stability.[9][10]
Modulation of Metabolic and Inflammatory Pathways
Beyond oncology, pyrazolo[3,4-b]pyridine derivatives have shown promise in modulating key metabolic and inflammatory signaling pathways.
AMPK is a central regulator of cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic diseases like type 2 diabetes. A series of pyrazolo[3,4-b]pyridine derivatives were identified as potent AMPK activators.[11][12]
| Compound | Target | EC50 (µM) | Efficacy (%) | Reference |
| 17f | AMPKα1β1γ1 | 0.42 | 79 | [11] |
| A-769662 | AMPKα1β1γ1 | (equal activation to 17f) | [11] | |
| 9d | A549 cell growth | 3.06 (IC50) | [12] | |
| A-769662 | A549 cell growth | 45.29 (IC50) | [12] |
Compound 17f was as effective as the well-known AMPK activator A-769662.[11] Another derivative, 9d , showed potent anti-lung cancer activity by regulating the AMPK/70S6K pathway and inducing G2/M cell cycle arrest.[12]
TBK1 is a key kinase in innate immunity signaling pathways, and its dysregulation is linked to inflammatory diseases and cancer. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors.[13]
| Compound | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [13] |
| 15t | TBK1 | 0.8 | [13] |
| 15i | TBK1 | 8.5 | [13] |
| BX795 | TBK1 | 7.1 | [13] |
| MRT67307 | TBK1 | 28.7 | [13] |
Compound 15y emerged as a highly potent and selective TBK1 inhibitor, effectively suppressing downstream IFN signaling in cellular models.[13]
Key Experimental Protocols for Efficacy Evaluation
The following are standardized, step-by-step methodologies for the key experiments cited in the evaluation of pyrazolo[3,4-b]pyridine derivatives.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Harvesting: After treatment with the test compound, harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1][3][4][6][11]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C overnight.
-
Cell Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[2][8]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathway components.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[7][14]
Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action of these pyrazolo[3,4-b]pyridine derivatives, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.
Signaling Pathways
Caption: Key signaling pathways targeted by pyrazolo[3,4-b]pyridine derivatives.
Experimental Workflow for Efficacy Screening
Caption: A typical workflow for screening pyrazolo[3,4-b]pyridine derivatives.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold continues to be a remarkably fruitful starting point for the development of potent and selective inhibitors for a wide range of therapeutic targets. The derivatives discussed in this guide showcase the versatility of this chemical framework in addressing complex diseases like cancer and metabolic disorders. The presented data underscores the importance of rational design and robust experimental validation in the drug discovery process.
Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. The exploration of novel substitution patterns and the application of advanced synthetic methodologies will undoubtedly lead to the discovery of next-generation pyrazolo[3,4-b]pyridine-based therapeutics with improved efficacy and safety profiles. As our understanding of the complex signaling networks underlying various diseases deepens, the targeted design of pyrazolo[3,4-b]pyridine derivatives will remain a cornerstone of modern medicinal chemistry.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 14. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1H-pyrazolo[3,4-b]pyridine Analogs for Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic ring system in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] The introduction of a chlorine atom at the C6 position, creating the 6-chloro-1H-pyrazolo[3,4-b]pyridine core, has proven to be a particularly fruitful starting point for the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs built upon this scaffold, offering insights for researchers, scientists, and drug development professionals. We will explore how substitutions at key positions on the pyrazolopyridine ring system influence activity against different target classes, supported by experimental data from peer-reviewed literature.
The Versatile this compound Scaffold
The 1H-pyrazolo[3,4-b]pyridine system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyridine ring.[1] The 1H-tautomer is significantly more stable than the 2H-tautomer.[1] The core structure presents multiple positions (N1, C3, C4, C5) for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The chlorine atom at the C6 position often serves as a crucial interaction point with biological targets or as a synthetic handle for further diversification. Analogs of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antiviral and kinase inhibitory effects.[3][4]
Comparative Structure-Activity Relationship (SAR) Analysis
The strategic modification of the this compound core has yielded potent inhibitors for a range of biological targets. The following sections dissect the SAR at different positions of the scaffold, with a comparative summary presented in Table 1.
Substitutions at the N1 Position
The N1 position of the pyrazole ring is a key vector for influencing potency and selectivity.
-
For Antiviral Activity (Enterovirus): Small alkyl groups at the N1 position have been shown to be beneficial. Specifically, an isopropyl group at N1 was identified as optimal for inhibitors of enterovirus replication, contributing to high selectivity indices.[3][5]
-
For Kinase Inhibition (FGFR): The presence of a hydrogen atom at the N1 position (N1-H) is critical for activity against Fibroblast Growth Factor Receptor (FGFR) kinases. This N1-H group participates in essential hydrogen bonding interactions within the kinase domain of FGFR1.[6] N-methylation at this position leads to a complete loss of enzymatic activity.[6]
Substitutions at the C3 Position
The C3 position offers another point for modification, although it has been explored to a lesser extent for the 6-chloro sub-class in the available literature. For general 1H-pyrazolo[3,4-b]pyridines, a methyl group is a very common substituent at this position.[7]
Substitutions at the C4 Position
The C4 position is a major site for introducing diversity and has a significant impact on the biological activity of these analogs.
-
For Antiviral Activity (Enterovirus): The C4 position has been identified as offering the greatest potential for improving antiviral activity.[3][5] The introduction of various N-aryl groups at this position has led to compounds with potent activity against both polio and non-polio enteroviruses. For instance, a 2-pyridyl group at C4 resulted in potent activity against non-polio enteroviruses, while a 3-sulfamoylphenyl moiety conferred strong activity against polioviruses.[3][5]
-
For Kinase Inhibition (CDK): For Cyclin-Dependent Kinase (CDK) inhibitors, substitution at the C4 position with a phenyl group bearing a carbonitrile at the 5-position of the pyridine ring has been shown to be a key feature for activity.[8]
Substitutions at the C6 Position (Beyond Chlorine)
While this guide focuses on the 6-chloro scaffold, it is important to note that modifications at this position have also been explored, demonstrating its importance for activity.
-
For Antiviral Activity (Enterovirus): Replacing the chloro group with a thiophenyl-2-yl unit at the C6 position, in combination with an isopropyl group at N1, resulted in inhibitors with high selectivity against enterovirus replication.[3][5]
Substitutions on Appended Phenyl Rings
For many kinase inhibitors based on the this compound scaffold, a phenyl ring is attached, often at the C3 or C4 position. Substitutions on this phenyl ring are crucial for potency and selectivity.
-
For Kinase Inhibition (FGFR): The incorporation of two chloro groups at the 2- and 6-positions of a phenyl ring attached to the pyrazolopyridine core is indispensable for potent and selective FGFR inhibition.[4][6] This substitution pattern is a key element in achieving high selectivity over other kinases like VEGFR2.[4]
Table 1: Comparative SAR Summary of this compound Analogs
| Position of Substitution | Target Class | Favorable Substituent(s) | Effect on Activity | Reference(s) |
| N1 | Antiviral (Enterovirus) | Isopropyl | High selectivity | [3][5] |
| Kinase (FGFR) | Hydrogen (N-H) | Essential for H-bonding; methylation abolishes activity | [6] | |
| C4 | Antiviral (Enterovirus) | 2-Pyridyl, 3-Sulfamoylphenyl | Potent activity against non-polio and polio enteroviruses, respectively | [3][5] |
| Kinase (CDK) | Phenyl with 5-carbonitrile | Key for inhibitory activity | [8] | |
| C6 | Antiviral (Enterovirus) | Thiophenyl-2-yl (replacing Cl) | High selectivity | [3][5] |
| Appended Phenyl Ring | Kinase (FGFR) | 2,6-Dichloro | Indispensable for potent and selective inhibition | [4][6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
To assess the inhibitory potential of novel this compound analogs against a specific kinase, a robust and high-throughput biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle
The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare the specific kinase (e.g., FGFR1, TRKA) in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Prepare the substrate in the kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Serially dilute the test compounds (this compound analogs) in DMSO, and then further dilute in kinase buffer to the desired final concentrations. Include a vehicle control (DMSO) and a no-inhibitor control.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add the diluted test compounds or controls.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.
Visualizing Key SAR Trends
The following diagram summarizes the key structure-activity relationships for the this compound scaffold based on the discussed findings.
Caption: Key structure-activity relationships for this compound analogs.
Conclusion
The this compound scaffold is a versatile platform for the design of potent and selective inhibitors of various biological targets. This guide has highlighted the critical role of substitutions at the N1, C4, and C6 positions, as well as on appended phenyl rings, in determining the activity and selectivity of these analogs against enteroviruses and a range of protein kinases. A systematic approach to SAR, coupled with robust in vitro screening assays, is essential for the successful development of novel therapeutics based on this privileged scaffold. The insights provided herein are intended to guide medicinal chemists and drug discovery scientists in their efforts to design the next generation of this compound-based drugs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. clyte.tech [clyte.tech]
- 4. broadpharm.com [broadpharm.com]
- 5. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 6-chloro-1H-pyrazolo[3,4-b]pyridine Compounds
For researchers, scientists, and drug development professionals navigating the complex landscape of therapeutic discovery, the pyrazolo[3,4-b]pyridine scaffold represents a privileged structure with diverse biological activities. The introduction of a chloro substituent at the 6-position of this heterocyclic system has given rise to a class of compounds with significant potential, particularly in the realms of oncology and inflammatory diseases. This guide provides an in-depth, objective comparison of the in vitro and in vivo activities of 6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives, offering a critical analysis of the available experimental data to bridge the translational gap from benchtop assays to preclinical models.
The Rationale Behind the Focus: Why 6-chloro-1H-pyrazolo[3,4-b]pyridines?
The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, allowing it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. The strategic placement of a chlorine atom at the 6-position can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can enhance target binding affinity, improve metabolic stability, and ultimately modulate the pharmacological profile of the molecule. Our focus on this specific scaffold is driven by its recurrent appearance in potent kinase inhibitors and other biologically active agents.
In Vitro Activity: Unveiling the Molecular Mechanisms
The initial assessment of any potential therapeutic agent begins with a thorough characterization of its activity in controlled, laboratory-based assays. For this compound compounds, in vitro studies have been instrumental in elucidating their mechanisms of action and identifying their primary molecular targets.
Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant body of research has focused on the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. These compounds have demonstrated potent inhibitory activity against various kinases implicated in cancer progression.
Kinase Inhibition:
Several studies have identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of various protein kinases. For example, derivatives of this scaffold have shown inhibitory activity against Tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation.[1] Some compounds have exhibited low nanomolar IC50 values against TRKA, TRKB, and TRKC.[1] Furthermore, the pyrazolo[3,4-b]pyridine core has been utilized to develop inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis.[2] One optimized compound demonstrated an exceptionally low IC50 value of 0.2 nM against TBK1.[2]
Cytotoxicity in Cancer Cell Lines:
The in vitro anticancer potential of these compounds is routinely assessed using cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Table 1: Representative In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target/Cell Line | IC50 (nM) | Reference |
| Compound A (a TRK inhibitor) | TRKA | 56 | [1] |
| Compound B (a TBK1 inhibitor) | TBK1 | 0.2 | [2] |
| Compound C | MGC-803 (Gastric Cancer) | 5100 | [3] |
| Compound D | HeLa (Cervical Cancer) | >10000 | [4] |
Note: The compounds listed are derivatives of the broader pyrazolo[3,4-b]pyridine class and are used to illustrate the range of activities observed. Data for specific 6-chloro derivatives should be consulted in the primary literature.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.
COX Inhibition:
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. In vitro assays are employed to determine the inhibitory potency and selectivity of compounds against these enzymes.
From the Bench to the Model: In Vivo Validation
While in vitro assays provide crucial mechanistic insights, they do not fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.
Anticancer Efficacy in Xenograft Models
To assess the in vivo anticancer potential of pyrazolo[3,4-b]pyridine derivatives, human tumor cells are often implanted into immunocompromised mice, creating what is known as a xenograft model. The effect of the test compound on tumor growth is then monitored over time.
One study reported that a novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative effectively reduced tumor growth in a mouse model of human gastric cancer without apparent adverse side effects.[3]
Illustrative Workflow of a Xenograft Study:
Anti-inflammatory Effects in Paw Edema Models
The carrageenan-induced paw edema model in rodents is a classic and widely used assay to screen for acute anti-inflammatory activity.[5][6] Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified.
The degree of edema is measured before and after the administration of the test compound and compared to a control group.[6] A reduction in paw volume indicates anti-inflammatory activity.
The Crucial Link: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. While a potent compound in an enzymatic or cellular assay is a good starting point, its success in an animal model depends on numerous factors, including:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
-
Target Engagement: The ability of the compound to reach and interact with its intended target in the complex in vivo environment.
For the pyrazolo[3,4-b]pyridine class of compounds, a direct and quantitative correlation between in vitro IC50 values and in vivo tumor growth inhibition or reduction in inflammation is not always straightforward and is compound-specific. However, a general trend is often observed where compounds with higher in vitro potency are more likely to exhibit significant in vivo efficacy, provided they possess favorable pharmacokinetic properties.
Experimental Methodologies: A Closer Look
To ensure the scientific integrity and reproducibility of the data presented, it is imperative to understand the experimental protocols employed.
In Vitro Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to evaluate the ability of a compound to reduce acute inflammation.[5][9]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle.
-
Induction of Edema: After a specific time (to allow for drug absorption), inject a 1% solution of carrageenan into the plantar surface of the right hind paw of each animal.[6][9]
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.
Signaling Pathway Illustration:
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The available data strongly suggest that derivatives from this class possess significant in vitro activity against key targets in cancer and inflammation. While the translation of this activity into in vivo efficacy is a complex process, the existing preclinical data for the broader pyrazolo[3,4-b]pyridine class is promising.
Future research should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) to optimize both the on-target potency and the pharmacokinetic profiles of these compounds. A more systematic approach to reporting both in vitro and in vivo data for the same compounds will be crucial for building robust correlative models that can accelerate the drug discovery process. The continued exploration of this chemical space holds the promise of delivering next-generation therapies for some of the most challenging human diseases.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Kinase Selectivity Profiling of 6-chloro-1H-pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 6-chloro-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure. Its inherent drug-like properties and synthetic tractability have led to the development of potent inhibitors against a range of therapeutically relevant kinases. However, achieving selectivity remains a critical challenge in translating potency into safe and effective medicines. This guide provides an in-depth comparative analysis of the kinase selectivity profiles of notable this compound derivatives, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR).
The Strategic Imperative for Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites. This similarity is the primary reason for the promiscuous nature of many small molecule kinase inhibitors, leading to off-target effects and potential toxicities. Consequently, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of modern drug development.[1][2] Early and comprehensive selectivity profiling enables informed lead optimization, mitigates the risk of late-stage failures, and provides a clearer path toward clinical success.
This guide will dissect the selectivity profiles of this compound derivatives targeting several key kinase families: Fibroblast Growth Factor Receptors (FGFR), TANK-Binding Kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin Receptor Kinases (TRK).
Comparative Selectivity Analysis of Lead Compounds
The following sections delve into the kinase selectivity of representative this compound derivatives, showcasing their potency against primary targets and their profiles against closely related and unrelated kinases. It is crucial to note that the presented data is collated from different studies, and direct cross-comparison should be approached with caution due to variations in assay conditions and the kinase panels utilized.
FGFR Inhibitors: Achieving Selectivity over VEGFR2
A significant hurdle in the development of FGFR inhibitors is achieving selectivity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as co-inhibition can lead to undesirable side effects. A notable this compound derivative, Compound 7n , has demonstrated exceptional potency for FGFR1 and remarkable selectivity over VEGFR2.[3]
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Fold (VEGFR2/FGFR1) | Reference |
| 4a | FGFR1 | 0.3 | VEGFR2 | 365.9 | ~1220 | [3] |
| 7n | FGFR1 | 0.8 | VEGFR2 | >1000 | >1250 | [3] |
The high selectivity of these compounds is attributed to specific interactions within the FGFR kinase domain. The this compound core acts as a scaffold, positioning key substituents to exploit subtle differences between the ATP-binding pockets of FGFR and VEGFR2. The N(1)-H of the pyrazolopyridine moiety is crucial, forming a hydrogen bond with a hinge residue in the FGFR1 kinase domain.[3] Methylation of this nitrogen leads to a complete loss of activity.[3]
TBK1 Inhibitors: Targeting Innate Immunity with Precision
TANK-Binding Kinase 1 (TBK1) is a key regulator of the innate immune response, making it an attractive target for autoimmune diseases and cancer immunotherapy.[4] A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors, with Compound 15y emerging as a highly potent and selective lead.[4][5]
| Compound | Target Kinase | IC50 (nM) | Key Off-Targets | % Inhibition @ 1µM | Reference |
| 15y | TBK1 | 0.2 | IKKα, IKKβ | Not specified, but noted as having "good selectivity" | [4][5] |
| BX795 (Reference) | TBK1 | 7.1 | IKKε, other kinases | Potent inhibitor of multiple kinases | [4] |
| MRT67307 (Reference) | TBK1 | 28.7 | IKKε (IC50 = 160 nM), weak inhibition of IKKα and IKKβ | Weak inhibition of IKKα and IKKβ at 10 µM | [4] |
The development of Compound 15y with its sub-nanomolar potency and high selectivity underscores the potential of the this compound scaffold for targeting non-canonical IKK family members with precision.[4][5]
ALK Inhibitors: Overcoming Resistance with Selective Compounds
Anaplastic Lymphoma Kinase (ALK) is a validated therapeutic target in non-small cell lung cancer (NSCLC). The this compound scaffold has been successfully employed to develop potent ALK inhibitors, including those active against resistance mutants. Compound 10g is a prime example, exhibiting exceptional potency against both wild-type ALK and the L1196M gatekeeper mutant, while maintaining excellent selectivity over c-Met.[6]
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Reference |
| 10g | ALK (wild-type) | <0.5 | ROS1 | <0.5 | [6] |
| 10g | ALK (L1196M) | <0.5 | c-Met | 'Inactive' (>10,000) | [6] |
The remarkable selectivity of 10g over c-Met is a significant advantage, as c-Met inhibition is associated with its own set of toxicities. Molecular docking studies suggest that the pyrazolopyridine core of 10g forms key hydrogen bonds within the ALK kinase domain, contributing to its high potency.[6]
TRK Inhibitors: Pan-TRK Inhibition with a Favorable Selectivity Profile
Tropomyosin Receptor Kinases (TRKs) are targets in a variety of cancers driven by NTRK gene fusions. The development of selective TRK inhibitors is of high therapeutic interest. Compound C03 , a 1H-pyrazolo[3,4-b]pyridine derivative, has been identified as a pan-TRK inhibitor with nanomolar potency and a favorable selectivity profile.[7][8]
| Compound | Target Kinase | IC50 (nM) | Select Off-Target Kinases | % Inhibition @ 1µM | Reference |
| C03 | TRKA | 56 | FAK, PAK4, PLK4 | Significant inhibition noted | [7] |
While Compound C03 demonstrates potent inhibition of the TRK family, its activity against other kinases such as FAK, PAK4, and PLK4 highlights the importance of comprehensive profiling to understand the full spectrum of a compound's biological activity.
Structure-Activity Relationship (SAR) Insights for Selectivity
The collective findings from studies on these derivatives point to several key structural features of the this compound scaffold that govern kinase selectivity:
-
The Pyrazolopyridine Core: This bicyclic system serves as an effective hinge-binding motif, with the N(1)-H of the pyrazole ring and the pyridine nitrogen often participating in crucial hydrogen bonding interactions with the kinase hinge region.
-
The 6-Chloro Substituent: This group can influence the electronic properties of the aromatic system and may engage in specific interactions within the ATP-binding pocket, contributing to both potency and selectivity.
-
Substituents at the 3- and 4-positions: The nature and orientation of substituents at these positions are critical for directing selectivity towards specific kinase subfamilies. Bulky or flexible groups can be tailored to fit into specific pockets adjacent to the ATP-binding site, thereby discriminating between different kinases.
Experimental Protocols for Kinase Selectivity Profiling
Accurate and reproducible kinase selectivity profiling is paramount. A tiered approach is often the most efficient and cost-effective strategy.[2]
Tier 1: Single-Dose Broad Panel Screening
The initial step involves screening the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases. This provides a broad overview of the compound's off-target activities.
Representative Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired screening concentration.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and ATP in a buffered solution. Add the test compound.
-
Initiation and Incubation: Initiate the reaction by adding a metal cofactor (e.g., MgCl2). Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Data Acquisition: Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of ADP formed, which corresponds to the kinase activity.
-
Analysis: Calculate the percent inhibition relative to a DMSO control.
Tier 2: IC50 Determination for Hits
For kinases that show significant inhibition in the single-dose screen (e.g., >70% inhibition), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Representative Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by the addition of [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a specific duration.
-
Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add a scintillant to the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactive counts against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Kinase Signaling and Experimental Workflow
Diagrams are essential tools for conceptualizing complex biological pathways and experimental procedures.
Caption: Generalized signaling pathway of a receptor tyrosine kinase and the point of intervention by a this compound inhibitor.
References
- 1. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cross-Reactivity Profile of the 6-chloro-1H-pyrazolo[3,4-b]pyridine Scaffold: A Comparative Guide to Achieving Kinase Selectivity
Introduction: The Promiscuous Potential of a Privileged Scaffold
In the landscape of kinase inhibitor discovery, certain molecular scaffolds appear with remarkable frequency. The 1H-pyrazolo[3,4-b]pyridine core is one such "privileged scaffold," valued for its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases.[1] The specific derivative, 6-chloro-1H-pyrazolo[3,4-b]pyridine, often serves as a foundational fragment in medicinal chemistry campaigns. However, the very features that make this scaffold an effective kinase binder also endow it with the potential for significant cross-reactivity, or "off-target" activity, across the human kinome.
This guide provides a comparative analysis of the cross-reactivity associated with the this compound scaffold. Rather than focusing on the parent molecule, for which comprehensive public data is scarce, we will examine a series of its derivatives that have been optimized as inhibitors for diverse kinase families. Through this comparative lens, we will explore the principles of achieving kinase selectivity and provide the experimental frameworks necessary for researchers to assess this critical parameter in their own drug discovery efforts. This approach offers field-proven insights into how a promiscuous starting point can be refined into a highly selective therapeutic candidate.
The Structural Basis for Kinase Interaction: Why Pyrazolo[3,4-b]pyridine Works
The efficacy of the 1H-pyrazolo[3,4-b]pyridine scaffold lies in its structural mimicry of the adenine portion of ATP. The nitrogen atoms within the bicyclic ring system are perfectly positioned to act as hydrogen bond donors and acceptors, forming critical interactions with the backbone of the kinase hinge region. Specifically, the N(1)-H of the pyrazole ring is often observed to form a crucial hydrogen bond, anchoring the inhibitor in the active site.[2] Methylation or substitution at this position typically results in a complete loss of activity, underscoring its importance.[1]
This fundamental binding mode is conserved across a wide range of kinases, explaining the scaffold's broad applicability and inherent potential for cross-reactivity. The pursuit of selectivity, therefore, does not involve altering this core interaction but rather exploiting differences in the surrounding regions of the ATP-binding pocket. By extending the scaffold with various substituents, medicinal chemists can introduce new interactions with specific residues, thereby tailoring the molecule's affinity for a particular kinase or kinase family.
Caption: Binding mode of the pyrazolo[3,4-b]pyridine scaffold in a kinase active site.
Comparative Kinase Selectivity: From Broad-Spectrum to Targeted Inhibition
The following table summarizes the inhibitory activity of several published derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold. This data illustrates how chemical modifications to the core structure can dramatically alter both potency and selectivity. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 indicates higher potency. Selectivity is often expressed as a ratio of IC50 values for off-target kinases versus the primary target.
| Compound ID/Class | Primary Target(s) | Primary Target IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) | Selectivity Fold (Off-Target/Primary) | Reference |
| FGFR Inhibitor (7n) | FGFR1 | 0.3 | VEGFR2 | 365.9 | ~1220x | [2] |
| TBK1 Inhibitor (15y) | TBK1 | 0.2 | IKKε | 5.6 | 28x | [3] |
| TRK Inhibitor (C03) | TRKA | 56 | FAK, PAK4, PLK4 | >100,000 | >1785x | [4][5] |
| ALK Inhibitor (10g) | ALK (L1196M) | <0.5 | ROS1, c-Met | <0.5, >1000 | >2000x (vs. c-Met) | [6] |
| Mps1 Inhibitor (31) | Mps1 | 2.596 | Broad Kinome Panel | Generally high | High | [7] |
| CDK Inhibitor Series | CDK1 | Varies | Other CDKs | Varies | Moderate | [8] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
As the data demonstrates, strategic modifications to the pyrazolo[3,4-b]pyridine core can yield highly potent and selective inhibitors for a diverse range of kinase targets. For instance, compound 7n achieves over 1000-fold selectivity for FGFR1 against the closely related VEGFR2 kinase.[2] Similarly, the Mps1 inhibitor 31 was shown to have a favorable selectivity profile when tested against a large panel of 606 kinases.[7] These examples underscore the principle that while the core scaffold provides the necessary anchor to the kinase hinge, selectivity is engineered through substituents that exploit unique features of the target's ATP binding site.
Experimental Protocols for Assessing Kinase Cross-Reactivity
To empirically determine the cross-reactivity of a kinase inhibitor, a systematic screening against a broad panel of kinases is essential. This process, often referred to as kinome scanning or selectivity profiling, is a cornerstone of modern drug discovery.
Workflow for Kinome-Wide Selectivity Profiling
Caption: A generalized workflow for a kinase selectivity profiling experiment.
Methodology: Competitive Binding Assay (Example: KINOMEscan™)
This method measures the ability of a test compound to displace a known, immobilized ligand from the active site of a large number of kinases. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.
Step-by-Step Protocol:
-
Kinase Panel Preparation: A panel of DNA-tagged recombinant human kinases is prepared. Each kinase is expressed and tagged with a unique DNA identifier.
-
Ligand Immobilization: A broad-spectrum, immobilized kinase inhibitor is coupled to a solid support (e.g., beads).
-
Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound in a multi-well plate. The test compound is typically screened at a single, high concentration (e.g., 1-10 µM) for the initial broad screen.
-
Equilibration and Washing: The binding reaction is allowed to reach equilibrium. Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A low percentage indicates strong binding of the test compound to the kinase.
-
Follow-up Studies: For kinases showing significant binding, dose-response curves are generated to determine the dissociation constant (Kd), a precise measure of binding affinity.
Conclusion: A Scaffold for Selective Drug Design
The this compound scaffold is a powerful starting point for the development of kinase inhibitors. Its inherent ability to bind to the conserved hinge region of kinases makes it a "privileged" structure, but also one with a high potential for cross-reactivity. As demonstrated by the comparative data on its derivatives, achieving selectivity is a nuanced process of structure-guided design, where substituents are added to the core to exploit subtle differences in the topology of kinase active sites.
For researchers in drug development, understanding this dynamic is critical. The initial identification of a hit containing a pyrazolo[3,4-b]pyridine core should be immediately followed by comprehensive selectivity profiling. The experimental workflows outlined in this guide provide a robust framework for such an analysis. By systematically evaluating cross-reactivity, researchers can make informed decisions to optimize lead compounds, mitigating potential off-target toxicities and ultimately developing safer and more effective targeted therapies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Benchmarking Guide: Evaluating 6-chloro-1H-pyrazolo[3,4-b]pyridine Against Established GSK-3 Inhibitors
Introduction: The Critical Role of GSK-3 in Cellular Signaling and Disease
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that acts as a pivotal regulatory node in a multitude of cellular processes.[1] It exists in two highly homologous isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes.[2] GSK-3 is a key player in diverse signaling pathways, including the Wnt/β-catenin, insulin, and Hedgehog pathways, and it phosphorylates a vast array of substrates. This broad substrate portfolio implicates GSK-3 in the regulation of glycogen metabolism, cell proliferation, apoptosis, and neuronal development.
Given its central role, it is unsurprising that dysregulation of GSK-3 activity is linked to the pathophysiology of numerous human diseases. Aberrant GSK-3 signaling has been implicated in neurodegenerative disorders such as Alzheimer's disease, where it contributes to the hyperphosphorylation of the tau protein, a hallmark of the disease.[3][4][5][6] Furthermore, its involvement in the Wnt/β-catenin pathway makes it a significant factor in various cancers. The role of GSK-3 in mood regulation has also been established, with inhibitors like lithium being a cornerstone in the treatment of bipolar disorder. This multifaceted involvement of GSK-3 in disease pathogenesis has made it a compelling therapeutic target for drug discovery. The development of potent and selective GSK-3 inhibitors, therefore, holds immense promise for the treatment of a wide range of debilitating conditions.
This guide provides an in-depth comparative analysis of a novel investigational compound, 6-chloro-1H-pyrazolo[3,4-b]pyridine, against a panel of well-characterized, potent GSK-3 inhibitors. The pyrazolo[3,4-b]pyridine scaffold has shown promise in the development of kinase inhibitors, with derivatives demonstrating potent inhibition of various kinases.[7][8][9][10][11] Notably, 6-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3, lending strong rationale to the investigation of this compound as a potential therapeutic agent.[12]
We will provide a detailed, head-to-head comparison of its in vitro efficacy and cellular activity with that of established GSK-3 inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering a rigorous framework for the evaluation of novel GSK-3-targeting compounds.
The Competitors: A Profile of Known GSK-3 Inhibitors
To provide a robust benchmark for this compound, we have selected three well-established and commercially available GSK-3 inhibitors with distinct chemical scaffolds and potencies.
-
CHIR-99021: An aminopyrimidine derivative, CHIR-99021 is one of the most potent and selective GSK-3 inhibitors known. It exhibits low nanomolar IC50 values for both GSK-3α and GSK-3β and displays high selectivity over other kinases. Its potent activity makes it a gold standard for in vitro and in vivo studies of GSK-3 inhibition.
-
AR-A014418: A thiazole-containing compound, AR-A014418 is a selective, ATP-competitive inhibitor of GSK-3. It has been shown to be effective in cellular and in vivo models, demonstrating neuroprotective and antidepressant-like effects.
-
SB-216763: A maleimide derivative, SB-216763 is another potent and selective, ATP-competitive inhibitor of GSK-3. It is cell-permeable and has been widely used to probe the physiological roles of GSK-3 in various biological systems.
Experimental Benchmarking: Methodologies and Rationale
A rigorous and multi-faceted approach is essential for the comprehensive evaluation of a novel GSK-3 inhibitor. The following experimental protocols are designed to provide a direct comparison of this compound with the established inhibitors, assessing both its direct enzymatic inhibition and its functional cellular activity.
In Vitro Kinase Assay: Direct Measurement of GSK-3β Inhibition
The primary assessment of a candidate inhibitor is its ability to directly inhibit the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[13][14][15][16]
Experimental Protocol: ADP-Glo™ GSK-3β Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human GSK-3β enzyme in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a substrate solution containing a GSK-3β-specific peptide substrate (e.g., a pre-phosphorylated peptide) and ATP at a concentration close to the Km for GSK-3β.
-
Prepare serial dilutions of this compound and the benchmark inhibitors (CHIR-99021, AR-A014418, SB-216763) in kinase buffer. A 10-point, 3-fold dilution series is recommended to generate a comprehensive dose-response curve.
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 10 µL of the GSK-3β enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of GSK-3β inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by fitting the data to a four-parameter logistic equation.
-
Causality Behind Experimental Choices: The use of a direct enzymatic assay is the foundational step in characterizing any inhibitor. The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and its ability to be used with a wide range of ATP concentrations, making it suitable for kinases with varying ATP Km values.[16] By measuring the direct inhibition of the purified enzyme, we can ascertain the intrinsic potency of the compound, free from confounding cellular factors such as membrane permeability and off-target effects.
Caption: Workflow for the in vitro GSK-3β kinase assay.
Cell-Based Assay: Assessing Functional Inhibition of the Wnt/β-catenin Pathway
To complement the in vitro data, it is crucial to assess the compound's activity in a cellular context. GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway.[17][18][19][20][21] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate target gene transcription.[20] We can therefore quantify the inhibitory effect of our compounds by measuring the intracellular accumulation of β-catenin. An in-cell ELISA provides a high-throughput method for this purpose.[22][23][24][25][26]
Experimental Protocol: In-Cell ELISA for β-catenin Accumulation
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293, L cells) in a 96-well plate and grow to 80-90% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the benchmark inhibitors in cell culture medium.
-
Treat the cells with the compounds for 4-6 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Signal Detection:
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
The absorbance at 450 nm is proportional to the amount of β-catenin.
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
Determine the EC50 value for each compound, representing the concentration at which 50% of the maximal β-catenin accumulation is observed.
-
Causality Behind Experimental Choices: This cell-based assay provides a functional readout of GSK-3β inhibition. It not only confirms that the compound can penetrate the cell membrane and engage its target in a physiological environment but also demonstrates its ability to modulate a key downstream signaling pathway. The accumulation of β-catenin is a direct and well-established consequence of GSK-3β inhibition, making it a reliable and biologically relevant endpoint.
Caption: Workflow for the in-cell ELISA for β-catenin accumulation.
Comparative Data Summary
The following tables summarize the hypothetical performance data of this compound in comparison to the established GSK-3 inhibitors.
Table 1: In Vitro GSK-3β Inhibition
| Compound | IC50 (nM) |
| This compound | 15 |
| CHIR-99021 | 5 |
| AR-A014418 | 100 |
| SB-216763 | 30 |
Table 2: Cellular β-catenin Accumulation
| Compound | EC50 (nM) |
| This compound | 50 |
| CHIR-99021 | 20 |
| AR-A014418 | 300 |
| SB-216763 | 100 |
Signaling Pathway Context
To fully appreciate the mechanism of action of these inhibitors, it is essential to visualize their point of intervention within the relevant signaling pathways.
Wnt/β-catenin Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the central role of GSK-3β. In the "OFF" state, GSK-3β phosphorylates β-catenin, leading to its degradation. In the "ON" state, Wnt ligands inhibit the destruction complex, allowing β-catenin to accumulate and activate gene transcription. GSK-3 inhibitors mimic the "ON" state by directly inhibiting GSK-3β.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of GSK-3 inhibitors.
GSK-3 Regulation of Glycogen Synthase
GSK-3 was originally named for its role in phosphorylating and inactivating glycogen synthase, the rate-limiting enzyme in glycogen synthesis.[1][2][27] Insulin signaling leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3. This relieves the inhibition of glycogen synthase, promoting glycogen synthesis.[28][29]
Caption: The role of GSK-3 in regulating glycogen synthesis via phosphorylation of glycogen synthase.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the preclinical benchmarking of a novel GSK-3 inhibitor, this compound. The presented methodologies, from direct enzymatic assays to functional cellular readouts, offer a robust strategy for characterizing the potency and cellular efficacy of new chemical entities targeting GSK-3.
The hypothetical data presented herein positions this compound as a potent GSK-3 inhibitor, with an in vitro potency comparable to the well-established inhibitor SB-216763 and significantly more potent than AR-A014418. While not as potent as the gold-standard CHIR-99021, its promising activity warrants further investigation.
Future studies should focus on a broader kinase selectivity profile to assess its specificity against a panel of other kinases. In vivo studies in relevant animal models of diseases such as Alzheimer's disease, cancer, or bipolar disorder will be crucial to evaluate its therapeutic potential, pharmacokinetics, and safety profile. The pyrazolo[3,4-b]pyridine scaffold continues to be a promising starting point for the development of novel kinase inhibitors, and this compound represents a compelling candidate for further preclinical and clinical development.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3 and tau: two convergence points in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Tau Phosphorylation by GSK3 in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. carnabio.com [carnabio.com]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. ADP-Glo™ Kinase Assay [promega.jp]
- 17. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. assaygenie.com [assaygenie.com]
- 23. cloud-clone.com [cloud-clone.com]
- 24. krishgen.com [krishgen.com]
- 25. cohesionbio.com [cohesionbio.com]
- 26. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. diabetesjournals.org [diabetesjournals.org]
- 29. mdpi.com [mdpi.com]
A Researcher's Guide to the Validation of Computational Docking for 6-chloro-1H-pyrazolo[3,4-b]pyridine Kinase Inhibitors
In the contemporary landscape of drug discovery, computational docking has emerged as an indispensable tool for the rapid screening and identification of potential therapeutic agents. The 6-chloro-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. However, the predictive power of any in silico model is only as reliable as its validation. This guide provides a comprehensive framework for the rigorous validation of computational docking studies focused on this compound derivatives, ensuring that computational predictions translate into tangible experimental success.
The Imperative of Validation: Bridging the In Silico-In Vitro Gap
Molecular docking simulates the binding of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. The primary outputs are the predicted binding pose and a scoring function that estimates the binding affinity. While powerful, these predictions are subject to the inherent approximations of the algorithms and force fields used. Therefore, a multi-faceted validation approach is not just recommended; it is a cornerstone of scientific integrity in computational drug design. The central dogma of this process is to ensure that the computational model can accurately reproduce known experimental results before it is used to predict new ones.
Foundational Validation: The "Gold Standard" of X-ray Crystallography
The most robust method for validating a docking protocol is to assess its ability to reproduce the binding mode of a ligand in a co-crystallized protein-ligand complex. This is often referred to as "redocking."
The Gold Standard: CDK2 in Complex with a 1H-Pyrazolo[3,4-b]pyridine Inhibitor
A prime example for our target scaffold is the crystal structure of Cyclin-Dependent Kinase 2 (CDK2) in complex with a 1H-pyrazolo[3,4-b]pyridine inhibitor.[1] This structure, available in the Protein Data Bank (PDB), reveals the key hydrogen bonding interactions between the pyrazolopyridine core and the hinge region of the kinase, specifically with the backbone of Leu83.[1] This crystallographic data provides the ground truth for our computational models.
Protocol for Redocking Validation
-
Preparation of the Receptor and Ligand:
-
Obtain the crystal structure of the protein-ligand complex from the PDB.
-
Separate the protein and the ligand.
-
Prepare the protein by adding hydrogen atoms, assigning correct protonation states to residues, and removing water molecules (unless specific water molecules are known to be crucial for binding).
-
Extract the crystallographic ligand and prepare it by assigning correct bond orders and protonation states.
-
-
Defining the Binding Site:
-
Define the binding pocket for the docking simulation based on the position of the co-crystallized ligand. This typically involves creating a grid box that encompasses the active site.
-
-
Docking Simulation:
-
Analysis of Results:
-
The primary metric for a successful redocking is the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful prediction.
-
The following diagram illustrates the redocking validation workflow:
Caption: Redocking validation workflow.
Comparative Docking: Evaluating Different Software and Scoring Functions
The choice of docking software and scoring function can significantly impact the outcome of a virtual screening campaign. Therefore, a comparative validation is crucial to select the most appropriate tools for the target of interest.
A comparative study could involve docking a set of known this compound inhibitors with varying affinities into the target kinase using different software packages like Glide, GOLD, and ICM.[4] The performance of each program can be evaluated based on its ability to reproduce the crystallographic pose (if available) and to rank the known inhibitors according to their experimental potencies.
| Docking Software | Strengths | Considerations |
| Glide | Generally consistent performance across diverse binding sites.[4] | Commercial software. |
| GOLD | Known for its genetic algorithm for flexible ligand docking. | Performance can be binding-site dependent.[4] |
| AutoDock Vina | Widely used open-source software with a good balance of speed and accuracy.[3] | May require more user expertise for optimal results. |
| ICM | Strong performance, particularly with flexible receptors. | Commercial software. |
Experimental Validation: From Computational Prediction to Biological Activity
Ultimately, the most meaningful validation of a docking study comes from experimental testing of its predictions. For this compound kinase inhibitors, this typically involves in vitro kinase inhibition assays and cell-based cytotoxicity assays.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of the target kinase. A strong correlation between the predicted docking scores and the experimental IC50 or Ki values provides powerful validation for the computational model.
This protocol is adapted from commercially available kits and published research.[5]
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme.
-
Kinase substrate (e.g., a peptide derived from Histone H1).
-
ATP.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Kinase assay buffer.
-
A detection reagent to measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the CDK2/Cyclin A2 enzyme, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
The following diagram outlines the workflow for an in vitro kinase inhibition assay:
Caption: In vitro kinase inhibition assay workflow.
Correlation of Docking Scores and Experimental Activity
A successful docking protocol should not only identify active compounds but also rank them according to their potency. A scatter plot of the docking scores versus the experimental pIC50 (-log(IC50)) values for a series of this compound derivatives can be used to assess this correlation. A good correlation, indicated by a high R² value in a linear regression analysis, demonstrates the predictive power of the scoring function.
| Compound | Docking Score (kcal/mol) | Experimental IC50 (nM) against TBK1[6] |
| 15y | - | 0.2 |
| 15i | - | 8.5 |
| 15k | - | 287.7 |
Note: Specific docking scores for these compounds against TBK1 would need to be calculated using a consistent protocol.
Cell-Based Cytotoxicity Assays
To assess the effect of the compounds on cancer cell viability, a cytotoxicity assay such as the MTT assay is commonly employed. This provides a measure of the compound's cellular potency and its potential as an anti-cancer agent.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) in 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
-
Quantitative Structure-Activity Relationship (QSAR)
For a more in-depth analysis, a Quantitative Structure-Activity Relationship (QSAR) study can be performed. QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors). A robust QSAR model for this compound derivatives can provide valuable insights into the key structural features that govern their inhibitory potency and can guide the design of more potent analogs.[7][8][9]
Conclusion
The validation of computational docking studies for this compound derivatives is a critical, multi-step process that underpins the successful application of in silico methods in drug discovery. By anchoring computational predictions to the "gold standard" of X-ray crystallography and rigorously testing these predictions through in vitro experiments, researchers can build confidence in their models and more effectively guide the design and optimization of novel kinase inhibitors. This integrated approach, combining computational and experimental methodologies, is essential for translating promising virtual hits into clinically relevant therapeutic candidates.
References
- 1. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 3. acanceresearch.com [acanceresearch.com]
- 4. binf.gmu.edu [binf.gmu.edu]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Novelty of Newly Synthesized Pyrazolo[3,4-b]pyridine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile ability to interact with a multitude of biological targets.[1][2][3] This structural motif is a cornerstone in the design of kinase inhibitors, which are critical in targeted cancer therapy.[1][4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][6] The value of this scaffold lies in its unique arrangement of nitrogen atoms, which can form multiple hydrogen bonds within the ATP-binding pocket of kinases, conferring both potency and selectivity.[1][4]
Given the extensive research landscape, demonstrating the genuine novelty of a newly synthesized pyrazolo[3,4-b]pyridine derivative requires a rigorous, multi-faceted assessment. Novelty extends beyond a mere unique substitution pattern; it must be quantified through superior performance, a novel mechanism of action, or improved physicochemical properties compared to existing analogues. This guide provides a comprehensive framework for this assessment, grounded in established scientific protocols and field-proven insights. We will detail the essential pillars of evaluation: unambiguous structural characterization, in silico predictive analysis, and a strategic cascade of in vitro biological assays.
Pillar 1: Foundational Structural Verification
Before any biological assessment, the absolute structural identity and purity of the synthesized compound must be confirmed. This is a non-negotiable cornerstone of trustworthy research. A combination of spectroscopic and spectrometric techniques is required for unambiguous characterization.[7][8][9]
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the specific isomeric form.[8][10][11]
-
Mass Spectrometry (MS), especially High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular weight, allowing for the confirmation of the elemental composition.[7][10]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies the presence of key functional groups within the molecule.[8][9]
-
Elemental Analysis: Verifies the percentage composition of C, H, and N, which must align with the calculated values for the proposed structure.[8][9]
-
X-ray Crystallography: When a suitable single crystal can be obtained, this technique provides the definitive, three-dimensional structure of the molecule, confirming stereochemistry and spatial arrangement.[1]
Only after a compound's structure and purity are unequivocally established can a researcher confidently attribute observed biological activities to the synthesized molecule.
Pillar 2: A Strategic Workflow for Novelty Assessment
A systematic approach is crucial to efficiently and effectively evaluate a new compound. The workflow should begin with broad screening and progressively narrow down to more specific, mechanistic studies based on the initial results.
Caption: Overall workflow for assessing the novelty of a new pyrazolo[3,4-b]pyridine compound.
Pillar 3: In Silico Prediction of Biological Potential
Before embarking on resource-intensive in vitro experiments, computational methods can provide valuable predictive insights into the compound's potential as a drug candidate.
-
Molecular Docking: This technique predicts the preferred orientation of the synthesized molecule when bound to a specific biological target, such as the ATP-binding site of a protein kinase (e.g., SRC, FGFR, TRK).[4][5] A high docking score and favorable predicted interactions (like hydrogen bonds with hinge region residues) can justify prioritizing the compound for further testing against that specific kinase.[4]
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally. Tools like SwissADME can assess factors like Lipinski's Rule of Five compliance, which helps to evaluate the compound's drug-likeness.[3][12]
Pillar 4: A Multi-Pronged Approach to Biological Screening
The novelty of a compound is ultimately defined by its biological performance. A strategic screening cascade allows for a comprehensive evaluation compared to existing standards.
Primary Screening: Anticancer Cytotoxicity
Given the prevalence of pyrazolo[3,4-b]pyridines as anticancer agents, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.[10][13][14] The goal is to determine the concentration at which the compound inhibits 50% of cell growth (IC50).
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell viability.[15][16]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer, HepG2 liver cancer, A549 lung cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound and a reference drug (e.g., 5-Fluorouracil or Doxorubicin). Add the compounds to the wells and incubate for 48-72 hours.[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[13]
Data Presentation: Comparative Cytotoxicity
A compound demonstrates novelty if it exhibits significantly lower IC50 values or a different spectrum of activity across cell lines compared to known reference compounds.
| Compound | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |
| New Compound (Hypothetical) | 1.5 | 2.3 | 3.1 |
| Reference Compound 1 | 2.6[13] | 2.3[13] | 2.9[13] |
| 5-Fluorouracil (Standard) | 41.5[17] | >50 | >50 |
Mechanistic Elucidation: Kinase Inhibition Assays
If a compound shows potent anticancer activity, the next logical step is to investigate its potential mechanism of action. Since the pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binder" for kinases, assessing its inhibitory activity against a relevant kinase is critical.[1][4]
Caption: Simplified kinase signaling pathway and the inhibitory action of a pyrazolo[3,4-b]pyridine.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory effect of the compound.[18]
-
Kinase Reaction: In a 96-well plate, combine the kinase (e.g., human recombinant SRC kinase), the substrate (a suitable peptide), and ATP at its Km concentration. Add serial dilutions of the test compound or a known inhibitor (e.g., Dasatinib). Incubate at room temperature for 1 hour.[19]
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%.[20]
Data Presentation: Comparative Kinase Inhibition
Novelty is demonstrated by a lower IC50 value against the target kinase or improved selectivity (i.e., less activity against off-target kinases like VEGFR2).[5]
| Compound | SRC Kinase IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Selectivity Ratio (KDR/SRC) |
| New Compound (Hypothetical) | 15 | 1200 | 80 |
| Dasatinib (Standard) | <1 | 15 | >15 |
| Known Analogue 1 | 56[21] | >1000 | >18 |
| Known Analogue 2 | 2.5[5] | 24[5] | 9.6 |
Broadening the Scope: Antimicrobial Susceptibility Testing
To fully explore the potential of a new compound, its activity should be tested against other common biological targets for this scaffold, such as bacterial pathogens.[3]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of a compound that inhibits visible bacterial growth.[22][23][24][25]
-
Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well plate containing cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[26]
Data Presentation: Comparative Antimicrobial Activity
Novelty can be claimed if the compound shows potent activity (low MIC) against strains where existing drugs are less effective.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| New Compound (Hypothetical) | 4 | 8 |
| Ciprofloxacin (Standard) | 0.5 | 0.015 |
| Known Analogue 1 | >64 | >64 |
Conclusion: Synthesizing a Compelling Case for Novelty
The assessment of a newly synthesized pyrazolo[3,4-b]pyridine compound is a systematic process of evidence accumulation. True novelty is not a single data point but a compelling narrative built upon a foundation of unambiguous structural proof, predictive in silico analysis, and superior performance in a cascade of well-validated biological assays. By comparing a new molecule's cytotoxicity, kinase inhibitory profile, and antimicrobial activity against relevant, established benchmarks, researchers can definitively substantiate its unique contribution to the field. This rigorous, multi-pronged approach ensures that only the most promising candidates, those with genuine potential to advance therapeutic development, move forward.
References
- 1. tandfonline.com [tandfonline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 23. iacld.com [iacld.com]
- 24. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 25. darvashco.com [darvashco.com]
- 26. chainnetwork.org [chainnetwork.org]
A Comparative Guide to the Synthetic Efficiency of 6-chloro-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine framework is a privileged scaffold in drug discovery, recognized for its versatile biological activities. Derivatives have shown promise as kinase inhibitors, central nervous system agents, and anti-infective compounds. The specific target of this guide, 6-chloro-1H-pyrazolo[3,4-b]pyridine, serves as a crucial intermediate, with the chloro-substituent providing a reactive handle for further molecular elaboration through nucleophilic substitution or cross-coupling reactions. Consequently, an efficient and scalable synthesis of this building block is of paramount importance to drug development programs.
This guide will compare two distinct and strategically different approaches to the synthesis of this compound:
-
Route 1: Pyridine Ring Annulation onto a Pyrazole Precursor , a convergent approach commencing with a pre-formed pyrazole ring.
-
Route 2: Pyrazole Ring Annulation onto a Pyridine Precursor , a linear approach starting with a substituted pyridine ring.
Route 1: Pyridine Ring Annulation from a 5-Aminopyrazole Precursor
This synthetic strategy is arguably the more common approach, capitalizing on the nucleophilicity of 5-aminopyrazoles to construct the fused pyridine ring. The synthesis can be conceptually divided into two key transformations: the formation of a pyridinone intermediate and its subsequent chlorination.
Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridin-6(7H)-one
The initial step involves the condensation of a 5-aminopyrazole with a suitable three-carbon electrophilic partner to form the pyridinone ring. A highly efficient method for this transformation is a three-component reaction involving an aldehyde and a C-H acid, such as Meldrum's acid.
The causality behind this experimental choice lies in the reaction's convergence and atom economy. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and Meldrum's acid to form a highly electrophilic arylidene intermediate. The 5-aminopyrazole then undergoes a conjugate addition to this intermediate, followed by an intramolecular cyclization and elimination of acetone and carbon dioxide to yield the desired pyridinone.
Experimental Protocol: Synthesis of 4-Aryl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (General Procedure) [1]
-
To a solution of an aromatic aldehyde (1 mmol) and Meldrum's acid (1 mmol) in a suitable solvent such as polyethylene glycol (PEG)-400 (5 mL), add 3-methyl-1H-pyrazol-5-amine (1 mmol).
-
Heat the reaction mixture at 80-100 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to afford the 1H-pyrazolo[3,4-b]pyridin-6(7H)-one derivative.
Step 2: Chlorination of 1H-pyrazolo[3,4-b]pyridin-6(7H)-one
The pyridinone intermediate, which exists in tautomeric equilibrium with its 6-hydroxy-pyrazolo[3,4-b]pyridine form, can be efficiently converted to the target 6-chloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).
The mechanism of this reaction involves the activation of the carbonyl oxygen of the pyridinone by POCl₃, forming a chlorophosphate intermediate. This intermediate is highly electrophilic at the C6 position, facilitating nucleophilic attack by a chloride ion, leading to the formation of the 6-chloro product and the release of metaphosphoric acid as a byproduct.[2][3]
Experimental Protocol: Chlorination using POCl₃ (General Procedure) [4]
-
Suspend the 1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1 mmol) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 105 °C) for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for Route 1: Pyridine Ring Annulation.
Route 2: Pyrazole Ring Annulation from a Pyridine Precursor
This alternative strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine scaffold. This approach is more linear but can offer advantages in terms of controlling the substitution pattern on the pyridine ring from an early stage.
Step 1: Preparation of a Dichloropyridine Aldehyde
A suitable starting material for this route is 2,6-dichloropyridine, which can be formylated at the 3-position to yield 2,6-dichloropyridine-3-carbaldehyde. This can be achieved through lithiation followed by quenching with a formylating agent, or through oxidation of the corresponding hydroxymethylpyridine. A reported procedure involves the Dess-Martin periodinane oxidation of (2,6-dichloropyridin-3-yl)methanol.[5]
Step 2: Hydrazine Displacement and Cyclization
The key step in this route is the reaction of 2,6-dichloropyridine-3-carbaldehyde with hydrazine. This reaction is expected to proceed via two sequential events: nucleophilic aromatic substitution of one of the chloro groups (preferentially at the more activated 2-position) by hydrazine, followed by intramolecular condensation of the newly introduced hydrazine with the adjacent aldehyde to form the pyrazole ring.
The rationale for this sequence is the high reactivity of halopyridines towards nucleophilic substitution, especially when activated by electron-withdrawing groups. The subsequent intramolecular cyclization is entropically favored, leading to the formation of the stable, fused aromatic ring system. High yields for the displacement of a chloro group on a dichloropyridine with hydrazine have been reported.[6][7]
Experimental Protocol: Hydrazinolysis and Cyclization (Proposed)
-
Dissolve 2,6-dichloropyridine-3-carbaldehyde (1 mmol) in a suitable polar solvent such as ethanol or N,N-dimethylformamide.
-
Add hydrazine hydrate (2-4 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to afford this compound.
Caption: Workflow for Route 2: Pyrazole Ring Annulation.
Comparative Analysis
| Parameter | Route 1: Pyridine Annulation | Route 2: Pyrazole Annulation |
| Overall Strategy | Convergent | Linear |
| Starting Materials | 5-Aminopyrazole, Aldehyde, Meldrum's Acid | 2,6-Dichloropyridine |
| Number of Steps | 2 (from 5-aminopyrazole) | 2 (from 2,6-dichloropyridine) |
| Typical Yields | Good to excellent for pyridinone formation (often >80%); Chlorination yields can be variable but are generally good (60-90%).[8][9] | Formylation yields can be moderate to good; Hydrazine displacement/cyclization is often high-yielding (>90% reported for similar systems).[5][6] |
| Reagents & Conditions | Uses POCl₃ (corrosive, requires careful handling). Three-component reaction is often catalyzed or requires elevated temperatures. | Requires organometallic intermediates (for formylation) or strong oxidants. Hydrazine is toxic. |
| Scalability | Three-component reactions are often scalable. Use of excess POCl₃ can be problematic on a large scale. | Lithiation steps can be challenging to scale. Hydrazine reactions require careful temperature control. |
| Versatility | The R4 substituent can be easily varied by changing the starting aldehyde. | The substitution pattern on the pyridine ring is fixed early. Further functionalization requires separate steps. |
| Purification | Precipitation is often effective for the pyridinone. Chlorinated product usually requires chromatography. | Intermediates and the final product typically require chromatographic purification. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.
Route 1 (Pyridine Annulation) is a highly convergent and flexible approach. Its key advantage lies in the ability to readily introduce diversity at the C4 position by simply varying the aldehyde used in the initial three-component reaction. This makes it particularly attractive for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. While the use of phosphorus oxychloride requires specific handling precautions, the overall high yields and convergence make this a very efficient route.
Route 2 (Pyrazole Annulation) is a more linear synthesis. While it may appear less elegant, it can be a robust and reliable method, particularly if the starting 2,6-dichloropyridine-3-carbaldehyde is readily available or can be synthesized efficiently in-house. This route offers excellent control over the pyridine ring's substitution pattern from the outset.
For exploratory chemistry and library synthesis , where the rapid generation of analogues with diverse C4-substituents is desired, Route 1 is the superior choice . Its convergent nature and the ease of varying one of the key starting materials make it highly efficient for this purpose.
For large-scale synthesis of a specific, unsubstituted target molecule , Route 2 could be more cost-effective and straightforward , provided the starting materials are commercially available at a reasonable price. The high-yielding hydrazine displacement and cyclization step is a significant advantage.
Ultimately, the choice of synthetic route will depend on the specific objectives of the research program, including the need for analogue synthesis, scalability, and the availability of starting materials and reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE CAS#: 55304-73-9 [amp.chemicalbook.com]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 8. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-archives.org [beilstein-archives.org]
A Senior Scientist's Guide to the Preclinical Evaluation of 6-chloro-1H-pyrazolo[3,4-b]pyridine Derivatives in Xenograft Models
Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold in Oncology
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, recognized for its remarkable versatility as a bioisostere of purine. This structural mimicry allows it to effectively interact with the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][2] The addition of a 6-chloro substituent often enhances the binding affinity and selectivity of these derivatives, making them attractive candidates for targeted cancer therapy.
However, potent in vitro activity is merely the first step. The true litmus test for any oncology candidate is its performance in vivo. This guide provides an in-depth comparison and procedural framework for evaluating 6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives in xenograft models, synthesizing data from multiple preclinical studies to offer a comprehensive overview for researchers in drug development. We will explore the diverse mechanisms of these compounds, compare their efficacy in established tumor models, and detail the rigorous experimental workflows required to generate reliable and translatable data.
Part 1: Mechanistic Diversity - Targeting Key Oncogenic Drivers
The therapeutic efficacy of pyrazolo[3,4-b]pyridine derivatives stems from their ability to inhibit a wide array of protein kinases implicated in tumor growth, proliferation, and survival. The specific cellular outcome—be it cell cycle arrest, apoptosis, or inhibition of angiogenesis—is dictated by the kinase(s) the derivative is designed to target.
Key kinase families inhibited by this scaffold include:
-
Cyclin-Dependent Kinases (CDKs): As crucial regulators of cell cycle progression, inhibitors of CDKs, such as CDK1 and CDK2, can halt aberrant cell division.[3][4] Structure-activity relationship (SAR) studies have revealed that specific substitutions, like a 2,6-difluorophenacyl group, are critical for achieving high-potency inhibition of these targets.[4]
-
Tropomyosin Receptor Kinases (TRKs): The TRK family (TRKA, TRKB, TRKC) plays a role in cell proliferation and differentiation. Their continuous activation, often through genetic fusions (NTRK fusions), is a known oncogenic driver in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as potent TRK inhibitors.[5][6]
-
FMS-Like Tyrosine Kinase 3 (FLT3): Mutations in FLT3, particularly internal tandem duplications (ITD), lead to its constitutive activation and are a hallmark of acute myeloid leukemia (AML), conferring a poor prognosis. Dual-target inhibitors based on this scaffold have shown promise against both FLT3 and other kinases like CDK4.[7]
-
Monopolar Spindle Kinase 1 (Mps1): A key component of the mitotic checkpoint, Mps1 ensures proper chromosome segregation. Its inhibition can lead to catastrophic mitotic errors in cancer cells, making it an attractive therapeutic target.[8]
-
Other Critical Kinases: The scaffold's versatility extends to other important cancer targets, including Anaplastic Lymphoma Kinase (ALK) and its resistance mutants, and TANK-binding kinase 1 (TBK1), which is involved in inflammatory and survival pathways.[9][10]
Beyond kinase inhibition, some derivatives have also been shown to function as Topoisomerase IIα inhibitors, inducing DNA damage and leading to apoptosis, demonstrating the broad utility of this chemical core.[11][12]
Part 2: Comparative In Vivo Efficacy in Xenograft Models
The ultimate preclinical validation for these compounds lies in their ability to suppress tumor growth in a living system. Subcutaneous xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are the standard for this evaluation. The data below summarizes the performance of several pyrazolo[3,4-b]pyridine derivatives from published studies.
| Compound ID | Target(s) | Xenograft Model | Dosing Regimen | Key Outcome | Source |
| Compound 31 | Mps1 | MDA-MB-468 (Breast Cancer) in BALB/c nude mice | Not specified | Good antitumor efficacy with no obvious toxicity. | [8] |
| Compound 23k | FLT3 / CDK4 | MV4-11 (AML) in BALB/c nude mice | 200 mg/kg (oral) | 67% tumor growth inhibition (TGI). | [7] |
| Unnamed Series | Not specified | Orthotopic 4T1 (Breast Cancer) in BALB/c mice | Not specified | Significant inhibition of tumor growth. No systemic toxicity observed. | [1] |
| Compound 8c | Topoisomerase IIα | K562 & MV4-11 (Leukemia) | Not specified for in vivo | Potent broad-spectrum antiproliferative activity (in vitro GI50 = 1.33 µM). Induces DNA damage and apoptosis. | [11][12] |
Analysis of Performance:
The data clearly demonstrates that derivatives of the this compound scaffold can achieve significant tumor growth inhibition in vivo. For instance, the dual FLT3/CDK4 inhibitor 23k shows a robust 67% TGI in a challenging AML model, highlighting its potential for treating this hematological malignancy.[7] Similarly, the Mps1 inhibitor Compound 31 proved effective in a solid tumor model of breast cancer.[8] A crucial observation from another study is the lack of systemic toxicity, which is a critical factor for any potential therapeutic agent.[1] These findings underscore the scaffold's "drug-like" properties, capable of translation from the bench to a preclinical setting.
Part 3: The Xenograft Protocol - A Self-Validating System
Executing a xenograft study requires meticulous planning and execution to ensure data integrity and reproducibility. Below is a detailed, step-by-step protocol for a representative subcutaneous xenograft study, explaining the scientific rationale at each stage.
Detailed Step-by-Step Methodology
1. Cell Line Selection and Culture:
-
Protocol: Select a human cancer cell line with a known dependency on the target kinase (e.g., MV4-11 for FLT3 inhibitors, MDA-MB-468 for Mps1 inhibitors). Culture cells under sterile conditions using the recommended medium and supplements. Harvest cells during the logarithmic growth phase.
-
Causality: Using a cell line with a known genetic driver that is targeted by your compound provides a clear mechanistic link. Harvesting at log phase ensures a high percentage of viable, proliferating cells are implanted, leading to more consistent tumor take rates.
2. Preparation of Cell Inoculum:
-
Protocol: Count cells using a hemocytometer and assess viability with Trypan Blue exclusion (must be >95%). Centrifuge cells and resuspend the pellet in a sterile, cold 1:1 mixture of serum-free medium (or PBS) and Matrigel to a final concentration of 50-100 million cells/mL. Keep on ice.
-
Causality: High viability is essential for successful tumor engraftment. Matrigel, a basement membrane extract, provides an extracellular matrix that supports initial cell survival and growth, significantly improving the consistency and rate of tumor formation.
3. Animal Handling and Tumor Implantation:
-
Protocol: Use 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID). Allow them to acclimatize for at least one week. Anesthetize the animals and subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the right flank.
-
Causality: Immunocompromised mice are required to prevent rejection of the human tumor cells. The flank is a preferred site as it allows for easy, non-invasive monitoring and measurement of tumor growth.
4. Tumor Growth Monitoring and Randomization:
-
Protocol: Begin monitoring tumor growth 3-4 days post-implantation. Measure the length (L) and width (W) of tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2. When average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group) to ensure an even distribution of tumor sizes.
-
Causality: Randomization is a critical step to eliminate bias. Grouping animals with similar starting tumor volumes ensures that any observed differences in tumor growth are due to the treatment and not pre-existing variations.
5. Compound Formulation and Administration:
-
Protocol: Formulate the pyrazolo[3,4-b]pyridine derivative and the vehicle control. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water. Administer the compound daily via the intended clinical route, typically oral gavage (p.o.) or intraperitoneal (i.p.) injection, based on its pharmacokinetic properties.
-
Causality: The choice of vehicle must ensure the compound is stable and bioavailable without causing toxicity itself. The route of administration should ideally match the intended human use to provide more relevant efficacy and safety data.
6. Efficacy and Toxicity Monitoring:
-
Protocol: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Monitor animals daily for any clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).
-
Causality: Body weight is a primary indicator of systemic toxicity. Significant weight loss can confound efficacy results and may require dose reduction or cessation of treatment, providing crucial safety information.
7. Endpoint and Data Analysis:
-
Protocol: The study concludes when tumors in the vehicle group reach a predetermined endpoint (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days). At the endpoint, euthanize the animals, and excise, weigh, and photograph the tumors. Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
Causality: Having clear, ethically-approved endpoints is mandatory. The %TGI is the primary quantitative measure of a compound's anti-tumor activity, allowing for direct comparison between different derivatives and against established standards of care.
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value in the development of targeted oncology agents. Preclinical evaluations in xenograft models have confirmed that derivatives from this class can achieve potent and specific anti-tumor activity across a range of malignancies, including breast cancer and AML.[1][7][8] The success of these compounds is rooted in their ability to inhibit key oncogenic kinases, leading to the disruption of critical cancer cell survival and proliferation pathways.
The path forward will involve further optimization to enhance potency, refine selectivity profiles to minimize off-target effects, and design next-generation inhibitors that can overcome acquired resistance mechanisms, such as the ALK gatekeeper mutation.[9] The robust and well-validated xenograft models detailed in this guide will remain the cornerstone of these preclinical efforts, providing the essential in vivo data needed to identify the most promising candidates for clinical development and, ultimately, for the benefit of patients.
References
- 1. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-chloro-1H-pyrazolo[3,4-b]pyridine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of 6-chloro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound whose chlorinated nature necessitates a rigorous and informed approach to waste management. Our objective is to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification: Understanding the "Why" Behind the Protocol
Before we can define the "how" of disposal, we must first understand the "why." The inherent chemical properties and associated hazards of this compound dictate the stringent measures required for its disposal. This compound is not merely another piece of chemical waste; it is a substance with a specific hazard profile that demands respect and careful handling from synthesis to disposal.
The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[1] These classifications are the foundation upon which our disposal protocol is built.
| Hazard Classification | GHS Pictogram | Hazard Statement | Causality and Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | Accidental ingestion of contaminated materials is a significant risk. This necessitates strict hygiene protocols and ensures that all waste is securely contained to prevent environmental release and subsequent exposure. |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation | Direct contact can cause skin irritation. This requires the use of appropriate personal protective equipment (PPE) during handling and disposal, and mandates that any contaminated PPE is also treated as hazardous waste. |
| Serious Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | The compound can cause significant eye damage upon contact. This underscores the need for mandatory eye protection and having emergency eyewash stations readily accessible. All materials used in a cleanup must be disposed of as hazardous waste. |
| Acute Toxicity, Inhalation (Category 4) | GHS07 (Exclamation Mark) | H332: Harmful if inhaled | Inhalation of dust or aerosols is a primary route of exposure. All handling and preparation for disposal should be conducted in a well-ventilated area or a chemical fume hood to minimize airborne particulates. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | Beyond acute toxicity, the compound can irritate the respiratory tract. This reinforces the need for respiratory protection if there is any risk of dust or aerosol generation during the disposal process. |
Table 1: Summary of Hazards for this compound.[1]
The presence of a chlorine atom on the heterocyclic ring is of particular importance. Halogenated organic compounds can form highly toxic and persistent environmental pollutants, such as dioxins, if incinerated improperly.[2] Therefore, disposal must be managed by facilities equipped with high-temperature incinerators and flue gas scrubbing capabilities.[1][3]
Pre-Disposal Workflow: Containment and Labeling
Proper disposal begins long before the waste leaves your laboratory. It starts with systematic collection and containment at the point of generation.
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container:
-
Select a container made of a material compatible with this compound and any solvents used in the waste mixture. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[4]
-
Ensure the container is clean, dry, and in good condition before its first use.
-
-
Segregate Waste Streams:
-
Solid Waste: Collect unreacted this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated solid waste container.[5]
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with incompatible waste streams. Consult your institution's chemical hygiene plan for specific guidance on mixing wastes.
-
Sharps: Any needles or other sharps contaminated with the compound must be placed in a designated, puncture-proof sharps container.
-
-
Proper Labeling at Point of Generation:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: 63725-51-9
-
An accurate estimation of the concentration and volume.
-
The relevant hazard pictograms (e.g., Exclamation Mark).
-
The date the waste was first added to the container.
-
Your name, lab number, and contact information.
-
-
-
Safe Storage of Waste:
-
Keep the waste container tightly closed when not in use.[1]
-
Store the container in a designated, secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat or ignition sources.[4]
-
Ensure the storage location prevents contamination of water sources, foodstuffs, or drains.[1][3]
-
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for waste containing this compound. This workflow ensures that all safety and regulatory considerations are met before the waste is removed from the laboratory.
Caption: Disposal decision workflow for this compound.
Step-by-Step Final Disposal Procedures
The final step in the disposal process is the transfer of waste to a licensed professional service. Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[1][3]
-
Consolidate and Prepare for Pickup:
-
When the waste container is full or the experiment is complete, ensure the lid is securely fastened.
-
Wipe the exterior of the container with an appropriate solvent (e.g., isopropanol or ethanol) to remove any external contamination. Dispose of the wipe as solid hazardous waste.
-
-
Contact Environmental Health & Safety (EHS):
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a chemical collection request form.[4]
-
Provide accurate information about the waste composition to the EHS office.
-
-
Professional Disposal:
-
The recommended method of disposal is through a licensed chemical destruction plant.[1][3]
-
The preferred technology is controlled incineration. This high-temperature process is necessary to destroy the chlorinated heterocyclic structure and is typically equipped with flue gas scrubbing systems to neutralize acidic gases like hydrogen chloride that are formed during combustion.[1][3]
-
-
Contaminated Packaging Disposal:
-
Empty containers that held the pure compound must also be treated as hazardous waste.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[1][3]
-
After proper decontamination, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if it is a combustible material.[1][3]
-
Contingency Planning: Spill and Exposure Protocol
In Case of a Spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical safety goggles.[1][4]
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[5][6]
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical help if irritation occurs.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical help.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Mastering the Safe Handling of 6-chloro-1H-pyrazolo[3,4-b]pyridine: A Guide for Discovery Professionals
For the innovative researcher, 6-chloro-1H-pyrazolo[3,4-b]pyridine represents a key scaffold in the synthesis of novel therapeutics, particularly in the kinase inhibitor space. Its utility, however, is matched by its potential hazards. This guide moves beyond mere compliance, offering a framework for integrating this compound into your workflow with the highest standards of safety and operational integrity. We will explore not just the necessary precautions but the scientific rationale that underpins them, ensuring a self-validating system of laboratory practice.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is a solid, powdered substance that demands respect. Its hazard profile, as outlined in its Safety Data Sheet (SDS), indicates multiple routes of potential exposure and harm.[1] A thorough understanding of these risks is the foundation of safe handling.
Primary Hazards:
-
Acute Toxicity (Oral & Inhalation, Category 4): This compound is harmful if swallowed or inhaled.[1] As a fine powder, it can easily become airborne during routine laboratory manipulations like weighing or transferring, posing a significant inhalation risk.
-
Skin and Eye Irritation (Category 2): Direct contact can cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation may lead to respiratory tract irritation.[1]
The causality here is direct: the physicochemical properties of the compound as a dust-forming solid, combined with its inherent toxicity, necessitate stringent controls to prevent its entry into the body. Open handling of such potent powders is expressly prohibited in modern pharmaceutical research environments.
The Three Pillars of Containment: Engineering Controls, PPE, and Safe Work Practices
A multi-layered approach to safety is non-negotiable. We will structure our operational plan around a hierarchy of controls, prioritizing engineering solutions to isolate the hazard, followed by personal protective equipment (PPE) as a direct barrier, and reinforced by meticulous work practices.
Engineering Controls: Your First and Strongest Line of Defense
The primary objective is to contain the powdered compound at the source. Reliance on PPE alone is an outdated and insufficient safety model.
-
Ventilation and Containment: All manipulations of this compound solid must be performed within a certified chemical fume hood or, for higher potency applications, a containment system like a glovebox or ventilated balance enclosure.[2][3] The rationale is to maintain a negative pressure environment, ensuring that any generated dust is captured by HEPA filters and cannot escape into the laboratory atmosphere.[3]
-
Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the handling area. This is a critical logistical requirement to mitigate accidental exposures immediately.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is your last line of defense, protecting you from hazards that are not fully contained by engineering controls. The selection of appropriate PPE is a critical, evidence-based decision.
| PPE Category | Specification | Rationale and Field Insights |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust barrier against skin contact.[2][3] Always inspect gloves for pinholes or tears before use. Employ the double-gloving technique for added protection during weighing and transfers. Contaminated gloves must be disposed of as hazardous waste. |
| Eye Protection | Chemical Splash Goggles or a Full-Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against airborne powder.[3] A face shield should be used in conjunction with goggles when there is a significant risk of splashing or dust generation. |
| Body Protection | Fully-Buttoned Laboratory Coat | A lab coat protects skin and personal clothing from contamination.[2][3] Ensure the coat is fully fastened to provide maximum coverage. |
| Respiratory Protection | NIOSH-approved Respirator (as required) | While engineering controls should be the primary method of respiratory protection, a risk assessment may indicate the need for a respirator (e.g., N95 or higher) for specific procedures like cleaning up spills or handling large quantities. Use of a respirator requires prior medical clearance and fit-testing. |
Safe Work Practices: The Procedural Backbone
Meticulous and consistent work practices are essential to minimize exposure and maintain a safe operating environment.
-
Avoid Dust Formation: Handle the compound carefully to minimize the generation of airborne dust.[1][4] Use techniques like gentle scooping rather than pouring from a height.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1][5] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[4]
-
Decontamination: Clean the work area (fume hood sash, surfaces) with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Step-by-Step Operational Protocol for Handling
This protocol provides a direct, procedural guide for the safe handling of this compound powder.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood or containment enclosure is operational and the sash is at the appropriate working height.
-
Prepare all necessary equipment (spatulas, weigh paper, vials) and place them inside the hood.
-
Designate a specific area within the hood for handling the solid.
-
-
Weighing and Transfer:
-
Carefully open the stock container inside the fume hood.
-
Using a clean spatula, gently transfer the desired amount of powder onto weigh paper or into a tared container.
-
Avoid any rapid movements that could create a dust cloud.
-
Once the desired amount is weighed, securely close the stock container.
-
Transfer the weighed compound to the reaction vessel or solution container. If dissolving, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
Carefully clean the spatula and any other reusable equipment.
-
Wipe down the work surface inside the fume hood.
-
Dispose of all contaminated disposables (weigh paper, gloves, wipes) into a designated halogenated solid waste container located within the hood.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of the chemical lifecycle and is strictly regulated. As a halogenated organic compound, this compound requires specific waste streams.
-
Waste Segregation: Halogenated organic waste must be segregated from non-halogenated waste.[6][7] Maintain separate, clearly labeled waste containers for:
-
Halogenated Solid Waste: Contaminated PPE, weigh boats, wipes, and residual solid compound.
-
Halogenated Liquid Waste: Reaction mixtures and solvent rinses.
-
-
Container Management:
-
Empty Container Disposal:
-
A container is not considered "empty" until it has been properly rinsed.
-
The first rinse of a container that held this compound must be collected and disposed of as hazardous halogenated liquid waste.
-
After triple rinsing, the container can be managed for recycling or disposal as non-hazardous waste, depending on institutional policies.
-
-
Final Disposal Method: The ultimate disposal of halogenated waste is through a licensed chemical destruction facility, typically via high-temperature incineration.[6][8] Do not discharge any amount of this chemical to sewer systems.[1]
Emergency Procedures: Planning for the Unexpected
Accidents are preventable but must be planned for.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, carefully clean it up using absorbent pads. For larger spills, or any spill outside of containment, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the complete, self-validating workflow for handling this compound.
Caption: Workflow for handling this compound.
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their groundbreaking work.
References
- 1. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chempanda.com [chempanda.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
